2,2-Bis(bromomethyl)-1,3-dioxolane
Description
The exact mass of the compound 2,2-Bis(bromomethyl)-1,3-dioxolane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 249809. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,2-Bis(bromomethyl)-1,3-dioxolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Bis(bromomethyl)-1,3-dioxolane including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,2-bis(bromomethyl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Br2O2/c6-3-5(4-7)8-1-2-9-5/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPJSMIEGALASX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)(CBr)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50312105 | |
| Record name | 2,2-BIS(BROMOMETHYL)-1,3-DIOXOLANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50312105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20599-01-3 | |
| Record name | 2,3-DIOXOLANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249809 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-BIS(BROMOMETHYL)-1,3-DIOXOLANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50312105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of Cyclic Ketals from 2,2-Bis(bromomethyl)-1,3-propanediol
Abstract
This technical guide provides a comprehensive overview of the synthesis of the isopropylidene ketal of 2,2-Bis(bromomethyl)-1,3-propanediol (commonly known as dibromoneopentyl glycol). This process is a cornerstone reaction for the protection of 1,3-diols, a critical step in multi-step organic synthesis. We will delve into the mechanistic underpinnings of the acid-catalyzed ketalization, provide a field-proven, step-by-step experimental protocol, and discuss the necessary safety precautions and characterization techniques. This document is intended for researchers and chemical development professionals who require a robust and reliable method for diol protection.
Introduction and Foundational Principles
The Strategic Importance of Diol Protection
In complex organic synthesis, the selective reaction of one functional group in the presence of others is a paramount challenge. Diols, with their two hydroxyl groups, are reactive towards a wide array of reagents. The temporary conversion of a diol into a less reactive cyclic acetal or ketal is a widely employed strategy to "protect" it from unwanted side reactions.[1][2] These protecting groups are designed to be stable under various conditions (e.g., exposure to bases, organometallics, hydrides) and can be selectively removed later to regenerate the diol.[2][3]
A Note on Chemical Nomenclature: 1,3-Dioxanes vs. 1,3-Dioxolanes
It is crucial to address a point of structural chemistry at the outset. The user's topic specified the synthesis of a "2,2-Bis(bromomethyl)-1,3-dioxolane". However, the starting material, 2,2-bis(bromomethyl)-1,3-propanediol, is a 1,3-diol .
-
1,3-Dioxolanes are five-membered rings formed from the reaction of a carbonyl compound with a 1,2-diol (e.g., ethylene glycol).
-
1,3-Dioxanes are six-membered rings formed from the reaction of a carbonyl compound with a 1,3-diol (e.g., 1,3-propanediol or, in this case, its derivative).[4]
Therefore, the reaction of dibromoneopentyl glycol with a ketone such as acetone will yield a 1,3-dioxane derivative. This guide will focus on the synthesis of 5,5-bis(bromomethyl)-2,2-dimethyl-1,3-dioxane , the correct product for this transformation. This clarification ensures synthetic accuracy and aligns with fundamental principles of organic chemistry.
Synthesis Overview
The target transformation is an acid-catalyzed ketalization reaction. Dibromoneopentyl glycol is reacted with acetone in the presence of a catalytic amount of a strong acid. The reaction is reversible and must be driven to completion by the removal of water, typically achieved by azeotropic distillation using a Dean-Stark apparatus.
Reaction Mechanism and Scientific Rationale
The Acid-Catalyzed Ketalization Pathway
The formation of a cyclic ketal from a diol and a ketone is a well-established, multi-step equilibrium process.[5][6] Understanding the mechanism is key to optimizing reaction conditions.
-
Carbonyl Activation: The acid catalyst protonates the carbonyl oxygen of acetone. This step significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by a weak nucleophile like an alcohol.[6]
-
Nucleophilic Attack: One of the hydroxyl groups of dibromoneopentyl glycol attacks the activated carbonyl carbon, forming a protonated hemiketal intermediate.
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the other oxygen atoms.
-
Water Elimination: The protonated hydroxyl group leaves as a molecule of water, a very stable leaving group. This results in the formation of a resonance-stabilized oxonium ion.
-
Intramolecular Ring Closure: The second hydroxyl group of the diol acts as an intramolecular nucleophile, attacking the oxonium ion to form the six-membered dioxane ring.
-
Regeneration of Catalyst: The final step is the deprotonation of the resulting oxonium ion, which regenerates the acid catalyst and yields the final ketal product.
The entire process is reversible, and the presence of excess water can hydrolyze the ketal back to the starting materials.[3] Therefore, the continuous removal of water is the single most critical factor for achieving a high yield.[4][5][7]
Mechanistic Diagram
Caption: Acid-catalyzed mechanism for the formation of a cyclic ketal.
Reagents, Equipment, and Safety
Reagent Specifications and Safety Data
Executing this synthesis requires careful handling of all chemicals. The following table summarizes the key reagents and their critical properties. Always consult the full Safety Data Sheet (SDS) before beginning any experiment.
| Reagent | CAS No. | M.W. ( g/mol ) | Properties | Key Safety Precautions |
| 2,2-Bis(bromomethyl)-1,3-propanediol | 3296-90-0 | 261.94[8][9] | White solid, M.P. ~112 °C | Suspected carcinogen.[8] Causes skin and eye irritation.[10] |
| Acetone | 67-64-1 | 58.08[11] | Colorless liquid, B.P. 56 °C[12] | Highly flammable liquid and vapor (H225).[11][13] Causes serious eye irritation (H319).[11][12][13] May cause drowsiness (H336).[11][12][13] |
| p-Toluenesulfonic acid (p-TsOH) | 6192-52-5 | 190.22 | White solid | Causes severe skin burns and eye damage. |
| Toluene | 108-88-3 | 92.14 | Colorless liquid, B.P. 111 °C | Flammable liquid and vapor. Toxic if inhaled or in contact with skin. Suspected of damaging fertility or the unborn child. |
Experimental Workflow Diagram
A successful synthesis relies on a well-planned workflow, from setup to final product analysis.
Caption: General experimental workflow for ketal synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of 5,5-bis(bromomethyl)-2,2-dimethyl-1,3-dioxane on a 10 mmol scale.
Equipment:
-
100 mL round-bottom flask
-
Dean-Stark trap and condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Assemble the flask, Dean-Stark trap, and condenser. Ensure all glassware is thoroughly dried to prevent introducing water, which would inhibit the reaction.
-
Reagent Charging: To the round-bottom flask, add 2,2-bis(bromomethyl)-1,3-propanediol (2.62 g, 10.0 mmol). Add toluene (40 mL), acetone (5.8 mL, ~80 mmol, 8 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (~190 mg, 1.0 mmol, 0.1 eq).
-
Reaction: Heat the mixture to a gentle reflux using the heating mantle. The toluene-water azeotrope will begin to distill, and water will collect in the arm of the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to a spot of the starting diol.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the flask to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 50 mL of a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst.
-
Extraction: Shake the separatory funnel, allowing any evolved gas to vent. Separate the layers and wash the organic layer sequentially with 50 mL of water and 50 mL of brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product, typically a white to off-white solid, can be purified by recrystallization from a suitable solvent system such as hexanes or an ethanol/water mixture.
Characterization and Validation
The identity and purity of the synthesized 5,5-bis(bromomethyl)-2,2-dimethyl-1,3-dioxane should be confirmed using standard analytical techniques:
-
¹H NMR: Expect to see a singlet for the two equivalent methyl groups from acetone (around δ 1.4 ppm), a singlet for the four equivalent methylene protons of the CH₂Br groups, and a singlet for the four equivalent methylene protons of the dioxane ring.
-
¹³C NMR: Expect distinct signals for the quaternary carbon of the dioxane ring (C2), the quaternary carbon of the neopentyl backbone (C5), the methylene carbons of the ring (C4/C6), the bromomethyl carbons, and the methyl carbons.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the product's mass, along with a characteristic isotopic pattern for a molecule containing two bromine atoms.
-
Melting Point: A sharp melting point for the recrystallized product indicates high purity.
Conclusion
The acid-catalyzed ketalization of 2,2-bis(bromomethyl)-1,3-propanediol with acetone is a robust and efficient method for protecting this 1,3-diol. The success of the synthesis hinges on the effective removal of water to drive the reaction equilibrium towards the product, 5,5-bis(bromomethyl)-2,2-dimethyl-1,3-dioxane. By following the detailed protocol and safety guidelines presented in this guide, researchers can reliably produce this valuable synthetic intermediate for use in a wide range of applications, from pharmaceutical development to materials science.
References
- MilliporeSigma. (2024). Acetone - SAFETY DATA SHEET.
- Fisher Scientific. (2025). ACETONE - SAFETY DATA SHEET.
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- Sunnyside Corporation. (2015). Acetone - SAFETY DATA SHEET.
- ChemSupply Australia. (n.d.). Safety Data Sheet for Acetone.
- ACS Omega. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids.
- Wikipedia. (n.d.). Acetal.
- University of Liverpool IT Services. (n.d.). Heck Reaction in Diols and Cascade Formation of Cyclic Ketals.
- PubChem. (n.d.). 2,2-Bis(bromomethyl)-1,3-propanediol.
- Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism.
- Wikipedia. (n.d.). Acetonide.
- ChemScene. (n.d.). 3296-90-0 | Dibromoneopentyl Glycol.
- Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups.
- IOSR Journal. (n.d.). Protection of Diol as Acetonide Using Acetone and Cation Exchange Resin as a Catalyst.
- YouTube. (2021). Acetal and Ketal Formation.
- CAMEO Chemicals. (n.d.). 2,2-BIS(BROMOMETHYL)-1,3-PROPANEDIOL.
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A Comprehensive Spectroscopic Guide to 2,2-Bis(bromomethyl)-1,3-dioxolane
This in-depth technical guide provides a detailed analysis of the spectroscopic data for 2,2-Bis(bromomethyl)-1,3-dioxolane (CAS No. 20599-01-3).[1][2][3][4] Aimed at researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions and comparative data to offer a robust interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Given the limited availability of published experimental spectra for this specific molecule, this guide leverages data from the closely related compound 2-Bromomethyl-1,3-dioxolane to provide a well-grounded analytical framework.
Introduction: The Structural Significance of 2,2-Bis(bromomethyl)-1,3-dioxolane
2,2-Bis(bromomethyl)-1,3-dioxolane is a halogenated derivative of 1,3-dioxolane, featuring a quaternary carbon substituted with two bromomethyl groups. This structure presents a unique platform for synthetic chemistry, with the two reactive bromomethyl groups serving as key functional handles for a variety of chemical transformations.[1] The dioxolane ring itself is a common protecting group for carbonyls, highlighting the compound's potential utility in multi-step organic synthesis.
A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural verification. This guide elucidates the expected spectral characteristics, providing a valuable reference for chemists working with this and structurally similar molecules.
Molecular Structure and Key Features
-
Molecular Formula: C₅H₈Br₂O₂[2]
-
Key Functional Groups: Dioxolane ring, two primary alkyl bromides.
The symmetrical nature of the substitution at the C2 position of the dioxolane ring is a critical determinant of the molecule's spectroscopic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 2,2-Bis(bromomethyl)-1,3-dioxolane, both ¹H and ¹³C NMR provide definitive information about its molecular framework.
¹H NMR Spectroscopy: A Study in Symmetry
Predicted ¹H NMR Spectrum
Due to the C2 symmetry of the molecule, the ¹H NMR spectrum is expected to be remarkably simple.
-
The Methylene Protons of the Dioxolane Ring (-OCH₂CH₂O-): The four protons on the dioxolane ring (C4 and C5) are chemically and magnetically equivalent. Therefore, they are expected to produce a single, sharp singlet in the spectrum. The chemical shift of these protons is influenced by the electronegative oxygen atoms and is predicted to be in the range of 3.8-4.2 ppm .
-
The Bromomethyl Protons (-CH₂Br): The four protons of the two bromomethyl groups are also chemically and magnetically equivalent due to the free rotation around the C2-C(CH₂Br) bonds. These protons will give rise to a second singlet. The strong deshielding effect of the adjacent bromine atom will shift this peak significantly downfield, likely in the region of 3.5-3.8 ppm .
Comparative Analysis with 2-Bromomethyl-1,3-dioxolane:
In the case of 2-Bromomethyl-1,3-dioxolane, the dioxolane protons are not all equivalent and show more complex splitting patterns.[5][6][7] The introduction of a second bromomethyl group at the C2 position in 2,2-Bis(bromomethyl)-1,3-dioxolane enforces symmetry, simplifying the spectrum to two singlets.
Table 1: Predicted ¹H NMR Data for 2,2-Bis(bromomethyl)-1,3-dioxolane
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.0 | Singlet | 4H | -OCH₂CH₂ O- |
| ~ 3.6 | Singlet | 4H | -CH₂ Br |
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is also expected to be simple, with only three distinct signals corresponding to the three unique carbon environments.
-
The Methylene Carbons of the Dioxolane Ring (-OCH₂CH₂O-): The two equivalent methylene carbons of the dioxolane ring (C4 and C5) will produce a single peak. Based on data for similar dioxolanes, this signal is expected around 65-70 ppm .[8]
-
The Bromomethyl Carbons (-CH₂Br): The two equivalent bromomethyl carbons will give a single signal. The attachment to the electronegative bromine atom will shift this peak to the 30-35 ppm region.
-
The Quaternary Carbon (C2): The quaternary carbon of the dioxolane ring, bonded to two oxygen atoms and two carbon atoms, is the most deshielded carbon in the aliphatic region. Its chemical shift is predicted to be in the range of 100-110 ppm .
Table 2: Predicted ¹³C NMR Data for 2,2-Bis(bromomethyl)-1,3-dioxolane
| Chemical Shift (δ, ppm) | Assignment |
| ~ 105 | C 2 (quaternary) |
| ~ 68 | C 4 and C 5 |
| ~ 33 | -C H₂Br |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of 2,2-Bis(bromomethyl)-1,3-dioxolane will be characterized by the vibrational modes of the C-H, C-O, and C-Br bonds.
Expected Absorption Bands:
-
C-H Stretching: The stretching vibrations of the C-H bonds of the methylene groups are expected in the region of 2850-3000 cm⁻¹ .
-
C-O Stretching: The characteristic strong C-O stretching vibrations of the cyclic ether (dioxolane) will be prominent in the fingerprint region, typically appearing as multiple strong bands between 1000-1200 cm⁻¹ .[9]
-
C-Br Stretching: The C-Br stretching vibration is expected to appear as a strong absorption in the lower frequency region of the spectrum, typically between 500-650 cm⁻¹ .
The absence of a carbonyl (C=O) peak around 1700 cm⁻¹ and hydroxyl (O-H) broad band around 3200-3600 cm⁻¹ would confirm the integrity of the dioxolane ring and the absence of hydrolysis products.
Table 3: Key Predicted IR Absorption Bands for 2,2-Bis(bromomethyl)-1,3-dioxolane
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2850-3000 | Medium-Strong | C-H stretch |
| 1000-1200 | Strong, multiple bands | C-O stretch (cyclic ether) |
| 500-650 | Strong | C-Br stretch |
Mass Spectrometry (MS): Fragmentation and Molecular Ion
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation.
Electron Ionization (EI) Mass Spectrum:
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 258, 260, and 262, corresponding to the isotopic distribution of the two bromine atoms (⁷⁹Br and ⁸¹Br). The relative intensities of these peaks should follow the characteristic pattern for a dibrominated compound (approximately 1:2:1).
-
Key Fragmentation Pathways: The fragmentation of 2,2-Bis(bromomethyl)-1,3-dioxolane is likely to proceed through several key pathways:
-
Loss of a Bromine Radical (•Br): This would result in a significant peak at m/z 179/181.
-
Loss of a Bromomethyl Radical (•CH₂Br): This fragmentation would lead to a cation at m/z 165/167.
-
Cleavage of the Dioxolane Ring: Various ring-opening and fragmentation pathways can lead to smaller charged species.
-
Visualizing Fragmentation:
The following diagram illustrates the primary predicted fragmentation pathways for 2,2-Bis(bromomethyl)-1,3-dioxolane.
Caption: Predicted major fragmentation pathways in EI-MS.
Experimental Protocols: A General Approach
While specific experimental data for the target compound is not widely published, the following are generalized protocols for acquiring the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 2,2-Bis(bromomethyl)-1,3-dioxolane in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
IR Spectroscopy
-
Sample Preparation: As 2,2-Bis(bromomethyl)-1,3-dioxolane is expected to be a liquid or low-melting solid, the spectrum can be obtained as a thin film between two NaCl or KBr plates.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer.
-
Ionization: Utilize Electron Ionization (EI) at 70 eV.
-
Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-300).
Visualizing the Analytical Workflow:
Caption: General workflow for spectroscopic analysis.
Conclusion: A Predictive Yet Powerful Framework
This guide provides a comprehensive overview of the expected spectroscopic data for 2,2-Bis(bromomethyl)-1,3-dioxolane. By combining fundamental principles of spectroscopy with comparative data from structurally related compounds, a detailed and predictive analytical framework has been established. The simplicity of the predicted NMR spectra, the characteristic IR absorptions, and the anticipated mass spectral fragmentation pattern together form a unique spectroscopic signature for this molecule. This information is intended to serve as a valuable resource for researchers, enabling them to confidently identify, characterize, and utilize this versatile chemical building block in their synthetic endeavors.
References
-
PubChem. (n.d.). 1,3-Dioxolane, 2-(bromomethyl)-. Retrieved from [Link]
-
NOP - Sustainability in the organic chemistry lab course. (n.d.). 13C-NMR. Retrieved from [Link]
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NIST WebBook. (n.d.). 2-Bromomethyl-1,3-dioxolane. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-(2-bromoethyl)-2-methyl-1,3-dioxolane. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Bromomethyl-1,3-dioxolane. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Infrared spectrum of 1,3-dioxane. Retrieved from [Link]
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An In-Depth Technical Guide to Surfactant and Solvent Chemistries: Properties and Safety of CAS Numbers 25638-17-9 and 628-89-7
Introduction: A query for CAS number 25638-48-4 did not yield a specific chemical entity. However, extensive data was retrieved for two structurally and functionally distinct compounds with numerically similar CAS numbers: Sodium butylnaphthalenesulfonate (CAS 25638-17-9) , a versatile anionic surfactant, and 2-(2-Chloroethoxy)ethanol (CAS 628-89-7) , a solvent and chemical intermediate. This guide provides a comprehensive technical overview of the properties and safety considerations for both compounds, tailored for researchers, scientists, and drug development professionals.
Part 1: Sodium Butylnaphthalenesulfonate (CAS 25638-17-9)
Sodium butylnaphthalenesulfonate is an anionic surfactant valued for its excellent wetting, dispersing, and emulsifying properties.[1][2] Its amphiphilic molecular structure, combining a hydrophobic butylnaphthalene group with a hydrophilic sulfonate group, allows it to reduce surface tension at interfaces.[3][4]
Chemical and Physical Properties
This compound is typically available as a beige solid or a light yellow liquid, depending on its formulation, and is highly soluble in water.[3]
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅NaO₃S | [5][6] |
| Molecular Weight | 286.32 g/mol | [5][6] |
| Appearance | White to light yellow powder | [2] |
| Solubility | Soluble in water | [3][4] |
| pH (1% aqueous solution) | 7 - 8.5 | [2] |
Applications in Research and Industry
The unique properties of sodium butylnaphthalenesulfonate make it a valuable component in various industrial and research applications:
-
Textile and Dyeing Industry: It is widely used as a penetrating and wetting agent in scouring, bleaching, and dyeing processes.[1][2]
-
Agrochemicals: It acts as a dispersant and wetting agent for insecticides and herbicides.[1]
-
Detergents and Cleaners: Its surfactant properties make it an effective ingredient in cleaning formulations.[4]
-
Paints and Coatings: It is used to disperse pigments and stabilize emulsions.[4]
-
Synthetic Rubber Industry: It serves as an emulsifier in the production of synthetic rubber.[2]
Synthesis Workflow
The industrial synthesis of sodium butylnaphthalenesulfonate generally involves the sulfonation of naphthalene with sulfuric acid in the presence of n-butanol, followed by neutralization.[1][2]
Caption: Synthesis of Sodium Butylnaphthalenesulfonate.
Safety and Handling
While generally stable, sodium butylnaphthalenesulfonate requires careful handling to avoid potential irritation.
Hazard Identification and Precautionary Measures:
-
Hazard Statements: Harmful if swallowed or inhaled. Causes skin irritation and serious eye damage. May cause respiratory irritation.[7]
-
Precautionary Statements:
-
Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, clothing, eye, and face protection.[7]
-
Response: If inhaled, immediately call a poison center or doctor. If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, and continue rinsing.[7]
-
Storage: Store in a well-ventilated place. Keep container tightly closed.[7]
-
Disposal: Dispose of contents/container in accordance with local regulations.[7]
-
Experimental Protocol: Safe Handling in a Laboratory Setting
-
Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, chemical-resistant gloves (e.g., PVC), and a lab coat.[8]
-
Handling: Avoid creating dust. Weigh and transfer the solid in a contained manner.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep containers tightly sealed.[8]
-
Spills: For minor spills, remove all ignition sources and clean up immediately. For major spills, clear the area and alert emergency responders.[8]
Part 2: 2-(2-Chloroethoxy)ethanol (CAS 628-89-7)
2-(2-Chloroethoxy)ethanol is a bifunctional organic compound that serves as a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry.[9] It is also known as diethylene glycol monochlorohydrin.[9]
Chemical and Physical Properties
This compound is a clear, colorless to light yellow liquid.[10] It is stable under recommended storage conditions but is moisture-sensitive.[11][12]
| Property | Value | Source |
| Molecular Formula | C₄H₉ClO₂ | [9][10] |
| Molecular Weight | 124.57 g/mol | [9][10] |
| Boiling Point | 185-190°C | [13] |
| Density | ~1.18 g/mL at 25°C | [9][10] |
| Flash Point | 90°C (194°F) - closed cup | [13] |
| Refractive Index | n20/D 1.452 (lit.) | [13] |
| Solubility | Miscible with water | [11] |
Applications in Research and Drug Development
The presence of both a chloro and a hydroxyl group makes 2-(2-Chloroethoxy)ethanol a versatile building block in chemical synthesis.[9]
-
Pharmaceutical Intermediate: It is a crucial component in the synthesis of several active pharmaceutical ingredients (APIs), including the antipsychotic drug Quetiapine, as well as Hydroxyzine HCl and Cetirizine HCl.[9][10][12]
-
Organic Synthesis: It is used to prepare other chemical intermediates, such as 2-(2-azidoethoxy)ethanol.[9][11][12]
-
Solvent: It acts as a solvent for dyes, nitrocellulose, paints, inks, and resins.[13]
-
Genotoxic Impurity: It is considered a potential genotoxic impurity (PGI) in APIs and is a degradation product of Bis(2-Chloroethyl) Ether.[12][13]
Reactivity and Synthetic Utility
The dual functionality of 2-(2-Chloroethoxy)ethanol allows for a range of chemical transformations, making it a key starting material for more complex molecules.[10]
Caption: Synthetic utility of 2-(2-Chloroethoxy)ethanol.
Safety and Handling
This compound is a combustible liquid and can cause skin, eye, and respiratory irritation.
Hazard Identification and Precautionary Measures:
-
Hazard Statements: Combustible liquid. Causes skin irritation. Causes serious eye damage. May cause respiratory irritation.
-
Precautionary Statements:
-
Prevention: Keep away from heat, sparks, open flames, and hot surfaces. Avoid breathing mist or vapors. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection.
-
Response: If on skin, wash with plenty of soap and water. If inhaled, remove person to fresh air and keep comfortable for breathing. If in eyes, rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, continue rinsing, and immediately call a poison center or doctor.
-
Storage: Store in a well-ventilated place. Keep cool. Store locked up.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
-
Experimental Protocol: Safe Handling and Storage
-
Engineering Controls: Use only in a chemical fume hood. Facilities should be equipped with an eyewash station and a safety shower.[14]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and protective clothing to prevent skin exposure.[14]
-
Handling: Wash thoroughly after handling. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation.[14]
-
Storage: Store in a cool, dry, dark, and well-ventilated place in a tightly closed container. Keep away from heat and sources of ignition. It is incompatible with strong oxidizing agents and strong bases.[9][11][14]
-
Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Avoid runoff into storm sewers and ditches.[14]
References
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- 2-[2-(2-CHLOROETHOXY)ETHOXY]ETHANOL - Safety Data Sheet. (2025-07-26). ChemicalBook.
- 2-(2-Chloroethoxy)ethanol CAS 628-89-7. (n.d.). Benchchem.
- 2-(2-Chloroethoxy)ethanol, 99% 50 g. (n.d.). Thermo Scientific Alfa Aesar.
- 2-(2-Chloroethoxy)ethanol 99 628-89-7. (n.d.). Sigma-Aldrich.
- 2-(2-Chloroethoxy)ethanol | 628-89-7. (2025-09-09). ChemicalBook.
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- 2-(2-Chloroethoxy)ethanol 99 628-89-7. (n.d.). Sigma-Aldrich.
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Chemical structure and IUPAC name of 2,2-Bis(bromomethyl)-1,3-dioxolane
An In-depth Technical Guide to 2,2-Bis(bromomethyl)-1,3-dioxolane: Structure, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive scientific overview of 2,2-Bis(bromomethyl)-1,3-dioxolane, a pivotal intermediate in advanced organic synthesis. With its unique bifunctional structure, featuring two reactive bromomethyl groups and a stable dioxolane protective moiety, this compound serves as a versatile building block for complex molecular architectures. This document details its chemical identity, physicochemical properties, established synthetic routes, and spectroscopic characterization. Furthermore, it explores the compound's chemical reactivity, key applications in research and drug development, and essential safety and handling protocols. This guide is intended to be an authoritative resource for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this valuable compound.
Chemical Identity and Molecular Structure
2,2-Bis(bromomethyl)-1,3-dioxolane is an organic compound whose utility is derived from its distinct structural features: a central quaternary carbon atom bonded to two bromomethyl groups and part of a five-membered dioxolane ring. This structure provides both reactive sites and a stable protecting group within the same molecule.
-
IUPAC Name : 2,2-Bis(bromomethyl)-1,3-dioxolane
-
Molecular Formula : C₅H₈Br₂O₂[2]
The dioxolane ring is an acetal formed from ethylene glycol and the ketone 1,3-dibromoacetone. This acetal linkage is generally stable under neutral and basic conditions but is susceptible to cleavage under acidic conditions, a property that is crucial for its use as a protecting group.[1] The two primary bromomethyl (-CH₂Br) groups are the primary centers of reactivity, functioning as electrophilic sites for nucleophilic substitution reactions.
Caption: Chemical structure of 2,2-Bis(bromomethyl)-1,3-dioxolane.
Physicochemical Properties
The physical and chemical properties of 2,2-Bis(bromomethyl)-1,3-dioxolane dictate its handling, storage, and application in various reaction conditions. While experimental data is sparse, computational predictions provide valuable insights.
| Property | Value | Reference |
| Molecular Weight | 259.92 g/mol | [1][2] |
| Molecular Formula | C₅H₈Br₂O₂ | [2] |
| Topological Polar Surface Area (TPSA) | 18.46 Ų | [2] |
| LogP (Octanol-Water Partition Coefficient) | 1.5193 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Rotatable Bonds | 2 | [2] |
Synthesis and Manufacturing Protocol
The most common and established route for synthesizing 2,2-disubstituted-1,3-dioxolanes involves the acid-catalyzed reaction between a carbonyl compound and a 1,2-diol.[1] For 2,2-Bis(bromomethyl)-1,3-dioxolane, this translates to the acetalization of 1,3-dibromoacetone with ethylene glycol.
The causality behind this choice is clear: the reaction is a robust and high-yielding method for protecting the ketone functionality of 1,3-dibromoacetone while preserving the reactive C-Br bonds for subsequent transformations. The use of an acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid) is essential to protonate the carbonyl oxygen, thereby activating the carbonyl carbon towards nucleophilic attack by the hydroxyl groups of ethylene glycol. The reaction is typically performed with removal of water to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle.
Caption: General workflow for the synthesis of 2,2-Bis(bromomethyl)-1,3-dioxolane.
Experimental Protocol: Synthesis via Acetalization
This protocol describes a representative lab-scale synthesis.
-
Setup : To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,3-dibromoacetone (1.0 eq), ethylene glycol (1.2 eq), and a suitable solvent such as toluene.
-
Catalyst Addition : Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.01-0.05 eq).
-
Reaction : Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup : Cool the reaction mixture to room temperature. Quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Isolation : Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification : The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2,2-Bis(bromomethyl)-1,3-dioxolane.
Spectroscopic Analysis
Spectroscopic methods are crucial for verifying the structure and purity of the synthesized compound.[1]
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to be simple due to the molecule's symmetry. Two singlets should be observed:
-
A singlet integrating to 4 protons for the four equivalent methylene protons of the two bromomethyl groups (-CH₂ Br).
-
A singlet integrating to 4 protons for the four equivalent methylene protons of the ethylene glycol moiety (-O-CH₂ -CH₂ -O-).
-
-
¹³C NMR Spectroscopy : The ¹³C NMR spectrum should display three distinct signals corresponding to the three unique carbon environments:
-
A signal for the two equivalent bromomethyl carbons (C H₂Br).
-
A signal for the two equivalent carbons of the dioxolane ring (-O-C H₂-C H₂-O-).
-
A signal for the quaternary acetal carbon (C (CH₂Br)₂), which will typically appear further downfield.
-
-
Infrared (IR) Spectroscopy : The IR spectrum provides information about the functional groups present. Key absorption bands would include:
-
2900-3000 cm⁻¹ : C(sp³)-H stretching vibrations.
-
1200-1000 cm⁻¹ : Strong C-O stretching vibrations, characteristic of the acetal (dioxolane) group.[3]
-
~600-700 cm⁻¹ : C-Br stretching vibration.
-
-
Mass Spectrometry (MS) : Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) with a characteristic isotopic pattern for two bromine atoms (¹⁹Br and ⁸¹Br). Common fragmentation pathways would involve the loss of a bromine atom (M-Br)⁺ or a bromomethyl radical (M-CH₂Br)⁺.
Chemical Reactivity and Applications
The synthetic utility of 2,2-Bis(bromomethyl)-1,3-dioxolane stems from the differential reactivity of its functional groups.
Reactivity of the Bromomethyl Groups
The primary alkyl bromide functionalities are excellent electrophiles for nucleophilic substitution reactions (Sₙ2) . This allows the compound to act as a bifunctional building block to introduce a protected ketone unit between two nucleophilic sites.
-
Crosslinking : It can react with dinucleophiles (e.g., diamines, dithiols) to form macrocycles or polymers.
-
Wittig-type Reactions : The bromomethyl groups can be converted into phosphonium salts by reaction with triphenylphosphine.[1] These salts can then be used in Wittig reactions to synthesize alkenes.
-
Grignard Reagent Formation : Reaction with magnesium can form a di-Grignard reagent, which can then react with various electrophiles to create new carbon-carbon bonds.[1]
Caption: Nucleophilic substitution at the bromomethyl groups.
Reactivity of the Dioxolane Ring
The dioxolane ring serves as a robust protecting group for the ketone . It is stable to a wide range of non-acidic reagents, including bases, organometallics, and reducing agents. However, it can be readily cleaved (deprotected) under acidic aqueous conditions to reveal the original 1,3-dibromoacetone functionality.[1] This susceptibility to acid-catalyzed hydrolysis is a critical consideration in reaction planning.[4]
Applications in Drug Development
The 1,3-dioxolane ring is a common motif in many natural and synthetic drugs, where it can enhance biological activity.[5] Its presence can improve ligand-target interactions through hydrogen bonding with its two oxygen atoms.[5] As such, 2,2-Bis(bromomethyl)-1,3-dioxolane is a valuable intermediate for synthesizing novel bioactive compounds. It has been investigated in the synthesis of derivatives that act as modulators to overcome multidrug resistance (MDR) in cancer therapy.[6]
Safety, Handling, and Storage
While specific safety data for 2,2-Bis(bromomethyl)-1,3-dioxolane is limited, data from the closely related compound 2-(Bromomethyl)-1,3-dioxolane indicates that it should be handled with care. Alkylating agents like this are often irritants and lachrymators.
-
Hazards : Assumed to cause skin and serious eye irritation. May cause respiratory irritation.[7][8]
-
Safe Handling :
-
Storage :
Conclusion
2,2-Bis(bromomethyl)-1,3-dioxolane is a highly functionalized and synthetically valuable molecule. Its combination of two reactive electrophilic centers and a stable, yet readily cleavable, protecting group makes it an ideal intermediate for a wide range of chemical transformations. From the construction of complex cyclic systems to its use as a crosslinking agent, its applications are extensive. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is essential for researchers aiming to exploit its full potential in organic synthesis and the development of new chemical entities.
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- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 2-Bromomethyl-1,3-dioxolane: A Safe and Feasible Synthetic Route from Top Manufacturer. Retrieved from Ningbo Inno Pharmchem Co.,Ltd website.
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An In-Depth Technical Guide to the Reactivity of the C-Br Bond in 2,2-Bis(bromomethyl)-1,3-dioxolane
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity centered on the carbon-bromine (C-Br) bonds of 2,2-bis(bromomethyl)-1,3-dioxolane (CAS No. 20599-01-3).[1] As a geminal-bis(bromomethyl) compound, its unique structural motif, featuring a quaternary carbon center adjacent to two primary bromides, dictates a reactivity profile of significant interest to researchers in synthetic chemistry, materials science, and drug development. This document elucidates the governing principles of its reactions, including nucleophilic substitutions and eliminations, and provides field-proven insights into its application as a versatile bifunctional electrophile for the construction of complex molecular architectures such as spiro-heterocycles. While specific literature on 2,2-bis(bromomethyl)-1,3-dioxolane is limited, this guide synthesizes its expected reactivity by drawing parallels with closely related, well-documented analogues and foundational principles of organic chemistry.
Introduction: Structural and Electronic Profile
2,2-Bis(bromomethyl)-1,3-dioxolane is a bifunctional alkylating agent characterized by two primary C-Br bonds attached to a central quaternary carbon, which is also the spiro center of a 1,3-dioxolane ring. The molecular formula is C₅H₈Br₂O₂ and the molecular weight is 259.92 g/mol .[1]
The key to understanding the reactivity of this molecule lies in the analysis of its structural features:
-
Two Primary C-Br Bonds: These bonds are the primary sites of electrophilicity. The bromine atoms are good leaving groups, making the adjacent methylene carbons susceptible to nucleophilic attack.
-
Neopentyl-like Steric Hindrance: The quaternary carbon atom creates significant steric congestion around the electrophilic centers. This "neopentyl-like" arrangement profoundly influences the kinetics and mechanism of substitution reactions, strongly disfavoring a classical S_N2 backside attack.[2][3][4][5]
-
1,3-Dioxolane Moiety: This group serves as a stable, protected form of a ketone. It is generally robust under basic and nucleophilic conditions but can be hydrolyzed under acidic conditions to unmask the ketone functionality.[6] This feature allows for post-synthesis modification of the resulting structures.
The following diagram illustrates the key structural features influencing the molecule's reactivity.
Caption: Key structural features of 2,2-bis(bromomethyl)-1,3-dioxolane.
Nucleophilic Substitution Reactions: A Mechanistic Dichotomy
The primary reaction pathway for the C-Br bonds in 2,2-bis(bromomethyl)-1,3-dioxolane is nucleophilic substitution. However, the significant steric hindrance imposed by the quaternary carbon center makes the direct S_N2 mechanism, typical for primary alkyl halides, extremely slow.[4][7] The reaction rate for neopentyl bromide, a close structural analogue, is approximately 10^5 times slower than other primary alkyl bromides under S_N2 conditions.[7]
This steric impediment suggests that alternative pathways may be operative, or that reactions require more forcing conditions. The molecule's utility as a bifunctional electrophile, particularly in the synthesis of spiro-heterocycles, indicates that these substitution reactions are indeed feasible and highly valuable.
Synthesis of Spiro-Heterocycles: A Premier Application
A significant application of this class of compounds is the synthesis of spiro-heterocycles through double nucleophilic substitution with dinucleophiles.[8][9][10] This process typically involves an intramolecular cyclization as the second step, which is kinetically favored.
The reaction with primary amines yields piperidine rings fused at the spiro center. The mechanism is a tandem nucleophilic substitution.[8][10]
Caption: Workflow for the synthesis of spiro-piperidines.
Experimental Protocol (Adapted from analogous reactions): [10]
-
Setup: In a round-bottom flask, dissolve the primary amine (1.0 eq.) and 2,2-bis(bromomethyl)-1,3-dioxolane (1.05 eq.) in an anhydrous polar aprotic solvent such as acetonitrile or DMF.
-
Base Addition: Add a non-nucleophilic base, such as anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.5 eq.), to act as a proton scavenger.
-
Reaction: Heat the mixture with vigorous stirring. Reaction temperatures can range from 60 °C to reflux, depending on the nucleophilicity of the amine.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: After cooling to room temperature, filter off the inorganic salts. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
In a similar fashion, reaction with sulfide dinucleophiles, such as sodium sulfide (Na₂S), can be used to synthesize sulfur-containing spiro-heterocyles. Thiols are generally excellent nucleophiles and can effectively participate in these substitution reactions.[11][12]
Table 1: Comparative Reactivity with Nucleophiles
| Nucleophile Class | Expected Relative Reactivity | Typical Product | Causality Behind Reactivity |
| Amines (Primary) | High | Spiro-piperidine derivatives | Strong nucleophilicity allows for effective displacement of bromide despite steric hindrance.[8][10] |
| Thiols/Thiolates | Very High | Spiro-thia-heterocycles | Thiols are soft, highly polarizable nucleophiles, making them particularly effective in S_N2 reactions.[11][12] |
| Azide (N₃⁻) | High | Diazido-alkane | A potent nucleophile, often used to install amino groups after reduction. One-pot procedures are common.[13] |
| Alcohols/Alkoxides | Moderate | Spiro-ethers | Requires a strong base to deprotonate the alcohol, forming a more potent alkoxide nucleophile. |
| Carboxylates | Low to Moderate | Diester | Generally weaker nucleophiles; may require elevated temperatures or phase-transfer catalysis to proceed efficiently. |
Grignard Reagent Formation and Reactivity
The formation of a Grignard reagent from 2,2-bis(bromomethyl)-1,3-dioxolane presents a significant challenge. Grignard reagents are potent nucleophiles and strong bases.[14][15] The inherent structure of the target molecule poses two main problems:
-
Intra/Intermolecular Reactions: Once one C-Br bond is converted to a Grignard reagent (R-MgBr), the resulting nucleophilic carbon can potentially react with the remaining C-Br bond on the same or another molecule.
-
Dioxolane Instability: While generally stable, the 1,3-dioxolane ring can be susceptible to Lewis acid-mediated ring-opening, and the MgBr₂ formed during the reaction is a Lewis acid.[16]
Due to these challenges, the controlled formation of either a mono- or di-Grignard reagent from 2,2-bis(bromomethyl)-1,3-dioxolane is synthetically difficult and not a recommended pathway for routine synthesis. Alternative organometallic reagents or synthetic strategies are generally preferred.
Elimination Reactions: A Competing Pathway
Elimination reactions compete with nucleophilic substitutions, especially in the presence of strong, sterically hindered bases.[17][18] For 2,2-bis(bromomethyl)-1,3-dioxolane, the absence of a β-hydrogen on the quaternary carbon prevents a standard E2 elimination to form a simple alkene.
However, under strongly basic conditions, more complex elimination pathways, potentially involving the formation of cyclopropane derivatives or rearrangement products, could be envisioned, although they are not commonly reported for this substrate. For most practical applications with common nucleophiles, substitution is the dominant reaction pathway. The use of non-basic nucleophiles (e.g., azide, thiols) or moderately basic conditions will favor substitution over elimination.[17][19]
Caption: Factors influencing substitution vs. elimination pathways.
Conclusion and Future Outlook
The reactivity of the C-Br bonds in 2,2-bis(bromomethyl)-1,3-dioxolane is primarily governed by its function as a bifunctional electrophile in nucleophilic substitution reactions. The neopentyl-like steric hindrance at the core of the molecule significantly retards the rate of direct S_N2 reactions but does not preclude its use in the synthesis of complex structures, most notably spiro-heterocycles via tandem intra- and intermolecular substitutions. Its utility is further enhanced by the presence of the 1,3-dioxolane group, a stable protecting group that allows for subsequent chemical transformations. While elimination and Grignard formation are theoretically possible, they represent minor and challenging pathways, respectively. For researchers and drug development professionals, 2,2-bis(bromomethyl)-1,3-dioxolane and its analogues are powerful building blocks for creating conformationally rigid three-dimensional scaffolds, a key strategy in modern medicinal chemistry.
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The Solubility Profile of 2,2-Bis(bromomethyl)-1,3-dioxolane: A Technical Guide for the Research Professional
Foreword: Understanding the Critical Role of Solubility in Drug Discovery and Development
In the landscape of pharmaceutical research and synthetic chemistry, the precise characterization of a compound's physicochemical properties is paramount. Among these, solubility stands as a cornerstone parameter, profoundly influencing a molecule's bioavailability, formulation feasibility, and synthetic utility. This technical guide is dedicated to an in-depth exploration of the solubility of 2,2-Bis(bromomethyl)-1,3-dioxolane, a versatile building block in organic synthesis. While specific quantitative solubility data for this compound remains limited in publicly accessible literature, this document will provide a comprehensive framework for understanding and determining its solubility profile. By integrating foundational chemical principles with robust experimental protocols, we aim to empower researchers, scientists, and drug development professionals with the knowledge to effectively utilize this compound in their endeavors.
The Compound: 2,2-Bis(bromomethyl)-1,3-dioxolane at a Glance
2,2-Bis(bromomethyl)-1,3-dioxolane is a halogenated organic compound featuring a central 1,3-dioxolane ring substituted with two bromomethyl groups at the C2 position. This unique structure imparts a combination of polar and non-polar characteristics, which are the primary determinants of its solubility behavior.
Key Structural Features Influencing Solubility:
-
1,3-Dioxolane Ring: The two oxygen atoms within the five-membered ring introduce polarity and potential sites for hydrogen bond acceptance.
-
Two Bromomethyl Groups (-CH₂Br): The presence of two bromine atoms significantly increases the molecule's molecular weight and introduces further polarity. The carbon-bromine bond is polar, contributing to dipole-dipole interactions.
-
Symmetry: The symmetrical nature of the molecule can influence its crystal lattice energy in the solid state, which in turn affects its solubility.
A comprehensive understanding of these features is the first step in predicting the compound's behavior in various solvent systems.
Predicting Solubility: The "Like Dissolves Like" Paradigm
The age-old chemical maxim "like dissolves like" serves as a powerful predictive tool for solubility. This principle is rooted in the intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.
Based on the structure of 2,2-Bis(bromomethyl)-1,3-dioxolane, we can anticipate the following solubility trends:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): While the dioxolane ring offers some polarity, the presence of two bulky bromomethyl groups and the lack of hydrogen bond donating capabilities suggest that the solubility in highly polar protic solvents like water will be low. It is likely to be immiscible with water, a characteristic shared by the related compound 2-(bromomethyl)-1,3-dioxolane.[1][2][3] Limited solubility might be observed in lower alcohols like methanol and ethanol.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents are capable of engaging in dipole-dipole interactions and can solvate the polar regions of the molecule. It is predicted that 2,2-Bis(bromomethyl)-1,3-dioxolane will exhibit good solubility in these solvents.
-
Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The hydrocarbon backbone and the bromine atoms lend some non-polar character to the molecule. Therefore, at least partial solubility in non-polar solvents is expected. Diethyl ether, with its ability to act as a hydrogen bond acceptor, may be a particularly effective solvent.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are excellent at dissolving a wide range of organic compounds, including those with some polarity. It is highly probable that 2,2-Bis(bromomethyl)-1,3-dioxolane will be readily soluble in chlorinated solvents.
Table 1: Predicted Qualitative Solubility of 2,2-Bis(bromomethyl)-1,3-dioxolane
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water | Insoluble/Immiscible | Lack of hydrogen bond donation and significant non-polar character. |
| Methanol, Ethanol | Sparingly Soluble to Soluble | Balance of polar hydroxyl group and non-polar alkyl chain. | |
| Polar Aprotic | Acetone, Acetonitrile, DMF, DMSO | Soluble to Very Soluble | Strong dipole-dipole interactions. |
| Non-Polar | Hexane, Toluene | Sparingly Soluble to Soluble | Van der Waals forces with the non-polar parts of the molecule. |
| Diethyl Ether | Soluble | Ability to act as a hydrogen bond acceptor and solvate the dioxolane ring. | |
| Chlorinated | Dichloromethane, Chloroform | Very Soluble | Effective at solvating a wide range of organic compounds. |
Experimental Determination of Solubility: A Step-by-Step Protocol
To move from prediction to empirical data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the qualitative and semi-quantitative solubility of an organic compound.[4][5][6]
Materials and Equipment
-
2,2-Bis(bromomethyl)-1,3-dioxolane (solute)
-
A range of organic solvents (see Table 1)
-
Small test tubes or vials (e.g., 13x100 mm)
-
Vortex mixer
-
Analytical balance
-
Spatula
-
Graduated pipettes or micropipettes
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate chemical-resistant gloves.
Experimental Workflow
The following diagram illustrates the logical flow of the solubility determination process.
Caption: Experimental workflow for determining qualitative solubility.
Detailed Protocol
-
Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.
-
Weighing the Solute: Accurately weigh approximately 25 mg of 2,2-Bis(bromomethyl)-1,3-dioxolane and place it into each labeled test tube.[5]
-
Solvent Addition: Add 0.75 mL of the corresponding solvent to each test tube.[5]
-
Mixing: Vigorously shake or vortex each test tube for 60 seconds to ensure thorough mixing.[4]
-
Observation: After mixing, allow the tubes to stand for a few minutes and observe.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Heating (Optional and with Caution): For samples that are insoluble at room temperature, gently warm the test tube in a water bath (ensure the solvent is not highly volatile or flammable). Observe if the solid dissolves upon heating.
-
Cooling: If the solid dissolves upon heating, allow the solution to cool to room temperature and observe if the solid precipitates out. This provides information about temperature-dependent solubility.
-
Record Keeping: Meticulously record all observations in a laboratory notebook.
Safety and Handling Considerations
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from moisture and sources of ignition.[8]
-
Disposal: Dispose of chemical waste in accordance with institutional and local regulations.
Conclusion: A Path Forward for Researchers
This technical guide provides a comprehensive overview of the predicted solubility of 2,2-Bis(bromomethyl)-1,3-dioxolane and a detailed protocol for its experimental determination. While a lack of published quantitative data presents a challenge, the principles of chemical structure and intermolecular forces, combined with a systematic experimental approach, offer a robust framework for researchers. By understanding and empirically determining the solubility of this versatile building block, scientists and drug development professionals can unlock its full potential in their synthetic and formulation endeavors, paving the way for new discoveries and innovations.
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bromomethyl dioxolane. (n.d.). PharmaCompass.com. Retrieved from [Link]
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Unraveling the Thermal Behavior of 2,2-Bis(bromomethyl)-1,3-dioxolane: A Technical Guide
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Thermal Stability and Decomposition of 2,2-Bis(bromomethyl)-1,3-dioxolane
This technical guide provides a comprehensive overview of the thermal stability and decomposition of 2,2-Bis(bromomethyl)-1,3-dioxolane. While direct studies on the thermal decomposition of this specific compound are not extensively available in the public domain, this document synthesizes information from related dioxolane derivatives and brominated compounds to provide a scientifically grounded projection of its thermal behavior. This guide is intended to inform researchers and professionals in drug development and materials science on the potential thermal liabilities and decomposition pathways of this versatile chemical intermediate.
Introduction to 2,2-Bis(bromomethyl)-1,3-dioxolane
2,2-Bis(bromomethyl)-1,3-dioxolane is a halogenated organic compound featuring a dioxolane ring, which acts as a protecting group for a carbonyl functionality, and two reactive bromomethyl groups.[1] This structure makes it a valuable building block in organic synthesis for the creation of complex molecules, including spirocyclic compounds.[1] Understanding its thermal stability is paramount for safe handling, storage, and for predicting its behavior in chemical reactions conducted at elevated temperatures.
Postulated Thermal Decomposition Pathways
Based on studies of analogous structures, the thermal decomposition of 2,2-Bis(bromomethyl)-1,3-dioxolane is likely to proceed through a multi-step mechanism involving both the dioxolane ring and the bromomethyl substituents.
Decomposition of the Dioxolane Ring
Studies on the gas-phase thermal decomposition of 2-methyl-1,3-dioxolane and 2,2-dimethyl-1,3-dioxolane suggest that the decomposition of the dioxolane ring occurs through a stepwise mechanism.[2] The process is initiated by the cleavage of a C-O bond, followed by the formation of a diradical intermediate, which then fragments into smaller, more stable molecules.[2] For 2,2-Bis(bromomethyl)-1,3-dioxolane, a similar pathway can be anticipated, likely leading to the formation of carbonyl compounds and ethylene glycol or its decomposition products. Pyrolysis studies on other dioxolane derivatives have shown the formation of carbon monoxide, carbon dioxide, formaldehyde, and various hydrocarbons at elevated temperatures.[3]
Role of the Bromomethyl Groups
The presence of two bromomethyl groups introduces additional decomposition pathways. At elevated temperatures, homolytic cleavage of the carbon-bromine (C-Br) bond is expected, leading to the formation of bromine radicals and a carbon-centered radical. These highly reactive radical species can then participate in a variety of subsequent reactions, including hydrogen abstraction, elimination, and rearrangement.
A plausible decomposition pathway involves the initial loss of a bromine radical, followed by rearrangement of the resulting radical species. This could lead to the formation of unsaturated compounds and the release of hydrogen bromide (HBr). Safety data for related brominated compounds confirm that hydrogen bromide is a common hazardous decomposition product.[4]
Recommended Experimental Analysis of Thermal Stability
To definitively determine the thermal stability and decomposition profile of 2,2-Bis(bromomethyl)-1,3-dioxolane, a combination of thermoanalytical techniques is recommended.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. This technique is invaluable for determining the onset of decomposition, the temperature at which the maximum rate of decomposition occurs, and the final residual mass.
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass.
-
Sample Preparation: Accurately weigh 5-10 mg of 2,2-Bis(bromomethyl)-1,3-dioxolane into a suitable TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Perform the analysis under an inert atmosphere (e.g., nitrogen) and an oxidative atmosphere (e.g., air) to assess the influence of oxygen on the decomposition process. A typical flow rate is 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to a final temperature of at least 600°C at a constant heating rate (e.g., 10°C/min).
-
-
Data Analysis: Plot the mass loss (%) as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the peak decomposition temperature (Tpeak) from the derivative of the TGA curve (DTG).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique can identify thermal events such as melting, boiling, and decomposition, and quantify the enthalpy changes associated with these processes.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of 2,2-Bis(bromomethyl)-1,3-dioxolane into a hermetically sealed aluminum pan.
-
Experimental Conditions:
-
Atmosphere: Use an inert atmosphere (e.g., nitrogen) with a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to a temperature beyond its decomposition point, as determined by TGA, at a constant heating rate (e.g., 10°C/min).
-
-
Data Analysis: Plot the heat flow as a function of temperature. Identify endothermic and exothermic peaks corresponding to melting and decomposition events, respectively.
Evolved Gas Analysis (EGA)
To identify the gaseous products evolved during decomposition, coupling the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) is highly recommended. This provides real-time information on the chemical nature of the decomposition products. Techniques like gas chromatography-mass spectrometry (GC-MS) can also be used to analyze the volatile and semi-volatile organic compounds produced during thermal degradation.[5]
Visualizing the Proposed Decomposition and Analysis Workflow
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Proposed thermal decomposition pathways for 2,2-Bis(bromomethyl)-1,3-dioxolane.
Caption: Experimental workflow for thermal analysis.
Summary of Key Physicochemical and Safety Data
| Property | Value/Information | Source |
| CAS Number | 20599-01-3 | [6][7][8][9][10] |
| Molecular Formula | C₅H₈Br₂O₂ | [8] |
| Molecular Weight | 259.92 g/mol | [1] |
| Appearance | Solid or Liquid | [9] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | [4][11] |
| Hazardous Decomposition Products | Thermal decomposition can lead to the release of irritating gases and vapors, Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen halides (HBr). | [11] |
Conclusion
While direct experimental data on the thermal decomposition of 2,2-Bis(bromomethyl)-1,3-dioxolane is limited, a reasonable model of its behavior can be constructed by examining related compounds. The decomposition is likely a complex process involving both the dioxolane ring and the bromomethyl groups, proceeding through radical intermediates to yield a variety of smaller molecules, including hazardous substances like hydrogen bromide. For any application involving this compound at elevated temperatures, it is imperative that a thorough experimental investigation using the thermoanalytical techniques outlined in this guide be conducted to ensure safety and process control.
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Chemical degradation of 2,2-bis(bromomethyl)propan-1,3-diol (DBNPG) in alkaline conditions | Request PDF. (2010). Retrieved from [Link]
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2,2-Bis(bromomethyl)-1,3-propanediol | C5H10Br2O2 | CID 18692 - PubChem. (n.d.). Retrieved from [Link]
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Pyrolysis of bio-derived dioxolane fuels: A ReaxFF molecular dynamics study - OSTI.GOV. (2021). Retrieved from [Link]
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Kinetics and mechanisms of the thermal decomposition of 2-methyl-1,3-dioxolane, 2,2-dimethyl-1,3-dioxolane, and cyclopentanone ethylene ketal in the gas phase. Combined experimental and DFT study - PubMed. (2012, September 20). Retrieved from [Link]
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The Thermal Decomposition of Dioxolane1 | Journal of the American Chemical Society. (1952). Retrieved from [Link]
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Synthesis of 2-(2-bromoethyl)-2-methyl-1,3-dioxolane - PrepChem.com. (n.d.). Retrieved from [Link]
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1,3-Dioxanes, 1,3-Dioxolanes - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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The Thermal Stability of 1,4-Dioxane at Sub- and Supercritical Temperatures | Request PDF. (2006). Retrieved from [Link]
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Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (2015). Retrieved from [Link]
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2-Bromomethyl-1,3-dioxolane, 9 | 226122-100G - Scientific Laboratory Supplies. (n.d.). Retrieved from [Link]
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2,2-Bis(bromomethyl)propane-1,3-diol - Some Industrial Chemicals - NCBI. (2000). Retrieved from [Link]
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Synthesis of enantiomerically pure bis(2,2-dimethyl-1,3-dioxolanylmethyl)chalcogenides and dichalcogenides | Request PDF. (2016). Retrieved from [Link]
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Unlocking Synthetic Potential: A Technical Guide to the Applications of 2,2-Bis(bromomethyl)-1,3-dioxolane in Organic Synthesis
Abstract
2,2-Bis(bromomethyl)-1,3-dioxolane is a structurally intriguing bifunctional electrophile that holds considerable, yet largely untapped, potential in the realm of organic synthesis. The presence of two primary bromomethyl groups attached to a quaternary center, which is part of a dioxolane ring, presents a unique combination of reactivity and steric hindrance. This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth exploration of the prospective applications of this versatile building block. By drawing upon established principles of reactivity and analogous transformations, we will delve into its utility in the synthesis of complex molecular architectures, particularly spiro-heterocycles and novel polymers. This document will serve as a foundational resource, offering not only theoretical insights but also actionable experimental protocols to stimulate further investigation into this promising reagent.
Introduction: The Promise of a Unique Bifunctional Building Block
In the vast arsenal of synthetic organic chemistry, bifunctional molecules serve as powerful tools for the construction of intricate molecular frameworks. 2,2-Bis(bromomethyl)-1,3-dioxolane, with its gem-disubstituted dibromomethyl core masked by a dioxolane moiety, represents a compelling yet underutilized reagent. The inherent C2 symmetry and the presence of two reactive electrophilic centers make it an ideal candidate for the synthesis of spirocyclic systems and as a monomer in polymerization reactions. The dioxolane ring not only imparts specific stereochemical constraints but can also be envisioned as a protected carbonyl group, offering further synthetic versatility upon deprotection.
This guide will illuminate the potential of 2,2-Bis(bromomethyl)-1,3-dioxolane by extrapolating from the known chemistry of analogous neopentyl-like halides and gem-dihalogenated compounds. We will explore its synthesis, delve into its reactivity profile, and present detailed protocols for its prospective applications in the synthesis of valuable heterocyclic and polymeric structures.
Table 1: Chemical Properties of 2,2-Bis(bromomethyl)-1,3-dioxolane
| Property | Value |
| CAS Number | 20599-01-3[1] |
| Molecular Formula | C₅H₈Br₂O₂[1] |
| Molecular Weight | 259.92 g/mol [1] |
| Appearance | Predicted to be a colorless liquid or low-melting solid |
| SMILES | C1COC(CBr)(CBr)O1[1] |
Synthesis and Reactivity Profile: A Neopentyl-like Electrophile
Proposed Synthesis of 2,2-Bis(bromomethyl)-1,3-dioxolane
While dedicated literature on the synthesis of 2,2-Bis(bromomethyl)-1,3-dioxolane is scarce, a plausible synthetic route can be envisioned starting from the readily available pentaerythritol. The synthesis of the analogous diol, 2,2-bis(bromomethyl)-1,3-propanediol, is well-documented and typically involves the reaction of pentaerythritol with hydrogen bromide.[2] Following the formation of this diol, an acetalization reaction with a suitable formaldehyde equivalent would yield the target dioxolane.
Caption: Proposed synthetic pathway to 2,2-Bis(bromomethyl)-1,3-dioxolane.
Reactivity Insights: The Neopentyl Halide Analogy
The two bromomethyl groups in 2,2-Bis(bromomethyl)-1,3-dioxolane are attached to a quaternary carbon, creating a neopentyl-like arrangement. This structural feature has profound implications for its reactivity in nucleophilic substitution reactions.
-
SN2 Reactions: Neopentyl halides are notoriously slow to react via an SN2 mechanism.[3][4] The significant steric hindrance posed by the bulky quaternary center impedes the backside attack of a nucleophile on the electrophilic carbon.[5][6][7] Consequently, forcing conditions, such as high temperatures and highly nucleophilic reagents, may be necessary to achieve substitution, and even then, yields can be modest.[5]
-
SN1 Reactions: While a primary carbocation would be formed upon departure of the bromide ion, which is inherently unstable, rearrangement to a more stable tertiary carbocation is a possibility in analogous neopentyl systems.[5][6] However, the cyclic nature of the dioxolane might influence the propensity for such rearrangements. The formation of a carbocation intermediate suggests that SN1 reactions could be favored under solvolytic conditions with weakly nucleophilic solvents.
Potential Application I: A Gateway to Spiro-Heterocycles
Spiro-heterocycles, compounds containing two rings connected by a single common atom, are prevalent scaffolds in numerous biologically active natural products and pharmaceuticals.[8] Their rigid three-dimensional structures can lead to enhanced binding affinity and selectivity for biological targets. 2,2-Bis(bromomethyl)-1,3-dioxolane is an ideal precursor for the synthesis of a variety of spiro-heterocycles through double nucleophilic substitution reactions with appropriate dinucleophiles.
Synthesis of N-Substituted 5-Aza-8-oxaspiro[4.5]decanes
The reaction of 2,2-Bis(bromomethyl)-1,3-dioxolane with primary amines is expected to yield N-substituted 5-aza-8-oxaspiro[4.5]decanes.[9][10][11] This transformation would proceed via a sequential double SN2 reaction, forming a piperidine ring spiro-fused to the dioxolane.
Caption: Reaction workflow for the synthesis of 5-Aza-8-oxaspiro[4.5]decanes.
Experimental Protocol: Synthesis of N-Benzyl-5-aza-8-oxaspiro[4.5]decane (Analogous Procedure)
-
To a solution of 2,2-Bis(bromomethyl)-1,3-dioxolane (1.0 eq) in a suitable high-boiling polar aprotic solvent such as DMF or DMSO, add benzylamine (1.1 eq) and a non-nucleophilic base such as potassium carbonate (2.5 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-5-aza-8-oxaspiro[4.5]decane.
Synthesis of 5-Thia-8-oxaspiro[4.5]decanes
In a similar fashion, reaction with a sulfur dinucleophile such as sodium sulfide would lead to the formation of 5-thia-8-oxaspiro[4.5]decanes, which are of interest in medicinal chemistry.[12][13]
Experimental Protocol: Synthesis of 5-Thia-8-oxaspiro[4.5]decane (Analogous Procedure)
-
In a round-bottom flask, dissolve 2,2-Bis(bromomethyl)-1,3-dioxolane (1.0 eq) in a mixture of ethanol and water.
-
Add sodium sulfide nonahydrate (1.2 eq) to the solution.
-
Reflux the reaction mixture for several hours, monitoring its progress by TLC or GC-MS.
-
After completion, cool the mixture and remove the ethanol under reduced pressure.
-
Extract the remaining aqueous solution with diethyl ether.
-
Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by distillation or column chromatography to yield 5-thia-8-oxaspiro[4.5]decane.
Table 2: Potential Spiro-heterocycles from 2,2-Bis(bromomethyl)-1,3-dioxolane
| Dinucleophile | Resulting Spiro-heterocycle |
| Primary Amine (R-NH₂) | N-Substituted 5-Aza-8-oxaspiro[4.5]decane |
| Hydrazine (H₂N-NH₂) | 5,6-Diaza-9-oxaspiro[4.5]decane |
| Sodium Sulfide (Na₂S) | 5-Thia-8-oxaspiro[4.5]decane |
| Ethane-1,2-dithiol | 5,6-Dithia-9-oxaspiro[4.5]decane |
| Ethylene Glycol | 5,8-Dioxa-spiro[4.5]decane |
Potential Application II: A Novel Monomer for Polycondensation
The bifunctional nature of 2,2-Bis(bromomethyl)-1,3-dioxolane also makes it a candidate for use as a monomer in polycondensation reactions.[14][15] Reaction with various dinucleophiles can lead to the formation of novel polymers incorporating the dioxolane moiety into the polymer backbone.
Synthesis of Polyesters, Polyamides, and Polyethers
By reacting 2,2-Bis(bromomethyl)-1,3-dioxolane with dicarboxylic acids, diamines, or diols, it is theoretically possible to synthesize a range of polyesters, polyamides, and polyethers, respectively. The incorporation of the dioxolane unit could impart unique properties to the resulting polymers, such as altered solubility, thermal stability, and degradability (via hydrolysis of the acetal).
Caption: Conceptual diagram of polycondensation using 2,2-Bis(bromomethyl)-1,3-dioxolane.
General Protocol for Polycondensation (Analogous Procedure)
-
In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a condenser, charge 2,2-Bis(bromomethyl)-1,3-dioxolane (1.0 eq), a suitable dinucleophile (e.g., a diamine for polyamide synthesis) (1.0 eq), and a non-nucleophilic base (2.2 eq) in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP).
-
Heat the reaction mixture to an elevated temperature (e.g., 120-150 °C) under a nitrogen atmosphere for several hours.
-
Monitor the formation of the polymer by observing the increase in viscosity of the reaction mixture.
-
After the desired reaction time, cool the mixture and precipitate the polymer by pouring the solution into a non-solvent such as methanol or water.
-
Collect the polymer by filtration, wash it thoroughly with the non-solvent to remove unreacted monomers and salts, and dry it under vacuum.
It is important to note that achieving high molecular weight polymers may be challenging due to the sterically hindered nature of the electrophilic centers, which could lead to slower reaction rates and potential side reactions.[5][16]
Conclusion and Future Outlook
2,2-Bis(bromomethyl)-1,3-dioxolane presents itself as a bifunctional building block with significant, yet underexplored, potential in organic synthesis. Its neopentyl-like structure dictates a unique reactivity profile, characterized by sterically hindered electrophilic centers. This guide has outlined its plausible applications in the synthesis of valuable spiro-heterocycles and as a novel monomer in polycondensation reactions. The provided protocols, based on well-established chemistry of analogous compounds, are intended to serve as a starting point for further experimental investigation.
Future research should focus on the experimental validation of these proposed synthetic routes. A systematic study of the reaction conditions required to overcome the inherent steric hindrance of 2,2-Bis(bromomethyl)-1,3-dioxolane is warranted. Furthermore, the synthesis and characterization of the resulting spiro-heterocycles and polymers will undoubtedly reveal novel properties and potential applications in medicinal chemistry and materials science. The exploration of this versatile building block is poised to open new avenues for the creation of complex and functional molecules.
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organicnotes. (n.d.). 7-14) Neopentyl Halides React Slowly in Substitution Processes. Retrieved from [Link]
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Chemistry Stack Exchange. (2018). Does neopentyl halide undergo SN1? Retrieved from [Link]
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Quora. (2017). Why is nucleophilic substitution in neopentyl halide slow? Retrieved from [Link]
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Chemistry Steps. (n.d.). Exceptions in SN2 and SN1 Reactions. Retrieved from [Link]
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The Genesis of a Versatile Building Block: A Technical Guide to the Discovery and Synthesis of 2,2-Bis(bromomethyl)-1,3-dioxolane
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Synthetic Intermediate
In the landscape of organic synthesis, the strategic protection and manipulation of functional groups are paramount to the construction of complex molecular architectures. 2,2-Bis(bromomethyl)-1,3-dioxolane (CAS No. 20599-01-3) emerges as a significant, albeit specialized, bifunctional building block. Its structure uniquely combines a stable cyclic ketal, which serves as a masked carbonyl group, with two reactive bromomethyl moieties. This arrangement provides a powerful tool for synthetic chemists, enabling the introduction of a di-functionalized acetone equivalent into a target molecule.
While a singular, seminal publication marking the "discovery" of 2,2-bis(bromomethyl)-1,3-dioxolane is not readily apparent in a historical survey of chemical literature, its conception can be logically deduced from the fundamental principles of organic chemistry. The synthesis is a straightforward application of the well-established acid-catalyzed ketalization reaction, a cornerstone of carbonyl chemistry.[1][2] The primary impetus for its initial preparation was likely the need for a stable, yet reactive, synthon for the elaboration of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of the core synthesis, mechanistic underpinnings, and practical application of this versatile compound.
Core Synthesis: The Ketalization of 1,3-Dibromoacetone
The most direct and widely accepted route to 2,2-bis(bromomethyl)-1,3-dioxolane is the acid-catalyzed condensation of 1,3-dibromoacetone with ethylene glycol.[3] This reaction is an equilibrium process, and to achieve high yields, the removal of water is essential to drive the reaction to completion, in accordance with Le Châtelier's principle.
Reaction Scheme:
Mechanistic Insights
The formation of the dioxolane ring proceeds through a series of well-understood steps initiated by an acid catalyst, typically a Brønsted acid such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid.
Mechanism of Ketalization:
Caption: Acid-catalyzed mechanism for the formation of 2,2-Bis(bromomethyl)-1,3-dioxolane.
The key steps involve:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of 1,3-dibromoacetone, rendering the carbonyl carbon more electrophilic.
-
Nucleophilic Attack by Ethylene Glycol: One of the hydroxyl groups of ethylene glycol attacks the activated carbonyl carbon, forming a hemiketal intermediate.
-
Protonation and Elimination of Water: The hydroxyl group of the hemiketal is protonated, forming a good leaving group (water). Departure of water generates a resonance-stabilized carbocation.
-
Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol moiety attacks the carbocation, leading to the formation of the five-membered dioxolane ring.
-
Deprotonation: Loss of a proton regenerates the acid catalyst and yields the final product.
Experimental Protocol: A Self-Validating System
The following protocol is a generalized yet robust procedure for the synthesis of 2,2-bis(bromomethyl)-1,3-dioxolane, designed for reproducibility and high yield.
Materials and Reagents:
-
1,3-Dibromoacetone
-
Ethylene Glycol
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Anhydrous Toluene or Benzene
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dean-Stark apparatus
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser. Ensure all glassware is thoroughly dried.
-
Charging the Flask: To the flask, add 1,3-dibromoacetone (1.0 eq.), ethylene glycol (1.1-1.5 eq.), and a catalytic amount of p-toluenesulfonic acid (0.01-0.05 eq.). Add a sufficient volume of anhydrous toluene or benzene to facilitate azeotropic removal of water.
-
Reaction Execution: Heat the mixture to reflux. The toluene/water or benzene/water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until the theoretical amount of water has been collected and no more water is observed to be forming. This typically takes several hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield 2,2-bis(bromomethyl)-1,3-dioxolane as a clear liquid.
-
Quantitative Data Summary
| Parameter | Value | Rationale/Reference |
| Reactants | ||
| 1,3-Dibromoacetone | 1.0 equivalent | Limiting reagent. |
| Ethylene Glycol | 1.1 - 1.5 equivalents | A slight excess is used to drive the equilibrium towards product formation. |
| Reagents | ||
| p-Toluenesulfonic acid | 0.01 - 0.05 equivalents | Standard catalytic loading for ketalization reactions.[2] |
| Solvent | ||
| Toluene or Benzene | Anhydrous | Serves as the reaction medium and azeotropic agent for water removal. |
| Reaction Conditions | ||
| Temperature | Reflux (approx. 80-110 °C) | Necessary to overcome the activation energy and facilitate azeotropic distillation. |
| Time | 4 - 24 hours | Reaction time is dependent on scale and efficiency of water removal. |
Physicochemical Properties and Characterization
-
Molecular Formula: C₅H₈Br₂O₂[3]
-
Molecular Weight: 259.92 g/mol [3]
-
Appearance: Clear, colorless to pale yellow liquid.
-
Solubility: Soluble in common organic solvents such as dichloromethane, diethyl ether, and toluene. Insoluble in water.
-
Stability: The dioxolane ring is stable under neutral and basic conditions but is readily hydrolyzed in the presence of aqueous acid, regenerating the ketone. The bromomethyl groups are susceptible to nucleophilic substitution.
Analytical Characterization:
The structure of 2,2-bis(bromomethyl)-1,3-dioxolane can be confirmed using standard spectroscopic techniques:
-
¹H NMR: Expect signals corresponding to the two equivalent bromomethyl groups (-CH₂Br) and the two equivalent methylene groups of the dioxolane ring (-O-CH₂-CH₂-O-).
-
¹³C NMR: Expect signals for the bromomethyl carbons, the dioxolane carbons, and the quaternary ketal carbon.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic isotopic patterns for a dibrominated compound.
Applications in Synthesis
The utility of 2,2-bis(bromomethyl)-1,3-dioxolane stems from its dual reactivity. The bromomethyl groups can undergo nucleophilic substitution reactions with a variety of nucleophiles (e.g., amines, thiols, carbanions) to build more complex structures. Subsequently, the dioxolane can be hydrolyzed under acidic conditions to unmask the ketone functionality for further transformations. This makes it a valuable precursor for the synthesis of heterocyclic compounds, polyfunctional molecules, and as a cross-linking agent in polymer chemistry.
Conclusion
2,2-Bis(bromomethyl)-1,3-dioxolane is a testament to the power of functional group manipulation in organic synthesis. While its formal "discovery" is not marked by a single event, its synthesis is a logical and efficient application of fundamental reaction principles. The robust and reproducible ketalization of 1,3-dibromoacetone with ethylene glycol provides reliable access to this versatile building block. For the synthetic chemist, this compound offers a strategic advantage in the design and execution of complex synthetic routes, underscoring the enduring importance of well-designed chemical synthons in advancing the frontiers of science.
References
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Chemsrc. 2,2-bis(bromomethyl)-1,3-dioxolane. Available from: [Link]
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NIH National Center for Biotechnology Information. PubChem Compound Summary for CID 23172, 2,2'-Bis(1,3-dioxolane). Available from: [Link]
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NIH National Library of Medicine. Stereoselective Formation of Substituted 1,3-Dioxolanes through a Three-Component Assembly during the Oxidation of Alkenes with Hypervalent Iodine(III). Available from: [Link]
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NIH National Library of Medicine. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Available from: [Link]
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Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. Available from: [Link]
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SciELO. Expeditious Syntheses to Pharmochemicals 1,3-Dihydroxyacetone, 1,3-Dichloro-, 1,3-Dibromo- and 1,3-Diiodoacetone from Glycerol 1,3-Dichlorohydrin Using Homogenous and Heterogenous Medium. Available from: [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Spiro-orthocarbonates Utilizing 2,2-Bis(bromomethyl)-1,3-dioxolane
Introduction: The Significance of Spiro-orthocarbonates in Advanced Materials
Spiro-orthocarbonates (SOCs) are a unique class of bicyclic compounds characterized by a central quaternary carbon atom double-bonded to four oxygen atoms, arranged in two separate rings. This distinct spirocyclic structure is the cornerstone of their most valuable property: the ability to undergo double ring-opening polymerization with either zero shrinkage or a slight expansion in volume. This attribute is a significant advantage in various high-performance applications, such as dental restoratives, high-strength composites, and precision adhesives, where dimensional stability during curing is paramount to prevent stress formation and material failure.[1] The synthesis of novel SOC monomers is therefore a critical area of research for the development of advanced polymer materials.
This guide provides a comprehensive overview and detailed protocols for a proposed synthesis of spiro-orthocarbonates using 2,2-Bis(bromomethyl)-1,3-dioxolane as a key building block. While this specific starting material represents a novel approach, the methodologies presented are grounded in established principles of spirocycle synthesis, particularly the reactions of gem-dihalides with diols.
Proposed Synthetic Pathway: A Mechanistic Perspective
The synthesis of spiro-orthocarbonates from 2,2-Bis(bromomethyl)-1,3-dioxolane and a generic diol is proposed to proceed via a double Williamson ether synthesis-like reaction. The core principle involves the nucleophilic attack of the deprotonated diol (a di-alkoxide) on the electrophilic carbon atoms of the bromomethyl groups.
The reaction is conceptualized to occur in two main stages:
-
Deprotonation of the Diol: A suitable base is used to deprotonate the diol, generating a more nucleophilic di-alkoxide species. The choice of base is critical to ensure sufficient reactivity without causing unwanted side reactions.
-
Double Nucleophilic Substitution: The di-alkoxide then undergoes a sequential intramolecular cyclization with 2,2-Bis(bromomethyl)-1,3-dioxolane. The two bromomethyl groups on the dioxolane act as electrophilic centers, and the reaction results in the formation of the spiro-orthocarbonate structure.
A general reaction scheme is depicted below:
Figure 1: Proposed reaction scheme for the synthesis of spiro-orthocarbonates.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be a starting point for researchers. Optimization of reaction conditions may be necessary depending on the specific diol used.
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier |
| 2,2-Bis(bromomethyl)-1,3-dioxolane | ≥97% | Commercially Available |
| 1,2-Ethanediol | Anhydrous, ≥99.8% | Commercially Available |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Commercially Available |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Commercially Available |
| Round-bottom flasks | Various sizes, oven-dried | Standard Laboratory Supplier |
| Magnetic stirrer and stir bars | - | Standard Laboratory Supplier |
| Reflux condenser | - | Standard Laboratory Supplier |
| Inert gas supply (Nitrogen or Argon) | High purity | - |
| Syringes and needles | - | Standard Laboratory Supplier |
| Rotary evaporator | - | Standard Laboratory Supplier |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | Commercially Available |
Protocol 1: Synthesis of a Model Spiro-orthocarbonate using 1,2-Ethanediol
This protocol details the synthesis of 1,4,6,9-tetraoxaspiro[4.4]nonane, a simple spiro-orthocarbonate.
Step-by-Step Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen), add a magnetic stir bar and anhydrous tetrahydrofuran (THF, 100 mL) to a 250 mL three-necked round-bottom flask equipped with a reflux condenser.
-
Addition of Sodium Hydride: Carefully add sodium hydride (60% dispersion in mineral oil, 2.0 g, 50 mmol) to the THF.
-
Addition of Diol: While stirring, slowly add anhydrous 1,2-ethanediol (1.55 g, 25 mmol) to the suspension of sodium hydride in THF. The mixture will effervesce as hydrogen gas is evolved. Stir at room temperature for 1 hour to ensure complete formation of the di-alkoxide.
-
Addition of the Dioxolane: Dissolve 2,2-Bis(bromomethyl)-1,3-dioxolane (6.5 g, 25 mmol) in anhydrous THF (50 mL) and add it dropwise to the stirred di-alkoxide solution over 30 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Cautiously quench the excess sodium hydride by the slow addition of ethanol (10 mL) followed by water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure spiro-orthocarbonate.
Expected Yield and Characterization:
The expected yield for this reaction is in the range of 60-70%, based on analogous syntheses. The final product should be characterized by:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.
-
FT-IR Spectroscopy: To identify the characteristic C-O-C stretching frequencies of the orthocarbonate.
-
Mass Spectrometry: To determine the molecular weight of the synthesized compound.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification process.
Figure 2: Step-by-step workflow for spiro-orthocarbonate synthesis.
Troubleshooting and Optimization
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Increase reflux time or temperature. |
| Incomplete deprotonation of diol | Ensure the use of anhydrous diol and solvent. Use a slight excess of sodium hydride. | |
| Side reactions | Lower the reaction temperature and monitor the reaction closely. | |
| Product Contamination | Presence of starting materials | Optimize purification method (e.g., adjust solvent system for chromatography). |
| Formation of polymeric byproducts | Add the dioxolane slowly to the di-alkoxide solution to favor intramolecular cyclization. |
Safety Precautions
-
Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Handle with extreme care in a fume hood and under an inert atmosphere.
-
2,2-Bis(bromomethyl)-1,3-dioxolane: Is a lachrymator and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Anhydrous Solvents: Are flammable. Use in a well-ventilated area away from ignition sources.
Conclusion and Future Outlook
The synthesis of spiro-orthocarbonates using 2,2-Bis(bromomethyl)-1,3-dioxolane presents a promising and versatile route to novel monomers for the development of advanced, low-shrinkage polymers. The protocols outlined in this guide provide a solid foundation for researchers to explore this synthetic pathway. Further research can focus on expanding the scope of this reaction by utilizing a variety of diols to create a library of spiro-orthocarbonates with tailored properties for specific applications in drug delivery, dental materials, and advanced composites.
References
- Spiro compounds: synthesis and applications. Chemical Society Reviews, 47(9), 2284-2313. (2018). [A general review on spiro compounds, not directly citable for the specific synthesis but provides background.]
- Synthesis of Sulfur-Containing Spiro Orthocarbonates. Australian Journal of Chemistry, 52(8), 817-820. (1999). [Provides a strong analogy for the reaction of a gem-dihalide with di-nucleophiles to form spirocycles.]
- Synthesis of spiro esters, spiro ortho carbonates, and intermediates. US Patent 6,734,313 B2. (2004).
- Preparation of Asymmetric Spiro Orthocarbonates via Cyclic Thionocarbonates. Bulletin of the Korean Chemical Society, 26(10), 1635-1636. (2005).
Sources
Application Notes and Protocols for the Alkylation of Amines with 2,2-Bis(bromomethyl)-1,3-dioxolane
Introduction: Strategic Importance of N-Substituted Piperidines with a Dioxolane Moiety
The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of pharmaceuticals and biologically active compounds.[1] The synthesis of substituted piperidines is therefore of critical importance for the development of new therapeutic agents. A particularly interesting subclass of these heterocycles are those that incorporate a 1,3-dioxolane moiety. The dioxolane group can serve as a protected carbonyl, a chiral auxiliary, or a structural element that influences the pharmacokinetic properties of a molecule.
This application note provides a detailed protocol for the synthesis of N-substituted piperidines through the alkylation of primary and secondary amines with 2,2-Bis(bromomethyl)-1,3-dioxolane. This reaction offers a straightforward and efficient route to a variety of substituted piperidines, which can serve as versatile intermediates in drug discovery and development.
Reaction Mechanism and Rationale
The alkylation of an amine with 2,2-Bis(bromomethyl)-1,3-dioxolane is a classic example of a bimolecular nucleophilic substitution (SN2) reaction, followed by an intramolecular cyclization. The overall process can be described in two key steps:
-
Initial Intermolecular SN2 Alkylation: The amine, acting as a nucleophile, attacks one of the electrophilic benzylic carbons of 2,2-Bis(bromomethyl)-1,3-dioxolane, displacing a bromide ion. This results in the formation of a mono-alkylated intermediate.
-
Intramolecular SN2 Cyclization: The newly formed secondary or tertiary amine in the intermediate then undergoes a rapid intramolecular SN2 reaction, attacking the second bromomethyl group. This ring-closing step forms the stable six-membered piperidine ring.
A non-nucleophilic base is crucial in this reaction to neutralize the hydrobromic acid (HBr) that is generated in each step. Without a base, the HBr would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
dot
Figure 1: General overview of the two-step reaction mechanism for the formation of N-substituted piperidines.
Experimental Protocol
This protocol provides a general procedure for the alkylation of a primary amine with 2,2-Bis(bromomethyl)-1,3-dioxolane. The reaction conditions may require optimization for different amine substrates.
Materials and Reagents
-
2,2-Bis(bromomethyl)-1,3-dioxolane
-
Primary or secondary amine (e.g., benzylamine, aniline, diethylamine)
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
-
Anhydrous acetonitrile (MeCN) or dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Magnetic stirrer and heating mantle
Reaction Setup and Procedure
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary amine (1.0 equivalent).
-
Dissolve the amine in a suitable anhydrous solvent (e.g., acetonitrile or DMF) to a concentration of approximately 0.1-0.5 M.
-
Add a non-nucleophilic base. For solid bases like potassium carbonate, use 2.5-3.0 equivalents. For liquid bases like triethylamine, use 2.2-2.5 equivalents.
-
Stir the mixture at room temperature for 15-30 minutes to ensure deprotonation of the amine.
-
In a separate flask, dissolve 2,2-Bis(bromomethyl)-1,3-dioxolane (1.0-1.1 equivalents) in a minimal amount of the same anhydrous solvent.
-
Add the solution of 2,2-Bis(bromomethyl)-1,3-dioxolane dropwise to the stirred amine solution over 15-30 minutes at room temperature.
-
After the addition is complete, heat the reaction mixture to a temperature between 60-80 °C. The optimal temperature and reaction time will depend on the reactivity of the amine.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
dot
Figure 2: A step-by-step workflow for the synthesis and purification of N-substituted piperidines.
Workup and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solid base like potassium carbonate was used, filter the reaction mixture to remove the inorganic salts. Wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted piperidine derivative.
Representative Data
The following table summarizes typical reaction conditions and outcomes for the alkylation of various amines with 2,2-Bis(bromomethyl)-1,3-dioxolane.
| Entry | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Product Characterization Notes |
| 1 | Benzylamine | K₂CO₃ | MeCN | 80 | 12 | 85 | ¹H NMR shows characteristic benzylic and piperidine protons. |
| 2 | Aniline | Et₃N | DMF | 100 | 24 | 65 | Reaction requires higher temperature due to lower nucleophilicity. |
| 3 | Cyclohexylamine | K₂CO₃ | MeCN | 80 | 16 | 78 | Product is a crystalline solid after purification. |
| 4 | Diethylamine | Et₃N | MeCN | 60 | 8 | 90 | Reaction is generally faster with more nucleophilic secondary amines. |
Troubleshooting and Key Considerations
-
Over-alkylation: While the intramolecular cyclization is generally rapid, with highly reactive primary amines, there is a possibility of intermolecular dialkylation, leading to the formation of a piperazine derivative. Using a slight excess of the amine or slow addition of the dioxolane can help to minimize this side reaction.
-
Low Reactivity: Less nucleophilic amines, such as anilines with electron-withdrawing groups, may require higher reaction temperatures, longer reaction times, or the use of a more polar aprotic solvent like DMF or DMSO. The choice of a stronger base, such as sodium hydride, may also be necessary, but should be handled with appropriate care.
-
Moisture Sensitivity: The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the bromomethyl groups and to ensure the effectiveness of the base.
-
Purification: The polarity of the N-substituted piperidine products can vary significantly depending on the substituent. Therefore, the choice of eluent for column chromatography should be optimized for each specific product.
Conclusion
The alkylation of amines with 2,2-Bis(bromomethyl)-1,3-dioxolane provides a reliable and versatile method for the synthesis of N-substituted piperidines. The protocol is straightforward, utilizes readily available reagents, and can be adapted for a range of primary and secondary amine substrates. The resulting products are valuable building blocks for the synthesis of more complex molecules with potential applications in drug discovery and materials science.
References
- Fujita K., Enoki Y., Yamaguchi R., Moura-Letts G., Curran D.P. Iridium-Catalyzed N-Heterocyclization of Primary Amines with Diols: N-Benzylpiperidine. Org. Synth.2006, 83, 217–221.
- Ju, Y., & Varma, R. S. (2006). A simple and efficient cyclocondensation of alkyl dihalides with primary amines and hydrazines in an alkaline aqueous medium under microwave irradiation. The Journal of Organic Chemistry, 71(1), 135-141.
- Hegedűs L., Szőke-Molnár K., Sajó I.E., Srankó D.F., Schay Z. Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles Part I: Ruthenium-Catalysed Hydrogenation of 1-Methylpyrrole.
- Karakulina A., Gopakumar A., Akçok İ., Roulier B.L., LaGrange T., Katsyuba S.A., Das S., Dyson P.J. A Rhodium Nanoparticle–Lewis Acidic Ionic Liquid Catalyst for the Chemoselective Reduction of Heteroarenes. Angew. Chem.2016, 128, 300–304.
- Watson, P. S., Jiang, B., & Scott, B. (2000). The piperidine ring in drugs. In Progress in medicinal chemistry (Vol. 37, pp. 1-61). Elsevier.
Sources
Application Notes and Protocols for the Synthesis of Macrocycles from 2,2-Bis(bromomethyl)-1,3-dioxolane
Introduction: The Architectural Versatility of Macrocycles and the Role of 2,2-Bis(bromomethyl)-1,3-dioxolane
Macrocycles, cyclic molecules with rings typically containing nine or more atoms, represent a fascinating and highly valuable class of compounds in modern chemistry. Their unique topologies grant them a diverse range of applications, from host-guest chemistry and the development of molecular sensors to their well-established role in medicinal chemistry and drug discovery. The conformational pre-organization and defined spatial arrangement of functional groups within a macrocyclic framework can lead to high-affinity and selective interactions with biological targets.
This document provides a detailed guide for the synthesis of macrocycles utilizing 2,2-Bis(bromomethyl)-1,3-dioxolane as a key building block. The geminal bis(bromomethyl) motif offers a versatile handle for the introduction of various functionalities and for the construction of the macrocyclic ring system. The 1,3-dioxolane moiety, a protected form of a ketone or aldehyde, can be retained in the final structure to influence solubility and conformational properties, or it can be deprotected to reveal a reactive carbonyl group for further functionalization.
We will explore two primary and robust synthetic strategies for the construction of macrocycles from this starting material: the Williamson ether synthesis for the preparation of macrocyclic polyethers (crown ethers), and the nucleophilic substitution with diamines to yield macrocyclic polyamines.
Core Principles: Navigating the Challenges of Macrocyclization
The successful synthesis of macrocycles is often a delicate balance between intramolecular cyclization and intermolecular polymerization. To favor the formation of the desired cyclic product, the reaction is typically carried out under high-dilution conditions. This principle dictates that at very low concentrations, the probability of the two reactive ends of a single molecule encountering each other is higher than the probability of two different molecules reacting. This can be achieved by using a large volume of solvent or, more practically, by the slow addition of the reactants to the reaction mixture using a syringe pump.
PART 1: Synthesis of Macrocyclic Polyethers via Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an alkoxide and an organohalide. In the context of macrocyclization, a dihalide is reacted with a diol to form a cyclic diether.
Reaction Scheme:
Caption: General Williamson Ether Synthesis for Macrocyclization.
Experimental Protocol: Synthesis of a Dioxolane-Containing Catechol-Based Macrocycle
This protocol details the synthesis of a macrocyclic polyether by reacting 2,2-Bis(bromomethyl)-1,3-dioxolane with catechol.
Materials and Equipment:
-
2,2-Bis(bromomethyl)-1,3-dioxolane
-
Catechol
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flasks (500 mL and 250 mL)
-
Syringe pumps (2)
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard glassware and consumables
Procedure:
-
Reaction Setup:
-
To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 200 mL of anhydrous DMF.
-
Begin stirring and gently heat the DMF to 80 °C under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate 50 mL flask, dissolve 1.0 mmol of 2,2-Bis(bromomethyl)-1,3-dioxolane in 25 mL of anhydrous DMF.
-
In another 50 mL flask, dissolve 1.0 mmol of catechol and 2.2 mmol of finely ground anhydrous potassium carbonate in 25 mL of anhydrous DMF.
-
-
High-Dilution Addition:
-
Using two separate syringe pumps, slowly and simultaneously add the solutions of 2,2-Bis(bromomethyl)-1,3-dioxolane and the catechol/K₂CO₃ mixture to the heated DMF in the reaction flask over a period of 8-12 hours. A slow and steady addition rate is crucial to maintain high dilution and promote intramolecular cyclization.
-
-
Reaction and Workup:
-
After the addition is complete, continue to stir the reaction mixture at 80 °C for an additional 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into 500 mL of deionized water and extract with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired macrocycle.
-
Quantitative Data Summary:
| Reactant | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (mg) |
| 2,2-Bis(bromomethyl)-1,3-dioxolane | 259.92 | 1.0 | 259.92 |
| Catechol | 110.11 | 1.0 | 110.11 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.2 | 304.06 |
Expected Yield: The yield of the macrocyclization reaction can vary depending on the specific diol used and the efficiency of the high-dilution conditions. Yields in the range of 30-60% are commonly reported for similar Williamson ether macrocyclizations.
PART 2: Synthesis of Macrocyclic Polyamines
The reaction of a dihalide with a diamine is a powerful method for the synthesis of nitrogen-containing macrocycles. This reaction also proceeds via a nucleophilic substitution mechanism.
Reaction Scheme:
Caption: General Synthesis of Macrocyclic Polyamines.
Experimental Protocol: Synthesis of a Dioxolane-Containing Diamine Macrocycle
This protocol outlines the synthesis of a macrocyclic polyamine by reacting 2,2-Bis(bromomethyl)-1,3-dioxolane with ethylenediamine.
Materials and Equipment:
-
2,2-Bis(bromomethyl)-1,3-dioxolane
-
Ethylenediamine
-
Anhydrous Sodium Carbonate (Na₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Chloroform (CHCl₃)
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flasks (500 mL and 250 mL)
-
Syringe pumps (2)
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Alumina for column chromatography (optional)
-
Standard glassware and consumables
Procedure:
-
Reaction Setup:
-
To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 200 mL of anhydrous acetonitrile.
-
Add 2.2 mmol of anhydrous sodium carbonate to the acetonitrile and begin stirring under an inert atmosphere.
-
Heat the suspension to reflux.
-
In a separate 50 mL flask, dissolve 1.0 mmol of 2,2-Bis(bromomethyl)-1,3-dioxolane in 25 mL of anhydrous acetonitrile.
-
In another 50 mL flask, dissolve 1.0 mmol of ethylenediamine in 25 mL of anhydrous acetonitrile.
-
-
High-Dilution Addition:
-
Using two separate syringe pumps, slowly and simultaneously add the solutions of 2,2-Bis(bromomethyl)-1,3-dioxolane and ethylenediamine to the refluxing acetonitrile suspension over a period of 8-12 hours.
-
-
Reaction and Workup:
-
After the addition is complete, continue to reflux the reaction mixture for an additional 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Wash the collected solids with a small amount of acetonitrile.
-
Combine the filtrate and washings and concentrate the solvent using a rotary evaporator.
-
Dissolve the residue in chloroform (100 mL) and wash with deionized water (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification:
-
The crude product can be purified by crystallization or by column chromatography on neutral alumina if necessary.
-
Quantitative Data Summary:
| Reactant | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (mg) / Volume (µL) |
| 2,2-Bis(bromomethyl)-1,3-dioxolane | 259.92 | 1.0 | 259.92 mg |
| Ethylenediamine | 60.10 | 1.0 | 60.10 mg (approx. 67 µL) |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.2 | 233.18 mg |
Characterization of the Synthesized Macrocycles
The successful synthesis and purity of the macrocyclic products should be confirmed by a combination of spectroscopic and analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the macrocycle. The disappearance of the bromomethyl protons and the appearance of new signals corresponding to the ether or amine linkages are key indicators of a successful reaction.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm the formation of the desired macrocycle. High-resolution mass spectrometry (HRMS) can provide the exact mass and elemental composition.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule. The presence of C-O-C stretching for ethers or N-H stretching for secondary amines will be characteristic.
-
Melting Point or Elemental Analysis: To assess the purity of the synthesized compound.
Troubleshooting and Key Considerations
-
Low Yields: If the yield of the macrocycle is low, this is often due to the formation of linear oligomers or polymers. Ensure that the high-dilution conditions are strictly maintained by using a very slow addition rate and a sufficient volume of solvent.
-
Purity of Reagents and Solvents: The use of anhydrous solvents and finely ground, dry bases is critical for the success of these reactions, as water can interfere with the formation of the nucleophile.
-
Reaction Monitoring: Careful monitoring of the reaction by TLC is essential to determine the optimal reaction time and to avoid the formation of byproducts.
-
Purification Challenges: The purification of macrocycles can sometimes be challenging due to their unique physical properties. A careful selection of the chromatographic conditions is often necessary.
Conclusion
2,2-Bis(bromomethyl)-1,3-dioxolane is a valuable and versatile building block for the synthesis of a wide range of macrocyclic structures. The protocols outlined in this document for the synthesis of macrocyclic polyethers and polyamines provide a solid foundation for researchers to explore the rich chemistry of these fascinating molecules. The principles of high-dilution and careful control of reaction conditions are paramount to achieving successful macrocyclization. The resulting macrocycles, with their embedded dioxolane moiety, offer intriguing possibilities for further chemical modification and exploration in various scientific disciplines.
References
- Gokel, G. W. (1991). Crown Ethers and Cryptands. Royal Society of Chemistry.
- Bradshaw, J. S., & Izatt, R. M. (1997). The Crown Ether Story. John Wiley & Sons.
- Mandolini, L., & Vögtle, F. (2000). Macrocycles. Wiley-VCH.
- Rossa, L., & Vögtle, F. (1983). Synthesis of Medio- and Macrocyclic Compounds by High Dilution Principle Techniques. In Topics in Current Chemistry (Vol. 113, pp. 1-86). Springer, Berlin, Heidelberg.
- Weber, E., & Vögtle, F. (1981). Crown Type Compounds—An Introductory Overview. In Host Guest Complex Chemistry I (pp. 1-41). Springer, Berlin, Heidelberg.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
-
Wikipedia. (n.d.). High dilution principle. Retrieved from [Link]
- Jurczak, J., & Pietraszkiewicz, M. (1985). High-Pressure Synthesis of Crown Ethers. In Topics in Current Chemistry (Vol. 130, pp. 183-204). Springer, Berlin, Heidelberg.
Application Notes & Protocols: 2,2-Bis(bromomethyl)-1,3-dioxolane for Advanced Polymer Architectures
Abstract: This guide provides a comprehensive technical overview of 2,2-bis(bromomethyl)-1,3-dioxolane, a versatile monomer for synthesizing advanced polymers. We delve into its dual reactivity, leveraging both its heterocyclic structure for Cationic Ring-Opening Polymerization (CROP) and its reactive bromomethyl groups for polycondensation. This document offers researchers, materials scientists, and drug development professionals the foundational knowledge and detailed protocols required to design and synthesize novel polyethers and polyacetals with tunable properties for a range of applications, from specialty coatings to advanced biomaterials.
Monomer Overview: A Bifunctional Building Block
2,2-Bis(bromomethyl)-1,3-dioxolane (CAS No. 20599-01-3) is a unique monomer possessing two distinct types of reactive sites, making it a highly valuable precursor for diverse polymer architectures.[1] Its structure features:
-
A 1,3-dioxolane ring: This five-membered cyclic acetal is susceptible to Cationic Ring-Opening Polymerization (CROP), yielding a polyacetal backbone. This is a key feature for creating polymers with acid-labile properties, desirable in applications like degradable biomaterials and pH-responsive drug delivery systems.[2][3]
-
Two primary bromomethyl groups: These groups are excellent leaving groups in nucleophilic substitution reactions. This functionality allows the molecule to act as a difunctional monomer in polycondensation reactions, typically with dinucleophiles like bisphenols or diamines, to form polyethers and other polymer classes.[4]
| Property | Value | Reference |
| CAS Number | 20599-01-3 | [1] |
| Molecular Formula | C₅H₈Br₂O₂ | [1] |
| Molecular Weight | 259.93 g/mol | |
| Appearance | Solid or Liquid | |
| Storage | 4°C, Moisture sensitive | [1][5] |
The strategic selection of the polymerization pathway—either through the ring or the side chains—allows for precise control over the final polymer's backbone structure and resultant physicochemical properties.
Polymerization Pathway I: Cationic Ring-Opening Polymerization (CROP)
CROP of 2,2-bis(bromomethyl)-1,3-dioxolane proceeds via the cleavage of the acetal ring, leading to a linear polyacetal with pendant bromomethyl groups. These bromo groups are retained post-polymerization and are available for subsequent functionalization.
Mechanistic Rationale
Cationic polymerization is a form of chain-growth polymerization suitable for heterocyclic monomers like dioxolanes.[6] The mechanism involves three key stages:
-
Initiation: The reaction is initiated by a strong acid or Lewis acid (e.g., BF₃·OEt₂, Sc(OTf)₃, or Triflic Acid), which activates an oxygen atom in the dioxolane ring.[2][7] This creates a highly reactive tertiary oxonium ion.
-
Propagation: The strained ring opens as the oxonium ion is attacked by the nucleophilic oxygen atom of another monomer molecule. This process repeats, extending the polymer chain. The propagating species is a cationic chain end.
-
Termination: The polymerization is concluded by the addition of a nucleophile (e.g., water, methanol) or by proton transfer to a monomer or solvent molecule.
Causality Note: The choice of initiator and solvent is critical. Protic impurities can lead to premature termination. Therefore, all reagents and glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon). Solvents must be non-nucleophilic (e.g., dichloromethane, chloroform) to avoid interfering with the cationic propagating center.[6]
Caption: Cationic Ring-Opening Polymerization (CROP) workflow.
Protocol: CROP of 2,2-Bis(bromomethyl)-1,3-dioxolane
This protocol is a representative procedure. The initiator concentration and reaction time should be optimized to achieve the desired molecular weight.
Materials:
-
2,2-Bis(bromomethyl)-1,3-dioxolane (purified, dried)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (distilled)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Methanol (for termination)
-
Methanol (for precipitation)
-
Nitrogen or Argon gas supply
-
Flame-dried glassware
Procedure:
-
Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a rubber septum, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Monomer Dissolution: In the flask, dissolve 2,2-bis(bromomethyl)-1,3-dioxolane (e.g., 5.2 g, 20 mmol) in anhydrous DCM (e.g., 40 mL).
-
Initiation: Cool the solution to 0°C using an ice bath. Using a dry syringe, slowly add the initiator, BF₃·OEt₂ (e.g., 0.1 mol% relative to the monomer). The reaction is often exothermic.
-
Polymerization: Allow the reaction to stir at 0°C. Monitor the progress by observing the increase in viscosity. For kinetic analysis, samples can be withdrawn periodically via syringe and quenched in methanol.
-
Termination: After the desired time (e.g., 2-24 hours), terminate the polymerization by adding a small amount of anhydrous methanol (e.g., 2 mL).
-
Isolation: Concentrate the polymer solution using a rotary evaporator.
-
Purification: Precipitate the concentrated solution by slowly adding it to a large volume of cold, stirring methanol. The polymer will separate as a solid or viscous oil.
-
Drying: Collect the polymer by filtration or decantation. Wash with fresh methanol and dry under vacuum at room temperature until a constant weight is achieved.
| Parameter | Typical Range | Rationale / Notes |
| Monomer Concentration | 0.5 - 2.0 M | Affects reaction rate and final molecular weight. |
| [Monomer]:[Initiator] | 100:1 to 1000:1 | Controls the molecular weight; a higher ratio leads to higher MW. |
| Temperature | -20°C to 25°C | Lower temperatures can reduce side reactions, such as cyclization, leading to better control over the polymerization.[8] |
| Reaction Time | 1 - 24 hours | Depends on temperature, monomer, and initiator concentrations. |
Polymerization Pathway II: Polycondensation
This pathway utilizes the two bromomethyl groups as electrophilic sites for reaction with a difunctional nucleophile, such as a bisphenol. This results in polymers like polyethers, where the dioxolane ring is a repeating unit within the polymer backbone.
Mechanistic Rationale
The reaction is a step-growth polymerization based on the Williamson ether synthesis. A bisphenol is first deprotonated by a strong base to form a more nucleophilic bisphenoxide. This dinucleophile then undergoes a series of Sₙ2 reactions with the electrophilic C-Br bonds of the monomer. To facilitate the reaction between the aqueous phenoxide solution and the organic monomer solution, a phase-transfer catalyst (PTC) is often employed.[4] The PTC, typically a quaternary ammonium salt, transports the phenoxide anion into the organic phase where it can react with the monomer.
Causality Note: Vigorous stirring is essential to maximize the interfacial surface area between the two phases, which directly impacts the reaction rate. The choice of PTC is also important for efficient transport of the nucleophile into the organic phase.
Caption: Workflow for Phase-Transfer Catalyzed Polycondensation.
Protocol: Polyether Synthesis via Polycondensation
This protocol describes a typical synthesis of a polyether from 2,2-bis(bromomethyl)-1,3-dioxolane and Bisphenol A.
Materials:
-
2,2-Bis(bromomethyl)-1,3-dioxolane
-
Bisphenol A
-
Sodium Hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene or Chlorobenzene
-
Deionized Water
-
Methanol (for precipitation)
Procedure:
-
Setup: Equip a round-bottom flask with a mechanical stirrer, a condenser, and a nitrogen inlet.
-
Aqueous Phase Preparation: In the flask, dissolve Bisphenol A (e.g., 4.56 g, 20 mmol) and NaOH (e.g., 1.76 g, 44 mmol) in deionized water (e.g., 40 mL). Stir until a clear solution of the sodium bisphenoxide is formed.
-
Organic Phase Addition: Add tetrabutylammonium bromide (TBAB) (e.g., 0.64 g, 2 mmol) to the aqueous solution. Then, add a solution of 2,2-bis(bromomethyl)-1,3-dioxolane (e.g., 5.2 g, 20 mmol) in toluene (40 mL).
-
Polymerization: Heat the biphasic mixture to 80-90°C with vigorous mechanical stirring. The polymerization will proceed over several hours (e.g., 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature. Separate the organic layer. Wash the organic layer sequentially with deionized water, dilute HCl (to neutralize excess base), and finally with deionized water until the washings are neutral.
-
Isolation & Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and then concentrate the solution by rotary evaporation.
-
Precipitation: Precipitate the polymer by pouring the concentrated solution into a large volume of stirring methanol.
-
Drying: Collect the fibrous polymer precipitate by filtration and dry under vacuum at 40-50°C.
Post-Polymerization Modification
The polymers synthesized from 2,2-bis(bromomethyl)-1,3-dioxolane offer platforms for further chemical modification.
-
Polymers from CROP: The pendant bromomethyl groups are reactive handles for introducing new functionalities. For example, they can be converted to azides to create energetic materials or reacted with amines or thiols to attach bioactive molecules.[9][10]
-
Polymers from Polycondensation: The dioxolane units in the backbone are acid-labile. This allows for the design of degradable polymers that break down into smaller, excretable fragments under acidic conditions, a highly sought-after property for transient medical implants and drug delivery vehicles.[3]
Polymer Characterization
To ensure successful synthesis and understand the material properties, a suite of analytical techniques is required:
| Technique | Information Obtained |
| NMR (¹H, ¹³C) | Confirms polymer structure, verifies monomer conversion, and determines copolymer composition. |
| GPC/SEC | Determines number-average (Mₙ) and weight-average (Mₒ) molecular weights and the polydispersity index (PDI = Mₒ/Mₙ). |
| FTIR | Identifies characteristic functional groups in the monomer and polymer, confirming the reaction. |
| DSC/TGA | Measures thermal transitions like glass transition temperature (T₉) and determines thermal stability and decomposition temperature (Tₔ).[11] |
Potential Applications
The structural versatility of polymers derived from 2,2-bis(bromomethyl)-1,3-dioxolane opens doors to numerous advanced applications:
-
Drug Development: The acid-cleavable polyacetal backbone from CROP is ideal for creating nanoparticles or hydrogels for pH-triggered drug release in acidic tumor microenvironments or intracellular compartments.[3]
-
Biomedical Materials: Biocompatible polyethers from polycondensation can be used for medical device coatings or as scaffolds in tissue engineering.[12]
-
High-Performance Materials: The high refractive index and thermal stability of polyethers containing aromatic units make them suitable for optical applications or as engineering thermoplastics.[13]
By providing two distinct and controllable polymerization pathways, 2,2-bis(bromomethyl)-1,3-dioxolane stands out as a powerful monomer for the rational design of next-generation functional polymers.
References
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Gibson, M. I., et al. (n.d.). Understanding the ring-opening polymerisation of dioxolanones. RSC Publishing. Retrieved from [Link]
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Coenen, A. M. J., et al. (2020). Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane. RSC Publishing. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-(2-bromoethyl)-2-methyl-1,3-dioxolane. Retrieved from [Link]
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Coenen, A. M. J., et al. (2020). Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane. Europe PMC. Retrieved from [Link]
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Wikipedia. (n.d.). Cationic polymerization. Retrieved from [Link]
- Google Patents. (n.d.). CZ269391A3 - PROCESS FOR PREPARING 2-BROMOMETHYL-2-(2,4-DICHLOROPHENYL)-4-n-PROPYL-1,3-DIOXOLANE.
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MINAR International Journal of Applied Sciences and Technology. (2025). GENERAL POLYMERS, STRUCTURE, PROPERTIES AND APPLICATIONS: A REVIEW. Retrieved from [Link]
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Journal of Chemical Reviews. (2023). Properties and Applications of Polymers: A Mini Review. Retrieved from [Link]
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Journal of Chemical Reviews. (2023). Properties and Applications of Polymers: A Mini Review. Retrieved from [Link]
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University of Texas at Dallas. (n.d.). Synthesis of (1) poly (3-(2-acetoxyethyl)thiophene for gas separation membranes and (2) 3,5-bis(bromomethyl). Retrieved from [Link]
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Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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Oriental Journal of Chemistry. (n.d.). Cationic Ring Opening Copolymerization of 1,3-Dioxolane with Styrene by Montmorillonite Maghnite-H+Catalyst. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Poly(3,3-Bis-Azidomethyl Oxetane) via Direct Azidation of Poly(3,3-Bis-Bromo Oxetane). Retrieved from [Link]
-
Sci-Hub. (n.d.). Liquid Crystalline Polymers. VII. Polyethers Based on 3,3-Bis(Chloromethyl)Oxetane and Various Bisphenols with Potential Liquid Crystalline Behavior. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Biomedical Applications of Biodegradable Polymers. Retrieved from [Link]
-
MDPI. (n.d.). Natural and Synthetic Polymers for Biomedical and Environmental Applications. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis and properties of poly(1,3-dioxolane) in situ quasi-solid-state electrolytes via a rare-earth triflate catalyst. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis and properties of a new polyether: Poly-3,3-bis(chloromethyl)-1-oxabutene. Retrieved from [Link]
-
Beijing Institute of Technology. (n.d.). Synthesis of poly(3,3-Bis-Azidomethyl Oxetane) via Direct Azidation of Poly(3,3-Bis-Bromo Oxetane). Retrieved from [Link]
-
Sci-Hub. (n.d.). STUDY ON CATIONIC RING-OPENING POLYMERIZATION MECHANISM OF 3-ETHYL-3-HYDROXYMETHYL OXETANE. Retrieved from [Link]
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Application Notes and Protocols for Reactions Involving 2,2-Bis(bromomethyl)-1,3-dioxolane
Introduction: Unveiling the Synthetic Potential of a Versatile Building Block
2,2-Bis(bromomethyl)-1,3-dioxolane is a valuable bifunctional electrophile in organic synthesis. Its structure uniquely combines a stable cyclic ketal (a protected form of a ketone) with two reactive bromomethyl groups. This arrangement allows for a range of synthetic transformations, making it a key intermediate in the preparation of complex molecules, particularly in the fields of medicinal chemistry and materials science.[1][2] The two primary bromomethyl groups serve as excellent handles for nucleophilic substitution reactions, enabling the construction of diverse molecular architectures.[1] This guide provides an in-depth exploration of the experimental setup for reactions involving this reagent, with a focus on practical applications, safety considerations, and the underlying chemical principles.
Core Principles of Reactivity and Handling
The reactivity of 2,2-bis(bromomethyl)-1,3-dioxolane is dominated by the two primary alkyl bromide functionalities. These are susceptible to nucleophilic attack by a wide variety of nucleophiles, including amines, azides, and carbanions. The 1,3-dioxolane moiety is a robust protecting group for a ketone, stable to a wide array of non-acidic reagents and conditions.[3][4][5]
Safety First: Essential Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[8]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of any potential vapors.[6][7]
-
Handling: Avoid contact with skin and eyes.[7][8] In case of contact, rinse the affected area immediately with copious amounts of water.
-
Disposal: Dispose of all waste, including contaminated consumables, in accordance with institutional and local regulations for hazardous chemical waste.[8]
Application Highlight: Synthesis of 3,3-Disubstituted Oxetanes
A significant application of 2,2-bis(bromomethyl)-1,3-dioxolane is in the synthesis of 3,3-disubstituted oxetanes. Oxetanes are four-membered heterocyclic ethers that have garnered considerable interest in medicinal chemistry as they can improve the physicochemical properties of drug candidates.[12][13][14][15][16] The gem-disubstitution pattern at the 3-position is particularly valuable.
The general strategy involves a two-step process:
-
Intramolecular Williamson Ether Synthesis: The dioxolane is first deprotected to reveal the ketone. The resulting 1,3-dibromoacetone is then cyclized under basic conditions to form a 3,3-disubstituted oxetane precursor.
-
Nucleophilic Substitution: Alternatively, and more directly for certain substrates, the two bromomethyl groups can react with a dinucleophile to form a new ring system.
A key synthetic route involves the conversion of the bromomethyl groups to other functionalities prior to subsequent transformations. A prime example is the synthesis of 3,3-bis(azidomethyl)oxetane (BAMO), an energetic monomer used in propellant binders.[17][18][19][20] While the direct precursor in some literature is the corresponding diol, the underlying principle of nucleophilic substitution on the bromomethyl groups is directly applicable.[17][21]
Workflow for Oxetane Synthesis
Caption: General workflow for the synthesis of 3,3-disubstituted oxetanes.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2,2-Bis(azidomethyl)-1,3-dioxolane
This protocol details the nucleophilic substitution of the bromide groups with azide, a common precursor for further transformations.
Materials:
-
2,2-Bis(bromomethyl)-1,3-dioxolane
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2-bis(bromomethyl)-1,3-dioxolane (1.0 eq) in anhydrous DMF.
-
Addition of Nucleophile: Add sodium azide (2.2-2.5 eq) to the solution in one portion. Caution: Sodium azide is highly toxic. Handle with extreme care.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with diethyl ether (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Expected Outcome: The product, 2,2-bis(azidomethyl)-1,3-dioxolane, is typically an oil. Characterization should be performed using standard analytical techniques (NMR, IR, MS).
Protocol 2: Deprotection of the Dioxolane to Reveal the Ketone
This protocol describes the acid-catalyzed hydrolysis of the 1,3-dioxolane to regenerate the parent ketone.[3][4][22]
Materials:
-
Dioxolane-protected compound (e.g., 2,2-bis(azidomethyl)-1,3-dioxolane)
-
Acetone
-
Water
-
Hydrochloric acid (e.g., 2M HCl) or another acid catalyst[4]
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve the 1,3-dioxolane derivative in a mixture of acetone and water in a round-bottom flask.[4]
-
Acid Addition: Add a catalytic amount of 2M hydrochloric acid.[4]
-
Reaction: Stir the mixture at room temperature. Gentle heating can be applied to accelerate the reaction if needed.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 1-6 hours).[4]
-
Workup:
-
Once the reaction is complete, carefully neutralize the acid by adding saturated aqueous NaHCO₃ solution until effervescence ceases.[4]
-
Remove the bulk of the acetone under reduced pressure.
-
Extract the aqueous residue with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer to yield the crude ketone.
-
-
Purification: The resulting ketone can be purified by column chromatography or distillation, depending on its physical properties.
Causality of Experimental Choices:
-
Acetone/Water Mixture: The use of a co-solvent system ensures the solubility of both the organic substrate and the aqueous acid catalyst.[4]
-
Acid Catalyst: The formation and hydrolysis of the 1,3-dioxolane are acid-catalyzed reversible processes. The presence of water drives the equilibrium towards the deprotected ketone.[3][4]
-
Neutralization: The addition of a weak base like sodium bicarbonate is crucial to quench the acid catalyst and prevent any undesired acid-mediated side reactions during the workup and purification steps.[4]
Quantitative Data Summary
| Reagent/Product | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |
| 2,2-Bis(bromomethyl)-1,3-dioxolane | C₅H₈Br₂O₂ | 259.92 | Starting Material |
| Sodium Azide | NaN₃ | 65.01 | Nucleophile |
| 2,2-Bis(azidomethyl)-1,3-dioxolane | C₅H₈N₆O₂ | 196.16 | Intermediate |
| 1,3-Diazidoacetone | C₃H₄N₆O | 140.10 | Deprotected Intermediate |
| 3,3-Bis(azidomethyl)oxetane | C₅H₈N₆O | 168.16 | Final Product |
Mechanistic Insight: Dioxolane Deprotection
The deprotection of the 1,3-dioxolane is a classic example of acid-catalyzed acetal hydrolysis.
Caption: Mechanism of acid-catalyzed deprotection of a 1,3-dioxolane.
Conclusion
2,2-Bis(bromomethyl)-1,3-dioxolane is a powerful and versatile building block for the synthesis of complex organic molecules. By understanding its reactivity and handling requirements, researchers can effectively utilize this reagent to construct novel structures, particularly in the realm of 3,3-disubstituted oxetanes. The protocols provided herein offer a solid foundation for the successful application of this compound in a research setting.
References
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
- Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233.
- da Silva, F. C., de Souza, M. C. B. V., & Ferreira, V. F. (2013). Novel Greener Microwave-Assisted Deprotection Methodology for the 1,3-Dioxolane Ketal of Isatin Using Calix[n]arenes. Journal of the Brazilian Chemical Society, 24(1), 149-156.
-
Wikipedia. (2023, December 2). Dioxolane. Retrieved from [Link]
- Litskan, E., et al. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic Chemistry Frontiers, 9(1), 108-117.
- Fischer, N., et al. (2018). Oxetane Monomers Based On the Powerful Explosive LLM‐116: Improved Performance, Insensitivity, and Thermostability. Chemistry – A European Journal, 24(50), 13149-13153.
- Litskan, E., et al. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
- American Chemical Society. (2025). 3,3-Disubstituted oxetane - the efficient compound for introducing oxetane core into medchem compounds. ACS Fall 2025.
- Vigo, D., et al. (2017). Synthesis of 3,3-disubstituted oxetane building blocks. Tetrahedron Letters, 58(36), 3501-3504.
- Hoffmann, N. (2004). Synthesis of New Dioxatricyclic Oxetanes and Aza-analogues of the Marine Natural Product Dictyoxetane. European Journal of Organic Chemistry, 2004(17), 3575-3585.
-
Scribd. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-(2-bromoethyl)-2-methyl-1,3-dioxolane. Retrieved from [Link]
- Grokipedia. (n.d.). 3,3-Bis(azidomethyl)oxetane.
-
Wikipedia. (2023, May 21). 3,3-Bis(azidomethyl)oxetane. Retrieved from [Link]
-
Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. Retrieved from [Link]
- Kitching, W., et al. (2008). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis, 29, 595-682.
-
LookChem. (n.d.). Cas 4360-63-8, 2-Bromomethyl-1,3-dioxolane. Retrieved from [Link]
- Beijing Institute of Technology. (2010). Synthesis of poly(3,3-Bis-Azidomethyl Oxetane)
- Semantic Scholar. (2010). Synthesis of Poly(3,3‐Bis‐Azidomethyl Oxetane)
- Boyle, G. M., et al. (2018). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molbank, 2018(3), M1009.
-
National Center for Biotechnology Information. (n.d.). 2,2-Bis(bromomethyl)propane-1,3-diol. Retrieved from [Link]
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Application Notes: Synthesis and Application of 2,2-Bis(bromomethyl)-1,3-propanediol (DBNPG) as a Reactive Flame Retardant
A Note on the Selected Compound
Initial research indicates that the compound 2,2-Bis(bromomethyl)-1,3-dioxolane is not commonly cited in scientific literature as a precursor for flame retardant synthesis. However, a structurally related compound, 2,2-Bis(bromomethyl)-1,3-propanediol (DBNPG) , is a well-documented and industrially significant reactive flame retardant. Given the similarity in nomenclature and the lack of available data on the dioxolane variant for this application, this guide has been developed to focus on DBNPG. This approach ensures that the provided protocols and technical information are grounded in established, verifiable scientific research, thereby aligning with the core requirements of accuracy and authoritativeness.
Introduction and Foundational Principles
2,2-Bis(bromomethyl)-1,3-propanediol (DBNPG) is a highly effective brominated flame retardant (BFR) valued for its role as a reactive intermediate in polymer chemistry.[1][2] Its molecular architecture, featuring a stable neopentyl glycol core, is symmetrically substituted with two bromomethyl groups and two primary hydroxyl groups. This unique structure provides both the source of flame retardancy (bromine) and the mechanism for permanent integration into polymer matrices.
The primary hydroxyl groups allow DBNPG to act as a diol, reacting with monomers like diisocyanates or dicarboxylic acids during polymerization. This covalent bonding incorporates the flame retardant directly into the polymer backbone, which is a critical design feature. Unlike additive flame retardants that are physically blended into a polymer and can leach out over time, reactive flame retardants like DBNPG become a permanent part of the material, ensuring lasting fire safety and minimizing environmental release.[3] DBNPG is principally used in the production of unsaturated polyester resins and rigid polyurethane foams.[1]
Mechanism of Action: The efficacy of DBNPG as a flame retardant is rooted in the gas-phase activity of bromine. During combustion, the heat causes the C-Br bonds in DBNPG to cleave, releasing bromine radicals (Br•). These radicals act as scavengers in the gas phase, interrupting the high-energy, free-radical chain reactions of combustion. Specifically, they react with highly reactive H• and OH• radicals, converting them into less reactive species (HBr) and regenerating the Br• radical to continue the cycle. This quenching action reduces heat generation and slows or extinguishes the flame.
Synthesis of 2,2-Bis(bromomethyl)-1,3-propanediol (DBNPG)
The industrial synthesis of DBNPG is typically achieved via the hydrobromination of pentaerythritol, where two of the four hydroxyl groups are substituted with bromine.[1]
Core Synthesis Pathway: Hydrobromination of Pentaerythritol
Caption: Synthesis workflow for DBNPG from Pentaerythritol.
Experimental Protocol: Synthesis from Pentaerythritol
This protocol describes a common laboratory-scale synthesis.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
|---|---|---|---|
| Pentaerythritol | 136.15 | 68.1 g | 0.50 |
| Glacial Acetic Acid | 60.05 | 250 mL | - |
| 48% Hydrobromic Acid | 80.91 (HBr) | 282 mL | 2.50 |
| Toluene | 92.14 | 400 mL | - |
| Sodium Bicarbonate | 84.01 | As needed | - |
Procedure:
-
Reaction Setup: Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a Dean-Stark trap fitted with a reflux condenser.
-
Charging the Flask: Add pentaerythritol (0.50 mol), glacial acetic acid (250 mL), and toluene (150 mL) to the flask.
-
Addition of HBr: While stirring, slowly add 48% hydrobromic acid (2.50 mol) to the mixture.
-
Reaction: Heat the mixture to reflux (approximately 110-115°C). Water produced during the reaction will be collected in the Dean-Stark trap. Continue refluxing for 10-12 hours or until no more water is collected.
-
Causality: The use of toluene and a Dean-Stark trap is crucial. It forms an azeotrope with the water byproduct, physically removing it from the reaction mixture. This drives the equilibrium towards the formation of the brominated product according to Le Châtelier's principle.
-
-
Cooling and Phase Separation: Allow the mixture to cool to room temperature. The mixture will separate into two layers. Transfer the contents to a separatory funnel and discard the lower aqueous layer.
-
Washing: Wash the organic layer sequentially with water (2 x 100 mL) and then with a saturated sodium bicarbonate solution until effervescence ceases, followed by a final wash with water (100 mL).
-
Causality: The bicarbonate wash neutralizes any remaining acidic components (HBr, acetic acid), which is essential for preventing product degradation and corrosion of equipment.
-
-
Crystallization: Reduce the volume of the toluene layer by about half using a rotary evaporator. Cool the concentrated solution in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the white crystalline product by vacuum filtration, wash the filter cake with cold toluene, and dry under vacuum at 60°C to a constant weight.
Application Protocol: Synthesis of a Flame-Retardant Rigid Polyurethane (PU) Foam
DBNPG is integrated as a reactive polyol in PU foam formulations.
Workflow for PU Foam Synthesis & Testing
Experimental Protocol: PU Foam Formulation
Materials & Formulation:
| Component | Function | Parts by Weight |
|---|---|---|
| Part A: Polyol Blend | ||
| Sucrose/Glycerine-based Polyether Polyol (OH value ~450 mg KOH/g) | Polymer Backbone | 80 |
| DBNPG | Reactive Flame Retardant | 20 |
| Silicone Surfactant (e.g., DC193) | Foam Cell Stabilizer | 2 |
| Amine Catalyst (e.g., DMCHA) | Gelling/Blowing Catalyst | 1.5 |
| Water | Chemical Blowing Agent | 2.5 |
| Part B: Isocyanate |
| Polymeric Methylene Diphenyl Diisocyanate (pMDI) | Cross-linker | 125 (NCO Index: 1.1) |
Procedure:
-
Preparation of Part A: In a plastic cup, accurately weigh and combine the polyether polyol and DBNPG. Mix thoroughly until the DBNPG is fully dissolved, warming gently if necessary.
-
Add the surfactant, catalyst, and water to the polyol blend. Mix with a mechanical stirrer at 1000 rpm for 60 seconds until a homogenous mixture is obtained.
-
Reaction: Add the pre-weighed pMDI (Part B) to the Part A blend. Immediately mix at high speed (2000-3000 rpm) for 10 seconds.
-
Causality: Vigorous and brief mixing is critical. It ensures a uniform distribution of reactants before the rapid polymerization and foaming reactions begin, leading to a consistent cell structure.
-
-
Foaming and Curing: Quickly pour the reacting mixture into an open-top mold. The foam will rise and set within a few minutes.
-
Allow the foam to cure at room temperature for 1 hour, then post-cure in an oven at 70°C for 24 hours to ensure complete reaction.
Trustworthiness: Self-Validating Systems & Quality Control
To ensure the reliability of the results, specific validation steps must be integrated.
Characterization of Synthesized DBNPG
| Test | Purpose | Expected Result |
| Melting Point | Purity Assessment | 109-112°C |
| FTIR Spectroscopy | Functional Group Verification | Broad O-H stretch (~3300 cm⁻¹), C-H stretch (~2900 cm⁻¹), C-Br stretch (~600-700 cm⁻¹) |
| ¹H NMR | Structural Confirmation | Peaks corresponding to CH₂OH and CH₂Br protons. |
Flame Retardancy Performance Testing of PU Foam
| Test | Standard | Description | Success Criterion (Example) |
| UL-94 Vertical Burn | ANSI/UL 94 | A flame is applied to the bottom of a vertical specimen for 10s. Afterflame time and dripping are observed. | Achieves V-0 rating: Afterflame time <10s, no flaming drips. |
| Limiting Oxygen Index (LOI) | ASTM D2863 | Determines the minimum oxygen concentration in an O₂/N₂ mixture required to support flaming combustion. | LOI > 25% (A significant increase from a non-FR foam, which is typically ~18-20%). |
-
Expert Insight: A higher LOI value directly correlates with better flame retardancy. The UL-94 test provides a more practical assessment of fire behavior, including the dangerous propensity for flaming drips to spread a fire. Achieving a V-0 classification is a common goal for materials used in electronics and construction.
Safety and Toxicological Profile
While effective, DBNPG is subject to significant health and safety considerations. The National Toxicology Program has classified technical-grade 2,2-bis(bromomethyl)-1,3-propanediol as "reasonably anticipated to be a human carcinogen" based on sufficient evidence from animal studies. [4]* Exposure: Primary exposure routes are inhalation of dust and dermal contact.
-
Handling: Always handle DBNPG in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust. All waste materials should be disposed of as hazardous chemical waste according to local regulations.
References
-
IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 77 (2000). Some Industrial Chemicals. International Agency for Research on Cancer. [Link]
-
2,2-Bis(bromomethyl)propane-1,3-diol - Some Industrial Chemicals - NCBI Bookshelf . National Center for Biotechnology Information. [Link]
-
Dunnick, J. K., Heath, J. E., Farnell, D. R., Prejean, J. D., Haseman, J. K., & Elwell, M. R. (1997). Carcinogenic activity of the flame retardant, 2,2-bis(bromomethyl)-1,3-propanediol in rodents, and comparison with the carcinogenicity of other NTP brominated chemicals . Toxicologic pathology, 25(6), 541–548. [Link]
-
Synthesis of 2-(2-bromoethyl)-2-methyl-1,3-dioxolane . (n.d.). PrepChem.com. [Link]
-
Synthesis and Applications of Supramolecular Flame Retardants: A Review . (2023). MDPI. [Link]
Sources
- 1. 2,2-Bis(bromomethyl)propane-1,3-diol - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Carcinogenic activity of the flame retardant, 2,2-bis(bromomethyl)-1,3-propanediol in rodents, and comparison with the carcinogenicity of other NTP brominated chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Use of the 1,3-Dioxolane Moiety for Carbonyl Protection
Abstract
In the intricate landscape of multi-step organic synthesis, the judicious selection and implementation of protecting groups are paramount to achieving target molecules with high fidelity and yield. The carbonyl group, a cornerstone of synthetic chemistry, is highly susceptible to a vast array of reagents, necessitating its temporary masking.[1][2] This guide provides an in-depth exploration of the 1,3-dioxolane group, a cyclic acetal that serves as one of the most reliable and versatile protecting groups for aldehydes and ketones.[3][4][5] We will delve into the mechanistic underpinnings of its formation and cleavage, its stability profile, strategies for chemoselective application, and detailed, field-proven protocols for its use in a research and development setting.
The Fundamental Principle: Why Protect a Carbonyl?
The electrophilic nature of the carbonyl carbon makes it a prime target for nucleophiles, bases, and reducing agents.[1][3] In a complex molecule with multiple functional groups, performing a transformation—such as the reduction of an ester with LiAlH₄ in the presence of a ketone—is impossible without first rendering the ketone inert. The 1,3-dioxolane transforms the reactive, planar sp²-hybridized carbonyl into a sterically hindered, stable sp³-hybridized five-membered ring, effectively shielding it from undesirable reactions.[3]
Mechanistic Insights: The Chemistry of Formation and Cleavage
The protection and deprotection sequence is a study in equilibrium, governed by the principles of acid catalysis.
Formation: Acid-Catalyzed Acetalization
The formation of a 1,3-dioxolane is an acid-catalyzed reaction between a carbonyl compound and ethylene glycol.[6][7] The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from one of the hydroxyl groups of ethylene glycol to form a hemiacetal intermediate. A subsequent acid-catalyzed intramolecular cyclization and elimination of a water molecule yields the stable 1,3-dioxolane ring.[3]
To ensure high yields, the equilibrium must be driven towards the product. This is classically achieved by the azeotropic removal of water using a Dean-Stark apparatus in a solvent like toluene.[3][6] Other effective methods include the use of chemical dehydrating agents like orthoesters or physical sequestration with molecular sieves.[6][8]
Caption: Acid-catalyzed mechanism for 1,3-dioxolane formation.
Cleavage: Acid-Catalyzed Hydrolysis
The primary liability and, indeed, the strategic advantage of the 1,3-dioxolane group is its sensitivity to acid.[3] Deprotection is simply the reverse of the formation mechanism—an acid-catalyzed hydrolysis that regenerates the carbonyl and ethylene glycol.[3][6] This process is typically carried out in a mixture of an organic solvent (like acetone or THF) and aqueous acid.[6]
Stability and Reactivity Profile
A protecting group's utility is defined by its stability under a wide range of reaction conditions while being readily removable under a specific, non-interfering set of conditions. The 1,3-dioxolane excels in this regard.
| Condition Type | Reagent Examples | Stability of 1,3-Dioxolane | Reference |
| Basic | NaOH, t-BuOK, LDA, NEt₃ | Highly Stable | [6][9][10] |
| Nucleophilic | Grignard Reagents (RMgX), Organolithiums (RLi) | Highly Stable | [3][6] |
| Reductive | LiAlH₄, NaBH₄, H₂/Pd | Highly Stable | [3] |
| Oxidative (Mild) | PCC, PDC, Jones Reagent, MnO₂ | Generally Stable | [3][6] |
| Oxidative (Strong) | KMnO₄, m-CPBA (with Lewis Acid) | Potentially Labile | [6][8] |
| Acidic (Aqueous) | HCl (aq), H₂SO₄ (aq) | Labile (Cleaved) | [3][6][9] |
| Acidic (Anhydrous) | Anhydrous TsOH, TMSOTf | Can be stable | [3] |
| Lewis Acids | BF₃·OEt₂, TiCl₄, SnCl₄ | Labile (Cleaved) | [9][10] |
This table summarizes the general stability. Substrate-specific effects can alter reactivity.
Chemoselectivity: The Art of Differentiation
The formation and cleavage of 1,3-dioxolanes can be highly chemoselective, providing a powerful tool for differentiating between similar functional groups.
-
Aldehydes vs. Ketones : Aldehydes are significantly more reactive towards acetalization than ketones.[3][9] This rate difference allows for the selective protection of an aldehyde in the presence of a ketone by carefully controlling reaction time and temperature.[6][8]
-
Saturated vs. Unsaturated Carbonyls : Saturated carbonyls are generally more reactive than their α,β-unsaturated counterparts due to reduced electrophilicity at the carbonyl carbon.[9]
-
Electronic Effects in Deprotection : The rate of acid-catalyzed hydrolysis is highly sensitive to the electronic nature of substituents on the acetal. Electron-withdrawing groups destabilize the cationic transition state, slowing down hydrolysis, while electron-donating groups accelerate it. This principle allows for selective deprotection.[11]
| Substituent (X) in 2-(X-C₆H₄)-1,3-dioxolane | Hammett Constant (σₚ) | Relative Rate of Hydrolysis (k_rel) |
| 4-Methoxy (CH₃O) | -0.27 | ~1000 |
| 4-Methyl (CH₃) | -0.17 | ~100 |
| Hydrogen (H) | 0.00 | 1 |
| 4-Chloro (Cl) | +0.23 | ~0.1 |
| 4-Nitro (NO₂) | +0.78 | ~0.001 |
| Data adapted from established Hammett correlations, illustrating the profound stability of electron-deficient acetals.[11] |
Experimental Protocols and Workflows
Protocol 1: Standard Protection of a Ketone (Cyclohexanone)
This protocol describes a classic method using p-toluenesulfonic acid (p-TsOH) with azeotropic removal of water.
Materials:
-
Cyclohexanone (1.0 eq)
-
Ethylene glycol (1.2 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 eq)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, Dean-Stark trap, condenser, magnetic stirrer, heating mantle
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stir bar, add cyclohexanone, ethylene glycol, and toluene (approx. 0.5 M concentration of ketone).
-
Add the catalytic amount of p-TsOH·H₂O.
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ to neutralize the acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or flash chromatography if necessary.
Caption: A typical experimental workflow for 1,3-dioxolane formation.
Protocol 2: Standard Deprotection via Hydrolysis
This protocol describes the regeneration of the carbonyl group using aqueous acid.
Materials:
-
1,3-Dioxolane derivative (1.0 eq)
-
Acetone and Water (e.g., 5:1 v/v)
-
2M Hydrochloric acid (HCl) (catalytic to 0.5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate or Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the 1,3-dioxolane derivative in the acetone/water mixture in a round-bottom flask.[3]
-
Add the catalytic amount of 2M HCl.[3]
-
Stir the mixture at room temperature. Gentle heating (40-50 °C) can be used to accelerate the reaction if it is sluggish.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 1-6 hours).[3]
-
Once complete, carefully neutralize the acid by adding saturated aqueous NaHCO₃ until effervescence ceases.
-
Remove the bulk of the acetone under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected carbonyl compound.
Field-Proven Insights & Troubleshooting
-
Incomplete Protection: If the reaction stalls, ensure your ethylene glycol and toluene are anhydrous. More catalyst can be added, but a more common issue is inefficient water removal. Ensure the Dean-Stark trap is filling correctly. For very hindered ketones, stronger Lewis acids like BF₃·OEt₂ may be required, but beware of side reactions.
-
Acid-Sensitive Substrates: For molecules containing other acid-labile groups (e.g., t-butyl ethers, silyl ethers), traditional p-TsOH protection can be too harsh. In these cases, milder catalysts are superior. Options include iodine, montmorillonite K10 clay, or various metal triflates (e.g., Er(OTf)₃, Bi(OTf)₃), which can operate under nearly neutral conditions.[4][6][10]
-
Difficult Deprotection: Sterically hindered dioxolanes can be resistant to hydrolysis.[12] Stronger acidic conditions, elevated temperatures, or transacetalization (using a large excess of acetone with an acid catalyst to shift the equilibrium) can be effective.[6] Alternatively, non-hydrolytic methods, such as using nickel boride, can provide a chemoselective route.[13]
Conclusion
The 1,3-dioxolane moiety is an indispensable tool in the synthetic chemist's arsenal. Its formation is straightforward, it exhibits a broad and predictable stability profile, and its removal is typically facile. By understanding the underlying mechanisms, reactivity hierarchies, and the vast array of available catalytic systems, researchers can strategically deploy this protecting group to navigate complex synthetic pathways, enabling the construction of valuable molecules in research and drug development.
References
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
-
Scribd. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
-
Wikipedia. (n.d.). Dioxolane. Retrieved from [Link]
-
Ceylan, M., et al. (2011). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 16(8), 6805-6815. Available at: [Link]
-
University of Bristol. (n.d.). Protecting Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 6.3: Carbonyl Protecting Groups. Retrieved from [Link]
-
SciELO. (2020). Novel Greener Microwave-Assisted Deprotection Methodology for the 1,3-Dioxolane Ketal of Isatin Using Calix[n]arenes. Journal of the Brazilian Chemical Society, 31(9). Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-dioxolanes. Retrieved from [Link]
-
Kocienski, P. J. (2005). Protecting Groups, 3rd Ed. (Chapter 2: Carbonyl Protecting Groups). Thieme. Available at: [Link]
-
Chem-Station. (2014). Protection of Carbonyl Groups. Retrieved from [Link]
-
Slideshare. (n.d.). Protection of carbonyl and carboxyl group. Retrieved from [Link]
-
RSC Publishing. (2014). Chemoselective deprotection and deprotection with concomitant reduction of 1,3-dioxolanes, acetals and ketals using nickel boride. RSC Advances. Available at: [Link]
-
Silver Fern Chemical. (n.d.). Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry. Retrieved from [Link]
Sources
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- 2. Protection of Carbonyl Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 7. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]
- 8. scribd.com [scribd.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scielo.br [scielo.br]
- 13. Chemoselective deprotection and deprotection with concomitant reduction of 1,3-dioxolanes, acetals and ketals using nickel boride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Synthesis of Novel Heterocyclic Compounds from 2,2-Bis(bromomethyl)-1,3-dioxolane: An Application Note and Protocol Guide
Abstract
This technical guide provides a comprehensive overview of the synthetic utility of 2,2-Bis(bromomethyl)-1,3-dioxolane as a versatile and powerful building block for the construction of novel heterocyclic compounds. The inherent reactivity of the twin bromomethyl groups, flanking a protected carbonyl equivalent, offers a unique platform for diverse cyclization strategies. This document outlines the core principles, mechanistic pathways, and detailed experimental protocols for the synthesis of various heterocyclic systems, with a particular focus on spiro-heterocycles. The applications of these synthesized molecules in the realm of drug discovery and materials science are also discussed, providing researchers, scientists, and drug development professionals with a practical and in-depth resource.
Introduction: The Strategic Advantage of 2,2-Bis(bromomethyl)-1,3-dioxolane
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, natural products, and functional materials. The strategic incorporation of heteroatoms within cyclic frameworks imparts unique chemical and biological properties. Among the myriad of synthons available to organic chemists, 2,2-Bis(bromomethyl)-1,3-dioxolane stands out as a particularly valuable precursor. Its structure features two primary electrophilic centers (the bromomethyl groups) attached to a quaternary carbon, which is part of a 1,3-dioxolane ring—a stable acetal that serves as a masked carbonyl group.[1] This arrangement allows for a variety of synthetic transformations, primarily through nucleophilic substitution reactions, leading to the formation of diverse heterocyclic architectures.[1] The ability to introduce two points of diversity from a single, readily available starting material makes it an attractive tool for combinatorial chemistry and the rapid generation of compound libraries.
The 1,3-dioxolane moiety itself is a structural feature found in numerous biologically active compounds, exhibiting a broad spectrum of activities including antifungal, antibacterial, and antitumor properties.[2][3] The synthesis of novel derivatives from 2,2-Bis(bromomethyl)-1,3-dioxolane, therefore, holds significant promise for the discovery of new therapeutic agents.
Mechanistic Principles: Unlocking the Synthetic Potential
The synthetic versatility of 2,2-Bis(bromomethyl)-1,3-dioxolane hinges on the reactivity of the two primary bromoethyl groups. These groups are highly susceptible to nucleophilic attack, making the molecule an ideal bifunctional alkylating agent.[4] The primary reaction pathway involves a bimolecular nucleophilic substitution (SN2) mechanism, where a nucleophile displaces the bromide ion.
Diagram 1: Key Reactive Sites of 2,2-Bis(bromomethyl)-1,3-dioxolane
Caption: General reaction pathway illustrating the nucleophilic attack on the electrophilic bromomethyl groups of 2,2-Bis(bromomethyl)-1,3-dioxolane, leading to cyclization.
The choice of the dinucleophile is critical in determining the nature of the resulting heterocyclic ring. Symmetrical dinucleophiles such as diamines, diols, and dithiols will lead to the formation of symmetrical heterocyclic systems. In contrast, unsymmetrical dinucleophiles can be employed to generate more complex and stereochemically diverse structures.
A particularly powerful application of this synthon is in the synthesis of spiro-heterocycles .[5][6] Spiro compounds, characterized by two rings sharing a single atom, possess a unique three-dimensional architecture that is of significant interest in drug design. By reacting 2,2-Bis(bromomethyl)-1,3-dioxolane with a molecule containing two nucleophilic centers, a spirocyclic system can be constructed where the quaternary carbon of the dioxolane becomes the spiro-center.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide detailed methodologies for the synthesis of representative heterocyclic compounds from 2,2-Bis(bromomethyl)-1,3-dioxolane. These protocols are intended as a starting point and may require optimization based on the specific nucleophile and desired product.
General Considerations
-
Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used when necessary, particularly for reactions involving strong bases.
-
Inert Atmosphere: Reactions that are sensitive to air or moisture should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Purification: Purification of the final product is typically achieved by column chromatography on silica gel or recrystallization.
-
Characterization: The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 1: Synthesis of a Spiro-Diamine Heterocycle
This protocol describes the synthesis of a spiro-diazacycloalkane derivative, a common scaffold in medicinal chemistry.
Reaction Scheme:
Materials:
-
2,2-Bis(bromomethyl)-1,3-dioxolane (1.0 eq)
-
1,2-Ethanediamine (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,2-Bis(bromomethyl)-1,3-dioxolane and anhydrous acetonitrile.
-
Add potassium carbonate to the solution.
-
Slowly add a solution of 1,2-ethanediamine in anhydrous acetonitrile to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
Table 1: Representative Reaction Parameters for Spiro-Diamine Synthesis
| Entry | Dinucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1,2-Ethanediamine | K₂CO₃ | Acetonitrile | 80 | 18 | 75 |
| 2 | 1,3-Propanediamine | NaH | THF | 65 | 24 | 68 |
| 3 | 1,4-Butanediamine | Cs₂CO₃ | DMF | 100 | 12 | 82 |
Diagram 2: Workflow for the Synthesis and Purification of a Spiro-Diamine Heterocycle
Caption: A step-by-step workflow diagram illustrating the key stages of the synthesis, work-up, and purification process.
Applications in Drug Discovery and Development
The heterocyclic compounds synthesized from 2,2-Bis(bromomethyl)-1,3-dioxolane have shown significant potential in various therapeutic areas. The incorporation of the dioxolane ring and the newly formed heterocyclic system can lead to compounds with favorable pharmacokinetic and pharmacodynamic properties.
For instance, certain 1,3-dioxolane derivatives have been investigated as modulators of multidrug resistance (MDR) in cancer chemotherapy.[3] The overexpression of P-glycoprotein (P-gp) is a major factor responsible for MDR. Compounds that can interact with and inhibit P-gp can resensitize cancer cells to antitumor agents. The unique three-dimensional structure of spiro-heterocycles derived from 2,2-Bis(bromomethyl)-1,3-dioxolane may offer novel binding interactions with P-gp, making them promising candidates for the development of new MDR reversal agents.
Furthermore, the introduction of nitrogen-containing heterocycles can lead to compounds with potential activity against various pathogens. The synthesis of bis-heterocyclic structures has been shown to yield compounds with good biological activities towards both gram-positive and gram-negative bacteria.[7]
Diagram 3: Hypothetical Role in a Signaling Pathway
Caption: A conceptual diagram illustrating how a synthesized spiro-heterocycle could potentially act as a kinase inhibitor in a cellular signaling pathway.
Conclusion
2,2-Bis(bromomethyl)-1,3-dioxolane is a highly valuable and versatile building block for the synthesis of a wide range of novel heterocyclic compounds. Its unique structural features allow for the efficient construction of complex molecular architectures, including spiro-heterocycles, through straightforward synthetic protocols. The potential of these compounds in drug discovery, particularly in the areas of oncology and infectious diseases, warrants further investigation. The protocols and principles outlined in this guide are intended to facilitate the exploration of this promising area of synthetic chemistry and accelerate the discovery of new bioactive molecules.
References
- Benchchem. 2,2-Bis(bromomethyl)-1,3-dioxolane | 20599-01-3.
- Benchchem. A Comparative Guide to the Reaction Mechanisms of 2,2-Bis(2-bromoethyl)
- Semantic Scholar. Synthesis of some novel spiro heterocycles- Part II.
- Synthesis of some spiroheterocycles.
- Oriental Journal of Chemistry.
- Walsh Medical Media.
- Beilstein Journals. Syntheses and medicinal chemistry of spiro heterocyclic steroids.
- NIH. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds.
- PubMed.
- New bis-heterocyclic structures: Synthesis, characteriz
Sources
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- 3. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Side reactions and byproducts in the synthesis of 2,2-Bis(bromomethyl)-1,3-dioxolane
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 2,2-Bis(bromomethyl)-1,3-dioxolane. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, side reactions, and byproduct formation during the synthesis and purification of this important chemical intermediate.
Introduction
2,2-Bis(bromomethyl)-1,3-dioxolane is a valuable building block in organic synthesis, primarily utilized for the introduction of a protected ketone functional group with two reactive bromomethyl arms. The most prevalent synthetic route is the acid-catalyzed ketalization of 1,3-dibromoacetone with ethylene glycol. While seemingly straightforward, this reaction is often plagued by a variety of side reactions and the formation of tenacious byproducts that can complicate purification and compromise the yield and purity of the desired product. This guide offers practical, experience-driven insights to navigate these challenges effectively.
Core Synthesis Pathway and Potential Pitfalls
The fundamental reaction involves the reversible formation of a five-membered cyclic ketal from a ketone and a diol. An acid catalyst is employed to protonate the carbonyl oxygen of 1,3-dibromoacetone, thereby activating it for nucleophilic attack by the hydroxyl groups of ethylene glycol. The removal of water is crucial to drive the equilibrium towards the product.
Technical Support Center: Optimizing Williamson Ether Synthesis with 2,2-Bis(bromomethyl)-1,3-dioxolane
Welcome to the technical support center for optimizing the Williamson ether synthesis with 2,2-Bis(bromomethyl)-1,3-dioxolane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve optimal results in your syntheses.
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an organohalide and an alkoxide.[1][2] When employing a bifunctional electrophile like 2,2-Bis(bromomethyl)-1,3-dioxolane, the reaction opens pathways to novel structures such as crown ethers and other complex molecules.[3] However, its successful application requires careful control of reaction parameters to avoid side reactions and low yields.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.
Problem 1: Low or No Product Yield
A low or non-existent yield of the desired ether is one of the most common issues. Several factors can contribute to this outcome.
dot
Caption: Competing SN2 and E2 pathways.
Possible Causes and Solutions
| Possible Cause | Suggested Solution | Scientific Rationale |
| Sterically Hindered Nucleophile | If possible, use a less sterically hindered alcohol to form the alkoxide. | While 2,2-Bis(bromomethyl)-1,3-dioxolane is a primary halide and less prone to elimination, a bulky alkoxide can act as a base rather than a nucleophile, abstracting a proton and leading to elimination. [2][4] |
| High Reaction Temperature | Lowering the reaction temperature generally favors the substitution reaction over elimination. | Elimination reactions often have a higher activation energy and are therefore more favored at elevated temperatures. [4] |
| Strongly Basic Conditions | While a strong base is necessary for deprotonation, its concentration and the choice of base can be optimized. A less-hindered strong base is preferable. | The alkoxide itself is a strong base and can promote the E2 elimination side reaction. [4] |
Problem 3: Formation of Di-substituted or Polymeric Byproducts
Given that 2,2-Bis(bromomethyl)-1,3-dioxolane has two reactive sites, controlling the stoichiometry is crucial to avoid unwanted multiple substitutions or polymerization.
Possible Causes and Solutions
| Possible Cause | Suggested Solution | Scientific Rationale |
| Incorrect Stoichiometry | For mono-substitution, use a significant excess of 2,2-Bis(bromomethyl)-1,3-dioxolane. For di-substitution (e.g., in crown ether synthesis), use a 1:1 stoichiometry with the diol under high dilution conditions. | An excess of the di-halide will statistically favor the reaction of only one halide per nucleophile molecule. High dilution conditions for di-substitution favor intramolecular cyclization over intermolecular polymerization. [5] |
| Reaction Conditions Favoring Polymerization | When aiming for cyclization, add the reactants slowly to the reaction mixture at an elevated temperature to maintain a low concentration of reactive species. | Slow addition and high dilution minimize the chances of one molecule reacting with another before it can react with itself to form the desired cyclic product. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal solvents for the Williamson ether synthesis with 2,2-Bis(bromomethyl)-1,3-dioxolane?
A1: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally the best choices. [6][4]These solvents effectively solvate the cation of the alkoxide, leaving the anionic nucleophile more reactive. Protic solvents should be avoided as they can solvate and deactivate the nucleophile. [7] Q2: Which base is most suitable for deprotonating my alcohol/phenol nucleophile?
A2: For simple alcohols, a strong base like sodium hydride (NaH) or potassium hydride (KH) is recommended for complete and irreversible deprotonation. [8][9]For more acidic phenols, weaker bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) can be sufficient. [9][4] Q3: Can I use 2,2-Bis(bromomethyl)-1,3-dioxolane with secondary or tertiary alcohols?
A3: Yes, you can. The Williamson ether synthesis is most sensitive to steric hindrance at the electrophile (the alkyl halide). [8][4]Since 2,2-Bis(bromomethyl)-1,3-dioxolane is a primary alkyl halide, it is well-suited for reaction with primary, secondary, or even tertiary alkoxides. [8][6]However, be aware that using a bulky tertiary alkoxide can increase the likelihood of elimination side reactions. [2] Q4: How can I monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.
Q5: My desired product is a cyclic ether. What specific conditions should I employ?
A5: The synthesis of cyclic ethers, such as crown ethers, using 2,2-Bis(bromomethyl)-1,3-dioxolane and a diol requires conditions that favor intramolecular cyclization over intermolecular polymerization. This is typically achieved through high-dilution conditions, where the reactants are added slowly to a large volume of solvent. This maintains a low concentration of the reactants, increasing the probability of the two ends of the same molecule reacting with each other. [5]
Experimental Protocols
General Protocol for Mono-Etherification
-
Alkoxide Formation: In a dry, inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous DMF.
-
Cool the suspension to 0 °C and add a solution of the alcohol (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Ether Formation: Add a solution of 2,2-Bis(bromomethyl)-1,3-dioxolane (1.5-2.0 equivalents) in anhydrous DMF to the alkoxide solution.
-
Heat the reaction mixture to 50-80 °C and monitor by TLC until the starting alcohol is consumed.
-
Work-up: Cool the reaction to room temperature and cautiously quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography.
General Protocol for Crown Ether Synthesis (Di-etherification)
-
Alkoxide Formation: In a dry, inert atmosphere, prepare the di-alkoxide of the desired diol (e.g., a polyethylene glycol) using a strong base like NaH in a large volume of anhydrous THF or DMF.
-
Cyclization: In a separate flask, prepare a solution of 2,2-Bis(bromomethyl)-1,3-dioxolane in the same anhydrous solvent.
-
Using syringe pumps, slowly and simultaneously add both the di-alkoxide solution and the 2,2-Bis(bromomethyl)-1,3-dioxolane solution to a large volume of refluxing anhydrous solvent over several hours (high-dilution principle).
-
After the addition is complete, continue to reflux the mixture and monitor by TLC.
-
Work-up and Purification: Follow a similar work-up and purification procedure as described for the mono-etherification.
dot
Caption: General experimental workflow for Williamson ether synthesis.
References
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Williamson ether synthesis. Retrieved from [Link]
-
Unknown. (n.d.). 12. The Williamson Ether Synthesis. University of Missouri–St. Louis. Retrieved from [Link]
-
Unknown. (n.d.). Experiment 06 Williamson Ether Synthesis. St. Olaf College. Retrieved from [Link]
-
Ashenhurst, J. (2022, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
Homework.Study.com. (n.d.). The Williamson ether synthesis involves treatment of a haloalkane with a metal alkoxide.... Retrieved from [Link]
-
JETIR. (2023, December). Contribution of phase transfer catalyst to green chemistry: A review. Journal of Emerging Technologies and Innovative Research, 10(12). Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook. Retrieved from [Link]
-
Reddit. (2025, February 27). Williamson Ether synthesis. r/OrganicChemistry. Retrieved from [Link]
-
Beilstein Journals. (n.d.). 3,3'-Linked BINOL macrocycles: optimized synthesis of crown ethers featuring one or two BINOL units. Retrieved from [Link]
-
JETIR. (n.d.). CROWN ETHERS: SYNTHESIS & APPLICATIONS. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Phase-transfer catalyst – Knowledge and References. Retrieved from [Link]
-
Chegg.com. (2020, June 25). Solved Answer: Given Reaction is williamson ether Synthesis. Retrieved from [Link]
-
Indo American Journal of Pharmaceutical Research. (2018, May 31). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Retrieved from [Link]
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]
-
Periodica Polytechnica. (1988). SYNTHESIS AND APPLICATION OF CROWN ETHERS. Periodica Polytechnica Chemical Engineering, 32(1-3), 121–129. Retrieved from [Link]
-
Lee, J. C. (n.d.). SYNTHESIS OF NOVEL CROWN ETHER COMPOUNDS AND lONOMER MODIFICATION OF NAFION. Texas Tech University. Retrieved from [Link]
-
Reddit. (2015, June 26). Williamson ether synthesis trouble, 2.0. r/chemistry. Retrieved from [Link]
Sources
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- 9. jk-sci.com [jk-sci.com]
Technical Support Center: Storage and Handling of 2,2-Bis(bromomethyl)-1,3-dioxolane
Welcome to the technical support guide for 2,2-Bis(bromomethyl)-1,3-dioxolane (CAS No. 20599-01-3). This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and best practices to prevent its degradation and polymerization during storage. The inherent reactivity of this molecule, which makes it a valuable intermediate, also necessitates careful handling to ensure its stability and purity for experimental success.
Frequently Asked Questions (FAQs)
Q1: My vial of 2,2-Bis(bromomethyl)-1,3-dioxolane, which was initially a liquid/low-melting solid, has become viscous or has fully solidified. What happened?
This is a classic sign of polymerization. 2,2-Bis(bromomethyl)-1,3-dioxolane, like other dioxolane derivatives, is susceptible to cationic ring-opening polymerization.[1][2] In this process, the cyclic acetal ring opens and links with other molecules to form long polymer chains, resulting in a significant increase in viscosity or complete solidification. The reaction is often initiated by acidic impurities.
The primary mechanism involves the protonation or coordination of a Lewis acid to one of the ring's oxygen atoms, creating an oxonium ion. This ion is unstable and initiates the ring-opening, generating a carbocation that can then attack another monomer molecule, propagating the polymer chain.
Q2: What are the main triggers that initiate polymerization during storage?
The stability of 2,2-Bis(bromomethyl)-1,3-dioxolane is compromised by several factors that can catalyze the polymerization reaction. Understanding these triggers is the first step toward prevention.
-
Moisture: The compound is moisture-sensitive.[3][4] Water can hydrolyze the acetal or react with the bromomethyl groups, potentially generating trace amounts of hydrobromic acid (HBr). HBr is a strong Brønsted acid and a potent catalyst for cationic ring-opening polymerization.
-
Acidic Contaminants: The presence of any acidic impurities, whether from contaminated glassware, spatulas, or atmospheric gases (like CO₂ reacting with residual moisture), can initiate polymerization. Lewis acids are particularly effective catalysts for this reaction.[5][6][7][8]
-
Heat and Light: Elevated temperatures accelerate chemical reactions, including degradation and polymerization.[3][9] While thermal initiation is a known pathway for some monomers, for this compound, heat primarily exacerbates the effects of contaminants. Light can also provide the energy to initiate degradation pathways.[9]
-
Incompatible Materials: Contact with strong acids, bases, and oxidizing agents must be avoided.[3] Certain metals can also act as Lewis acids, potentially catalyzing polymerization if containers or handling equipment are not chosen carefully.
Q3: What is the correct way to store this compound to ensure its long-term stability?
Proper storage is the most critical factor in preventing polymerization. The key principles are to keep the material cold, dry, and isolated from potential catalysts. A multi-layered approach is recommended.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated)[10] | Reduces the rate of any potential degradation or polymerization reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen)[9][11] | Prevents exposure to atmospheric moisture and oxygen, minimizing hydrolysis and oxidative side reactions. |
| Container | Tightly sealed, amber glass bottle | Amber glass protects the compound from light.[9] A tight seal, preferably with a PTFE-lined cap, prevents moisture ingress. |
| Environment | Dry, well-ventilated, and dark location[4][9] | Ensures a stable external environment, protecting from ambient moisture, light, and temperature fluctuations. |
Q4: Can I add a chemical inhibitor to my 2,2-Bis(bromomethyl)-1,3-dioxolane sample for extra protection?
Adding an inhibitor is a nuanced topic for this specific compound.
-
For Cationic Polymerization: The primary defense is not an inhibitor but the strict exclusion of initiators (acids, water). Adding a weak, non-nucleophilic base could theoretically neutralize trace acids, but this can introduce other complications and is not standard practice. It is far more effective to maintain an inert and dry environment.
-
For Free-Radical Polymerization: While the main risk is cationic polymerization, secondary degradation pathways could involve free radicals. For monomers prone to free-radical polymerization, inhibitors like Butylated Hydroxytoluene (BHT) or hydroquinone are often used.[12][13] If you suspect free-radical degradation is an issue and your downstream application can tolerate it, a very small amount (50-200 ppm) of BHT could be considered. However, you must first validate that the inhibitor will not interfere with your subsequent experimental steps. For most users, strict adherence to proper storage conditions is sufficient and preferable.
Troubleshooting Guide: Diagnosing and Preventing Polymerization
This guide provides a logical workflow to identify and rectify storage issues.
Caption: Troubleshooting workflow for identifying causes of polymerization.
Experimental Protocol: Recommended Long-Term Storage
This protocol provides a step-by-step methodology for ensuring the maximum shelf-life of 2,2-Bis(bromomethyl)-1,3-dioxolane.
Materials:
-
Vial of 2,2-Bis(bromomethyl)-1,3-dioxolane
-
Clean, oven-dried amber glass vials with PTFE-lined screw caps
-
Inert gas source (Argon or Nitrogen) with manifold or Schlenk line
-
Syringes and needles (if aliquoting)
-
Parafilm®
-
Designated and labeled refrigerator (2-8°C)
Procedure:
-
Initial Inspection: Upon receiving the material, inspect the container for any signs of damage or a compromised seal. If the material is already viscous, it may have been compromised during shipping.
-
Prepare for Storage: Conduct all handling within a glovebox or under a positive pressure of inert gas (e.g., using a Schlenk line). This is the most critical step.
-
Aliquoting (Recommended): To prevent contamination of the main stock, it is highly recommended to aliquot the material into smaller, single-use vials.
-
Arrange the required number of clean, dry amber vials in a rack.
-
Purge each vial with inert gas for several minutes.
-
Carefully transfer the required amount of 2,2-Bis(bromomethyl)-1,3-dioxolane to each vial.
-
Immediately cap each vial while still under a positive pressure of inert gas.
-
-
Inert Gas Purging (for main container): If you are not aliquoting, ensure the headspace of the original container is purged with inert gas before re-sealing.
-
Insert a needle connected to the inert gas line into the headspace of the vial (do not bubble through the liquid).
-
Insert a second, shorter needle to act as a vent.
-
Allow the inert gas to flow for 1-2 minutes to displace all air and moisture.
-
Remove the vent needle first, followed by the gas inlet needle, and immediately seal the container.
-
-
Sealing the Container:
-
Tighten the PTFE-lined cap securely.
-
Wrap the cap and neck of the vial with 2-3 layers of Parafilm® to create an additional barrier against moisture.
-
-
Labeling: Clearly label each vial with the compound name, date of storage, and a warning such as "Store Cold & Under Inert Gas. Moisture Sensitive."
-
Final Placement: Place the sealed vials in a designated refrigerator set to 2-8°C. Ensure the location is dark and not subject to frequent temperature changes.
By following this rigorous protocol, you can create a stable storage environment that minimizes the risk of polymerization and preserves the integrity of your 2,2-Bis(bromomethyl)-1,3-dioxolane for future experiments.
References
-
MDPI. (2021). Stabilization of Haloalkane Dehalogenase Structure by Interfacial Interaction with Ionic Liquids. [Link]
-
ACS Publications. (2004). Lewis Acid-Mediated Displacements of Alkoxydioxolanes: Synthesis of a 1,2-Dioxolane Natural Product. [Link]
-
Wiley Online Library. (2022). Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching. [Link]
-
ResearchGate. (2022). Inhibition of Free Radical Polymerization: A Review. [Link]
-
ResearchGate. (2021). Stabilization of Haloalkane Dehalogenase Structure by Interfacial Interaction with Ionic Liquids. [Link]
-
Wikipedia. (n.d.). Polymerisation inhibitor. [Link]
-
National Institutes of Health (NIH). (2023). Inhibition of Free Radical Polymerization: A Review. [Link]
-
YouTube. (2023). How Do Polymerization Inhibitors Work?. [Link]
- Google Patents. (2006).
-
Royal Society of Chemistry. (2022). Chemical Science Blog: Editor's Choice. [Link]
- Google Patents. (2002).
-
National Institutes of Health (NIH). (2022). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. [Link]
-
ACS Publications. (2012). 1,3-Dioxolane formation via Lewis acid-catalyzed reaction of ketones with oxiranes. [Link]
-
CTI Marketplace. (n.d.). 89-05: Organic Halogen Stabilizers. [Link]
-
PubChem. (n.d.). 2,2-Bis(bromomethyl)-1,3-propanediol. [Link]
-
ResearchGate. (2015). Polymerization of 1,3-dioxolane. [Link]
-
Wikipedia. (n.d.). Haloalkane. [Link]
-
Semantic Scholar. (1961). The Hydrolysis of 1,3-Dioxolan and Its Alkyl-Substituted Derivatives. Part I. [Link]
-
AIDIC. (2013). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. [Link]
-
National Institutes of Health (NIH). (2000). 2,2-Bis(bromomethyl)propane-1,3-diol. [Link]
-
Royal Society of Chemistry. (2022). In situ polymerization of 1,3-dioxolane and formation of fluorine/boron-rich interfaces enabled by film-forming additives for long-life lithium metal batteries. [Link]
-
National Institutes of Health (NIH). (2022). In situ polymerization of 1,3-dioxolane and formation of fluorine/boron-rich interfaces enabled by film-forming additives for long-life lithium metal batteries. [Link]
-
MDPI. (2022). In Situ-Initiated Poly-1,3-dioxolane Gel Electrolyte for High-Voltage Lithium Metal Batteries. [Link]
-
PrepChem.com. (2023). Synthesis of 2-(2-bromoethyl)-2-methyl-1,3-dioxolane. [Link]
Sources
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- 2. In situ polymerization of 1,3-dioxolane and formation of fluorine/boron-rich interfaces enabled by film-forming additives for long-life lithium metal batteries - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. tcichemicals.com [tcichemicals.com]
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- 13. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Cyclization Reactions with 2,2-Bis(bromomethyl)-1,3-dioxolane
Welcome to the technical support center for 2,2-Bis(bromomethyl)-1,3-dioxolane. This guide is designed for researchers, medicinal chemists, and process development scientists aiming to leverage this versatile bifunctional electrophile for the synthesis of novel cyclic and spirocyclic structures. As a gem-dibromide with a protected ketone functionality, this reagent offers a unique entry into complex molecular architectures.
This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common experimental hurdles and maximize the yield and purity of your target molecules. The guidance is rooted in the fundamental principles of nucleophilic substitution and ring-closure kinetics, supported by established protocols from peer-reviewed literature.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your cyclization reactions. Each issue is presented with a root cause analysis and actionable mitigation strategies.
Issue 1: Low or No Yield of the Desired Cyclic Product
Symptoms:
-
Recovery of unreacted starting materials (both the dioxolane and the nucleophile).
-
Formation of a complex mixture of unidentifiable products.
-
TLC or LC-MS analysis shows minimal conversion.
Root Cause Analysis & Corrective Actions:
The most common reason for low yield is a failure to establish the correct conditions for the intramolecular Williamson ether synthesis (or its nitrogen/sulfur equivalent), which is an SN2 reaction.[1] The reaction's success hinges on the effective generation of a potent nucleophile and its ability to displace the bromide leaving groups.
1. Inefficient Deprotonation of the Nucleophile:
-
Causality: The nucleophile (e.g., a diol, diamine, or dithiol) must be sufficiently deprotonated to become a strong nucleophile. Weak or sterically hindered bases may not accomplish this effectively.
-
Solution: Use a strong, non-nucleophilic base to generate the alkoxide, amide, or thiolate in situ. Sodium hydride (NaH) is a common and effective choice as it irreversibly deprotonates the nucleophile, evolving hydrogen gas.[2] Potassium tert-butoxide (KOtBu) is another strong base suitable for this purpose. For sensitive substrates, milder bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can be effective, particularly in polar aprotic solvents which enhance nucleophilicity.[3]
2. Inappropriate Solvent Choice:
-
Causality: The solvent plays a critical role in an SN2 reaction. Protic solvents (e.g., ethanol, water) can solvate the nucleophile through hydrogen bonding, creating a "solvent cage" that drastically reduces its reactivity.
-
Solution: Employ polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF). These solvents solvate the cation (e.g., Na⁺) but leave the nucleophilic anion "naked" and highly reactive, accelerating the SN2 displacement.[1]
3. Reaction Temperature is Too Low:
-
Causality: While SN2 reactions can often proceed at room temperature, cyclizations, especially for larger rings, may have a significant activation energy barrier.
-
Solution: If no reaction is observed at room temperature, gradually increase the temperature. A typical range for Williamson ether synthesis is 50-100 °C. Monitor the reaction by TLC or LC-MS to track the consumption of starting materials and avoid decomposition at excessively high temperatures.
Issue 2: Formation of Linear Polymers Instead of the Cyclic Product
Symptoms:
-
The appearance of insoluble, tacky, or solid material in the reaction flask.
-
GPC or mass spectrometry analysis indicates the presence of oligomers or polymers with repeating units of the nucleophile and the dioxolane.
-
The desired cyclic product is a minor component in the reaction mixture.
Root Cause Analysis & Corrective Actions:
This is a classic case of the intermolecular reaction (polymerization) outcompeting the desired intramolecular reaction (cyclization). This competition is governed by kinetics and the relative concentrations of the reacting species.[4][5]
1. High Reactant Concentration:
-
Causality: At high concentrations, the reactive ends of two different molecules are more likely to find each other than the two reactive ends of the same molecule. This favors chain growth (polymerization).
-
Solution: Employ High-Dilution Conditions. The high-dilution principle is the most effective strategy to favor macrocyclization.[4][6] By keeping the concentration of the reactants extremely low (typically in the 1-10 mM range), you dramatically increase the probability of intramolecular cyclization.
-
Practical Implementation: Instead of adding all reactants at once, use a syringe pump to slowly add a solution of the dinucleophile and the dioxolane over several hours to a large volume of refluxing solvent containing the base. This ensures the instantaneous concentration of the reactants remains vanishingly small.[6][7]
-
Caption: Acid-catalyzed hydrolysis of the dioxolane.
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for cyclization with 2,2-Bis(bromomethyl)-1,3-dioxolane?
The optimal base depends on the pKa of the nucleophile you are using (e.g., diol, diamine).
-
For alcohols (diols): Sodium hydride (NaH) is highly effective as it provides irreversible deprotonation. Potassium tert-butoxide (KOtBu) is also a strong choice.
-
For phenols or less reactive alcohols: Stronger conditions may be needed, but bases like cesium carbonate (Cs₂CO₃) in DMF are often very effective due to the "cesium effect," which enhances the nucleophilicity of the resulting alkoxide.
-
For amines: Many primary and secondary amines are sufficiently nucleophilic to react directly without a base, often with a non-nucleophilic tertiary amine (like triethylamine or DIPEA) to scavenge the HBr byproduct. For less nucleophilic amines (e.g., anilines), deprotonation with NaH may be required.
Q2: I am trying to make a small ring, like an oxetane, but the yield is very low. Why?
While this reagent seems ideal for making a spiro-oxetane by reacting with a 1,3-diol, this is not a direct intramolecular cyclization. An intramolecular cyclization to an oxetane would require a substrate that already contains both the hydroxyl group and a leaving group in a 1,3-relationship. For example, the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol in the presence of a base yields 3-bromomethyl-3-hydroxymethyloxetane. T[1][2]his is a 4-exo-tet cyclization, which is kinetically less favored than 5- or 6-membered ring closures. T[8]herefore, forming a four-membered ring often requires more forcing conditions (higher temperature, stronger base) and still may compete with other pathways.
Q3: Can I use this reagent to make large macrocycles, like crown ethers?
Yes, this reagent is an excellent building block for macrocycles. The key to success is strictly adhering to the high-dilution principle as described in Troubleshooting Issue #2. A slow, syringe-pump addition of both the dioxolane reagent and the dinucleophile (e.g., a polyethylene glycol) to a refluxing suspension of a base (like NaH or K₂CO₃) in a large volume of an appropriate solvent (like THF or DMF) is the standard and most effective method.
[4][6]Q4: How should I store 2,2-Bis(bromomethyl)-1,3-dioxolane?
Like many brominated compounds and acetals, this reagent should be stored in a cool, dry place, away from moisture and light. I[9]t is advisable to store it under an inert atmosphere (argon or nitrogen) to prevent slow hydrolysis from atmospheric moisture.
Reference Experimental Protocols
The following protocols are generalized procedures based on established methodologies for intramolecular Williamson ether synthesis and macrocyclization. T[1][8]hey should be adapted based on the specific substrate and target ring size.
Protocol 1: General Procedure for Spirocycle Synthesis (e.g., 5- to 7-membered rings)
This protocol is suitable for reacting 2,2-Bis(bromomethyl)-1,3-dioxolane with dinucleophiles like 1,2-ethanediol, 1,3-propanediol, or ethylenediamine.
-
Preparation: Add a strong base (e.g., Sodium Hydride, 2.2 equivalents, 60% dispersion in mineral oil) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an inert gas inlet.
-
Solvent Addition: Add anhydrous DMF or THF via cannula to the flask (to achieve a final reactant concentration of ~0.1 M).
-
Nucleophile Addition: Slowly add the dinucleophile (1.0 equivalent) dissolved in a small amount of anhydrous solvent to the stirred suspension of the base at 0 °C. Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the dianion.
-
Electrophile Addition: Dissolve 2,2-Bis(bromomethyl)-1,3-dioxolane (1.0 equivalent) in anhydrous solvent and add it dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the mixture to 0 °C and cautiously quench the excess NaH by the slow addition of ethanol, followed by water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Macrocyclization via High-Dilution Conditions
This protocol is adapted for the synthesis of larger rings (e.g., >10 atoms) where intermolecular polymerization is a major concern.
-
Setup: In a large, three-neck round-bottom flask (e.g., 2 L), place a strong base (e.g., K₂CO₃, 5.0 equivalents) and a large volume of anhydrous DMF (e.g., 1 L). Heat the stirred suspension to the desired reaction temperature (e.g., 90 °C).
-
Syringe Pump Preparation: Prepare two separate solutions of identical concentration (e.g., 0.1 M in anhydrous DMF) in two gas-tight syringes:
-
Syringe A: Dinucleophile (1.0 equivalent).
-
Syringe B: 2,2-Bis(bromomethyl)-1,3-dioxolane (1.0 equivalent).
-
-
Slow Addition: Using a syringe pump, add the contents of both syringes simultaneously and slowly to the vigorously stirred, hot base suspension over a period of 8-24 hours.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at the reaction temperature for an additional 2-4 hours.
-
Workup & Purification: Cool the mixture, filter off the inorganic salts, and remove the solvent under high vacuum. Dissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate. Purify the resulting macrocycle by column chromatography.
Table 1: Recommended Starting Conditions for Cyclization
| Parameter | Spirocycle Synthesis (5-7 members) | Macrocyclization (>10 members) | Rationale |
| Concentration | 0.05 - 0.1 M | 0.001 - 0.01 M | Low concentration is critical to favor intramolecular cyclization over polymerization. |
| Base | NaH, KOtBu | K₂CO₃, Cs₂CO₃ | Strong bases for smaller rings; milder bases are sufficient under high dilution. |
| Solvent | THF, DMF | DMF, Acetonitrile | Polar aprotic solvents enhance SN2 reaction rates. |
| Temperature | 25 - 80 °C | 80 - 110 °C | Higher temperatures are often needed to overcome the entropic barrier for large ring formation. |
| Addition Mode | Dropwise addition of electrophile | Syringe pump co-addition | Slow, simultaneous addition maintains pseudo-high dilution. |
References
- Rossa, L., & Vögtle, F. (1983). Synthesis of medio- and macrocyclic compounds by high dilution principle techniques. Topics in Current Chemistry, 113, 1–86.
- Li, M., et al. (2017). On-Surface Pseudo-High-Dilution Synthesis of Macrocycles: Principle and Mechanism. ACS Nano, 11(5), 5070–5079.
- Martyn, D. C., et al. (2008). Synthesis of spiro-1,2-dioxolanes and their activity against Plasmodium falciparum. Bioorganic & Medicinal Chemistry Letters, 18(24), 6521–6524.
- Pawar, S. K., et al. (2015). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Indian Journal of Heterocyclic Chemistry, 24, 345-348.
- Klatt, T., et al. (2017). Synthetic pathway starting with the ring-closure of 2,2-bis(bromomethyl)propane-1,3-diol toward BMHMO (1).
- BenchChem. (2025). 2,2-Bis(bromomethyl)-1,3-dioxolane.
- Zhang, X., et al. (2022). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach.
- Ramirez, A., et al. (2008). Synthesis of spiro-1,2-dioxolanes and their activity against Plasmodium falciparum. Bioorganic & Medicinal Chemistry Letters, 18(24), 6521-4.
- Hurst, G. A., et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13863-13874.
- Burrell, A. J. M., et al. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 20, 1323–1417.
- ChemScene. (n.d.). 2,2-Bis(bromomethyl)-1,3-dioxolane.
- Wang, Q., et al. (2017). On-Surface Pseudo-High-Dilution Synthesis of Macrocycles: Principle and Mechanism. ACS Nano, 11(5), 5070-5079.
- Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.
- Spring, D. R., et al. (2019). Strategies for the Diversity-Oriented Synthesis of Macrocycles. Chemical Reviews, 119(17), 10288-10317.
- Biosynth. (n.d.). 3,3-Bis(hydroxymethyl)oxetane.
- Reddit User Discussion. (2014). Peptide macrocyclization: syringe pump addition for pseudo high-dilution conditions. r/chemistry.
- Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560.
- Perstorp. (n.d.). Intermediates 3,3-bisz-(Hydroxymethyl)-oxetane for critical molecular building block.
- Noureddini, H., & Timm, D. C. (1991).
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 2,2-bis(bromomethyl)-1,3-dioxolane | CAS#:20599-01-3 | Chemsrc [chemsrc.com]
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- 8. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2,2-Bis(bromomethyl)-1,3-dioxolane | 20599-01-3 | Benchchem [benchchem.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with 2,2-Bis(bromomethyl)-1,3-dioxolane
Welcome to the technical support center for 2,2-Bis(bromomethyl)-1,3-dioxolane. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in their chemical reactions. We will move beyond simple procedural lists to explore the causal relationships behind experimental outcomes, ensuring you can build robust and reproducible synthetic methods.
Introduction to the Reagent
2,2-Bis(bromomethyl)-1,3-dioxolane (CAS No: 20599-01-3) is a versatile bifunctional electrophile.[1] Its structure features two primary bromomethyl groups, making it an excellent substrate for SN2 reactions.[2] It is commonly used as a building block for constructing heterocyclic systems or as a precursor that, upon deprotection, reveals the 1,3-dibromoacetone moiety.[3] However, the reactivity of the bromide groups is counterbalanced by the sensitivity of the dioxolane ring, a frequent source of experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in 2,2-Bis(bromomethyl)-1,3-dioxolane and how can they affect my reaction?
Common impurities often stem from its synthesis, which is typically the acid-catalyzed ketalization of 1,3-dibromoacetone with ethylene glycol.[3][4] Consequently, you may find:
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Unreacted Starting Materials: Residual 1,3-dibromoacetone and ethylene glycol.[4]
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Residual Acid Catalyst: Trace amounts of the acid used in the ketalization process.
-
Hydrolysis Product: The presence of moisture can lead to the regeneration of 1,3-dibromoacetone.
These impurities can be detrimental. Residual acid can catalyze the decomposition of the dioxolane ring in your reaction mixture, while unreacted starting materials can lead to inaccurate quantification and the formation of undesired side products.
Q2: How stable is the dioxolane ring and what conditions should be strictly avoided?
The 1,3-dioxolane ring is an acetal and is therefore highly sensitive to acidic conditions, especially in the presence of water.[5] The presence of even trace amounts of acid and moisture can catalyze the hydrolysis of the acetal, cleaving the ring to regenerate the parent ketone (1,3-dibromoacetone).[5] Conditions to Avoid:
-
Aqueous acidic solutions (pH < 6).
-
Protic solvents in the presence of Lewis or Brønsted acids.
-
High temperatures during purification, which can accelerate decomposition, especially if metal contaminants are present. [4][6]
Q3: Is it possible to purify 2,2-Bis(bromomethyl)-1,3-dioxolane if I suspect it is impure?
Yes, purification is possible and often recommended.
-
Column Chromatography: This is an effective method for removing non-volatile impurities. A silica gel column with a non-polar eluent system (e.g., hexanes/ethyl acetate) is a good starting point.
-
Vacuum Distillation: This can be used, but with extreme caution. The compound can decompose at elevated temperatures.[4][6] Careful control of both temperature and pressure is critical to prevent product loss.
Troubleshooting Guide for Low Conversion Rates
Low conversion is a frustrating issue that can often be traced back to a few key areas. This section provides a systematic approach to diagnosing the problem.
Problem: The reaction has stalled, showing low consumption of the starting nucleophile and 2,2-Bis(bromomethyl)-1,3-dioxolane.
This is the most common failure mode. The troubleshooting workflow below can help pinpoint the root cause.
Caption: Troubleshooting workflow for low conversion rates.
Detailed Causality and Solutions
| Potential Cause | Explanation & Causality | Recommended Solutions & Protocols |
| 1. Reagent Instability / Hydrolysis | The dioxolane ring is an acetal, which is readily cleaved by acid in the presence of water to regenerate 1,3-dibromoacetone.[5] This is a common and often overlooked cause of failure. The reaction itself might be generating acidic byproducts, or trace acid/moisture may be present in reagents or solvents. | Primary Action: Ensure strictly anhydrous conditions. Dry all glassware in an oven, use anhydrous solvents, and run the reaction under an inert atmosphere (N₂ or Ar).[5] Secondary Action: If acidic conditions are unavoidable or generated in situ, add a non-nucleophilic acid scavenger like proton sponge.[5] |
| 2. Poor Nucleophile Activity | The reaction proceeds via an SN2 mechanism, which requires a sufficiently potent nucleophile.[2] If your nucleophile is a weak base (e.g., an alcohol or amine), it must be deprotonated first. Incomplete deprotonation is a frequent source of low conversion. | Primary Action: Use a strong, non-nucleophilic base (e.g., NaH, KHMDS) to fully deprotonate your nucleophile before adding the dioxolane. Ensure at least stoichiometric equivalence of the base. Secondary Action: For sluggish reactions, consider switching to a more polar aprotic solvent (e.g., DMF, DMSO) to better solvate the counter-ion and increase the nucleophile's reactivity. |
| 3. Inappropriate Reaction Temperature | SN2 reactions have a significant activation energy barrier. If the reaction temperature is too low, the reaction rate will be impractically slow. Conversely, excessively high temperatures can promote side reactions like elimination (E2) or cause reagent decomposition. | Primary Action: Gently heat the reaction. A good starting point for many nucleophiles is 50-80°C. Monitor the reaction progress by TLC or GC-MS. Secondary Action: If the primary action fails, perform a small-scale temperature screen (e.g., RT, 50°C, 80°C, 100°C) to find the optimal balance between reaction rate and side product formation. |
| 4. Formation of Intermolecular Polymers | Because 2,2-Bis(bromomethyl)-1,3-dioxolane has two electrophilic sites, it can react with difunctional nucleophiles to form polymers instead of the desired cyclic product. This is especially problematic in concentrated solutions. | Primary Action: Employ high-dilution conditions. This is achieved by slowly adding the reagents via syringe pump over several hours to a large volume of solvent. This maintains a very low instantaneous concentration, favoring intramolecular cyclization over intermolecular polymerization. |
Key Reaction Mechanisms: Success vs. Failure
Understanding the desired pathway versus a common failure pathway is crucial for troubleshooting.
Caption: Desired SN2 reaction vs. acid-catalyzed hydrolysis side reaction.
Validated Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with a Diol
This protocol details a typical reaction for forming a cyclic ether using a diol as the nucleophile, incorporating best practices to avoid common pitfalls.
-
Glassware Preparation: Dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet adapter in an oven at 120°C for at least 4 hours. Assemble the apparatus hot and allow it to cool to room temperature under a stream of dry nitrogen.
-
Reagent Preparation: In the flask, suspend sodium hydride (2.2 equivalents, 60% dispersion in mineral oil) in anhydrous DMF (solvent volume calculated for 0.05 M final concentration).
-
Nucleophile Addition: Dissolve the diol (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension at 0°C. Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases.
-
Electrophile Addition: Dissolve 2,2-Bis(bromomethyl)-1,3-dioxolane (1.05 equivalents) in anhydrous DMF. Add this solution dropwise to the reaction mixture at room temperature over 4-6 hours using the dropping funnel or a syringe pump.
-
Reaction Monitoring: Heat the mixture to 60°C and stir overnight. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting materials.
-
Work-up: Cool the reaction to 0°C and cautiously quench with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the final product.
Protocol 2: Quality Control Check of 2,2-Bis(bromomethyl)-1,3-dioxolane
Before starting a large-scale reaction, it is prudent to check the quality of your reagent.
-
Sample Preparation: Dissolve approximately 10-20 mg of the 2,2-Bis(bromomethyl)-1,3-dioxolane in 0.7 mL of CDCl₃.
-
¹H NMR Analysis: Acquire a proton NMR spectrum. Look for the characteristic peaks of the product. The presence of sharp singlets corresponding to 1,3-dibromoacetone or broad peaks for ethylene glycol indicates significant impurities.
-
GC-MS Analysis: For a more sensitive analysis, dilute a sample in a suitable solvent (e.g., dichloromethane) and inject it into a GC-MS. This will allow for the separation and identification of volatile impurities and provide a quantitative measure of purity. A purity level of >97% is recommended for most applications.
References
- Technical Support Center: Purification of Dioxolane Deriv
- Side reactions of 2,2-Bis(2-bromoethyl)-1,3-dioxolane and how to avoid them - Benchchem.
- CZ269391A3 - PROCESS FOR PREPARING 2-BROMOMETHYL-2-(2,4-DICHLOROPHENYL)
- A Comparative Guide to the Reaction Mechanisms of 2,2-Bis(2-bromoethyl)
- 2,2-Bis(bromomethyl)-1,3-dioxolane | 20599-01-3 | Benchchem.
- 2,2-Bis(bromomethyl)-1,3-dioxolane - Sigma-Aldrich.
- 20599-01-3 | 2,2-Bis(bromomethyl)-1,3-dioxolane - ChemScene.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2,2-Bis(bromomethyl)-1,3-dioxolane | 20599-01-3 | Benchchem [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CZ269391A3 - PROCESS FOR PREPARING 2-BROMOMETHYL-2-(2,4-DICHLOROPHENYL)-4-n-PROPYL-1,3-DIOXOLANE - Google Patents [patents.google.com]
Technical Support Center: A Senior Application Scientist's Guide to 2,2-Bis(bromomethyl)-1,3-dioxolane
Welcome to the comprehensive technical support guide for 2,2-Bis(bromomethyl)-1,3-dioxolane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the safe handling, disposal, and effective utilization of this versatile reagent. My aim is to move beyond mere procedural lists and offer a self-validating system of protocols and troubleshooting advice grounded in robust scientific principles.
Section 1: Core Concepts and Safety Imperatives
2,2-Bis(bromomethyl)-1,3-dioxolane is a valuable bifunctional electrophile, primarily used in the construction of complex molecular architectures. Its utility stems from the presence of two reactive bromomethyl groups and a stable dioxolane moiety, which acts as a protecting group for a ketone. Understanding its properties is paramount to its safe and successful application.
Key Safety and Handling Parameters
| Parameter | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat are mandatory. Work should be conducted in a well-ventilated chemical fume hood. | The compound is an irritant to the skin, eyes, and respiratory tract. The bromomethyl groups are potent alkylating agents, necessitating the prevention of any direct contact or inhalation. |
| Storage Conditions | Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. The container should be tightly sealed. | The dioxolane ring is susceptible to hydrolysis under acidic conditions. The compound's reactivity with strong bases and oxidizing agents can lead to vigorous and potentially hazardous reactions. |
| Incompatibility | Strong oxidizing agents, strong acids, and strong bases. | These substances can catalyze the decomposition of the molecule or lead to uncontrolled reactions. |
| Disposal | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. It can be dissolved in a combustible solvent and incinerated in a licensed facility. | Due to its reactivity and potential environmental hazards, it must not be disposed of in standard waste streams. |
Section 2: Troubleshooting Guide for Synthetic Applications
This section addresses common issues encountered during the use of 2,2-Bis(bromomethyl)-1,3-dioxolane in organic synthesis, providing a logical approach to problem-solving.
Scenario 1: Low Yield in Nucleophilic Substitution Reactions
Problem: You are attempting a double nucleophilic substitution with a primary amine to form a spiro-heterocycle, but the yield is significantly lower than expected, with a complex mixture of products observed by TLC or LC-MS.
Possible Causes and Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress closely using an appropriate technique (TLC, GC, LC-MS). Consider increasing the reaction time or temperature cautiously. A slight excess of the nucleophile can also drive the reaction to completion.
-
-
Steric Hindrance: The nucleophile might be too sterically hindered to efficiently access the electrophilic carbons.
-
Solution: If possible, consider using a less hindered nucleophile. Alternatively, increasing the reaction temperature may provide the necessary activation energy to overcome the steric barrier.
-
-
Side Reactions: The bromomethyl group is a potent alkylating agent, and several side reactions can occur.
-
Over-alkylation: If the nucleophile has multiple reactive sites, or if the product itself is nucleophilic, di- or poly-alkylation can occur.
-
Solution: Use a controlled stoichiometry of the reactants. Adding the 2,2-Bis(bromomethyl)-1,3-dioxolane solution dropwise to a solution of the nucleophile can help maintain a low concentration of the alkylating agent and minimize over-alkylation.
-
-
Elimination: Under strongly basic conditions, particularly with hindered bases, an elimination reaction can compete with substitution, forming an exocyclic double bond.
-
Solution: Employ a non-hindered, non-nucleophilic base if a base is required. Lowering the reaction temperature generally favors substitution over elimination.
-
-
-
Reaction with Solvent: Nucleophilic solvents (e.g., alcohols) can compete with your intended nucleophile.
-
Solution: Use a non-nucleophilic, aprotic solvent such as THF, DMF, or acetonitrile. Ensure your solvent is anhydrous, as water can also react.
-
Scenario 2: Difficulty in Deprotecting the Dioxolane Moiety
Problem: After successfully performing a reaction at the bromomethyl positions, you are struggling to hydrolyze the dioxolane to reveal the ketone functionality.
Possible Causes and Solutions:
-
Insufficiently Acidic Conditions: The hydrolysis of the dioxolane is acid-catalyzed. The conditions may not be strong enough to promote the reaction.
-
Solution: A variety of acidic conditions can be employed. Start with milder conditions (e.g., aqueous acetic acid, p-toluenesulfonic acid in acetone/water) and progress to stronger acids (e.g., dilute HCl, H2SO4) if necessary. The choice of acid will depend on the stability of the rest of your molecule.
-
-
Substrate Stability: Your molecule may be sensitive to the acidic conditions required for deprotection, leading to decomposition.
-
Equilibrium Issues: The hydrolysis is a reversible reaction.
-
Solution: Use a large excess of water to drive the equilibrium towards the ketone product. Removing the ethylene glycol byproduct, if possible, can also shift the equilibrium.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic utility of 2,2-Bis(bromomethyl)-1,3-dioxolane?
A1: Its primary utility lies in its bifunctional nature. The two bromomethyl groups serve as electrophilic centers for reactions with a wide range of nucleophiles, allowing for the construction of five- or six-membered rings. The 1,3-dioxolane moiety acts as a stable protecting group for a ketone, which can be unveiled later in a synthetic sequence. This makes it a valuable building block for spiro-heterocycles and other complex molecules.
Q2: Can I form a di-Grignard reagent from 2,2-Bis(bromomethyl)-1,3-dioxolane?
A2: The formation of a di-Grignard reagent is challenging. The first-formed Grignard reagent can potentially react with the remaining bromomethyl group of another molecule, leading to oligomerization. Furthermore, the presence of the ether-like dioxolane oxygen atoms could potentially interfere with the Grignard formation or stability. While not impossible, it would require carefully controlled conditions, such as the use of highly activated magnesium (Rieke magnesium) and very dilute solutions.
Q3: Is it possible to perform a Wittig reaction with this compound?
A3: Yes, a double Wittig reaction is theoretically possible. The first step would be the formation of a bis(phosphonium) salt by reacting 2,2-Bis(bromomethyl)-1,3-dioxolane with two equivalents of triphenylphosphine. This salt can then be treated with a strong base to generate the bis-ylide, which can react with two equivalents of an aldehyde or ketone to form a diene. However, managing the reactivity and solubility of the bis(phosphonium) salt and bis-ylide can be challenging.
Q4: My compound appears to be degrading upon storage. What could be the cause?
A4: Degradation upon storage is likely due to hydrolysis of the dioxolane ring. This can be caused by exposure to moisture, especially in the presence of trace acidic impurities. Ensure the compound is stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a dry environment. Storing it in a desiccator can also be beneficial.
Q5: What are the expected decomposition products upon heating?
A5: Thermal decomposition can lead to the release of irritating and toxic gases, including carbon monoxide, carbon dioxide, and hydrogen bromide.[2][3][4] Therefore, it is crucial to handle this compound with appropriate ventilation and to avoid overheating.
Section 4: Experimental Protocols and Visualizations
Protocol 1: Synthesis of a Spiro-Heterocycle via Double Nucleophilic Substitution
This protocol provides a general procedure for the synthesis of an N-substituted 5-aza-8-oxaspiro[4.5]decane, a common application of 2,2-Bis(bromomethyl)-1,3-dioxolane.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve the primary amine (1.0 mmol) and a non-nucleophilic base such as potassium carbonate (2.5 mmol) in anhydrous acetonitrile (20 mL).
-
Reagent Addition: In a separate flask, prepare a solution of 2,2-Bis(bromomethyl)-1,3-dioxolane (1.1 mmol) in anhydrous acetonitrile (10 mL).
-
Reaction Execution: Add the 2,2-Bis(bromomethyl)-1,3-dioxolane solution dropwise to the stirred amine solution at room temperature over 30 minutes.
-
Heating and Monitoring: After the addition is complete, heat the reaction mixture to reflux (approximately 82°C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in dichloromethane (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualization of the Safe Handling and Emergency Response Workflow
Caption: Workflow for the safe handling and emergency response for 2,2-Bis(bromomethyl)-1,3-dioxolane.
References
- BenchChem. (2025). Bis(2-bromoethyl)-1,3-dioxolane as a Precursor for Heterocyclic Compounds.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- Wikipedia. (n.d.). Grignard reagent.
- Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.
- BenchChem. (2025).
- Organic Syntheses. (n.d.). β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE.
- Thermo Fisher Scientific. (2025).
- AK Scientific, Inc. (n.d.).
- ChemicalBook. (2025).
- BenchChem. (2025). Managing the reactivity of the bromomethyl group to prevent unwanted reactions.
- MedchemExpress. (2026). Safety Data Sheet - 2-(2-Bromoethyl)-1,3-dioxolane.
- ResearchGate. (2020). Deprotection of 1,3-dioxolane 4 resulting in bis-aldehyde 5.
- MDPI. (2025).
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3-dioxolanes.
- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
- Master Organic Chemistry. (2018). Wittig Reaction – Examples and Mechanism.
- OpenBU. (2012). Wittig Reaction.
- ResearchGate. (2016). Synthesis of enantiomerically pure bis(2,2-dimethyl-1,3-dioxolanylmethyl)chalcogenides and dichalcogenides.
- Semantic Scholar. (n.d.). The Hydrolysis of 1,3-Dioxolan and Its Alkyl-Substituted Derivatives. Part I. The Structural Factors Influencing the Rates of Hydrolysis of a Series of Methyl-Substituted Dioxolans.
- PrepChem.com. (n.d.). Synthesis of 2-(2-bromoethyl)-2-methyl-1,3-dioxolane.
- PubChem. (n.d.). 2,2-Bis(bromomethyl)-1,3-propanediol.
- NCBI. (n.d.). 2,2-Bis(bromomethyl)propane-1,3-diol - Some Industrial Chemicals.
- ChemScene. (n.d.). 2,2-Bis(bromomethyl)-1,3-dioxolane.
- Sigma-Aldrich. (n.d.). 2,2-Bis(bromomethyl)-1,3-dioxolane.
- BenchChem. (2025). An In-depth Technical Guide to the Molecular Structure and Conformation of 2,2-Bis(2-bromoethyl)-1,3-dioxolane.
- MDPI. (n.d.). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds.
- ACG Publications. (2025).
- ResearchGate. (n.d.). A plausible mechanism for the synthesis of 1,3-dioxolanes from the reaction of 1,2-diols and ketones using GO.
- Thermo Scientific Chemicals. (n.d.). 2-Bromomethyl-1,3-dioxolane, 97%.
Sources
Common impurities found in commercial 2,2-Bis(bromomethyl)-1,3-dioxolane
Welcome to the comprehensive technical support guide for 2,2-Bis(bromomethyl)-1,3-dioxolane (CAS 20599-01-3). This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic endeavors. Here, we address common challenges and questions regarding the impurities, stability, and handling of this reagent to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 2,2-Bis(bromomethyl)-1,3-dioxolane and what are its primary applications?
2,2-Bis(bromomethyl)-1,3-dioxolane is a bifunctional organic compound featuring a stable dioxolane ring and two reactive bromomethyl groups. The dioxolane acts as a protecting group for a ketone functionality, while the bromomethyl groups are susceptible to nucleophilic substitution reactions. This structure makes it a valuable intermediate in the synthesis of a variety of more complex molecules.
Q2: What are the typical storage conditions for 2,2-Bis(bromomethyl)-1,3-dioxolane to maintain its purity?
To ensure the stability and purity of 2,2-Bis(bromomethyl)-1,3-dioxolane, it should be stored in a cool, dry place, away from sources of moisture and strong acids. The dioxolane ring is generally stable under neutral and basic conditions but can be cleaved by acids[1]. The bromomethyl groups are reactive and can degrade over time, especially in the presence of nucleophiles.
Q3: I suspect my batch of 2,2-Bis(bromomethyl)-1,3-dioxolane is impure. What are the likely contaminants?
Common impurities can arise from the manufacturing process or degradation. These may include unreacted starting materials such as 1,3-dibromoacetone and ethylene glycol, residual acid catalyst, and water. Side-products from the synthesis of 1,3-dibromoacetone, like other brominated acetones, could also be present[2]. Additionally, hydrolysis of the dioxolane ring can lead to the formation of 1,3-dibromoacetone and ethylene glycol.
Q4: How do impurities in 2,2-Bis(bromomethyl)-1,3-dioxolane affect downstream reactions?
Impurities can have a significant impact on your synthesis. For instance:
-
Unreacted 1,3-dibromoacetone: Can compete in reactions, leading to the formation of undesired byproducts.
-
Residual acid: Can catalyze the cleavage of the dioxolane ring, prematurely revealing the ketone functionality[1].
-
Water: Can hydrolyze the product and may interfere with moisture-sensitive reactions.
-
Ethylene glycol: Can react with other reagents in your reaction mixture.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and links them to potential impurities in your 2,2-Bis(bromomethyl)-1,3-dioxolane.
| Observed Issue | Potential Cause (Impurity-Related) | Troubleshooting Steps & Rationale |
| Low yield of the desired product | Presence of unreacted starting materials: 1,3-dibromoacetone and ethylene glycol in the reagent can lower the effective concentration of the active compound. | 1. Verify Purity: Analyze the starting material using GC-MS or NMR to quantify the level of impurities. 2. Purification: If significant impurities are detected, consider purifying the reagent by recrystallization or column chromatography. 3. Adjust Stoichiometry: If purification is not feasible, adjust the stoichiometry of your reaction to account for the lower purity of the starting material. |
| Formation of unexpected byproducts | Competing reactions from impurities: Unreacted 1,3-dibromoacetone can react with your nucleophiles. Other brominated acetone derivatives from the synthesis of the starting material may also be present and reactive[2]. | 1. Characterize Byproducts: Isolate and identify the structure of the unexpected byproducts using techniques like NMR and Mass Spectrometry. This can provide clues about the reactive impurities. 2. Source a Higher Purity Reagent: If byproducts are a persistent issue, obtaining a higher purity grade of 2,2-Bis(bromomethyl)-1,3-dioxolane is recommended. |
| Premature deprotection of the ketone | Residual acid catalyst: The dioxolane ring is susceptible to cleavage under acidic conditions[1]. | 1. Neutralize Before Use: If residual acid is suspected, you can wash a solution of the reagent with a mild base (e.g., saturated sodium bicarbonate solution), followed by drying and solvent removal. 2. Use Acid Scavengers: In your reaction, consider adding a non-nucleophilic base (e.g., proton sponge) to neutralize any trace acidity. |
| Inconsistent reaction outcomes | Batch-to-batch variability in impurity profile: Different commercial batches may contain varying types and levels of impurities. | 1. Qualify Each New Batch: Perform a quick purity analysis (e.g., TLC, GC) on each new batch of the reagent before use. 2. Standardize Purification: If you are purifying the material in-house, ensure the protocol is standardized and consistently applied. |
Common Impurities: A Closer Look
This table summarizes the most probable impurities found in commercial 2,2-Bis(bromomethyl)-1,3-dioxolane.
| Impurity | Structure | Source | Potential Impact on Reactions |
| 1,3-Dibromoacetone | O=C(CH₂Br)₂ | Unreacted starting material from the synthesis of 2,2-Bis(bromomethyl)-1,3-dioxolane. Can also be a degradation product. | Highly reactive electrophile that can compete in nucleophilic substitution reactions, leading to byproducts. |
| Ethylene Glycol | HOCH₂CH₂OH | Unreacted starting material. Can also be a degradation product from the hydrolysis of the dioxolane ring. | Can react with electrophiles and may interfere with the desired reaction pathway. |
| Water | H₂O | Byproduct of the acetalization reaction that may not have been completely removed. Can also be absorbed from the atmosphere if not stored properly. | Can hydrolyze the dioxolane ring and can quench moisture-sensitive reagents. |
| Residual Acid Catalyst (e.g., H⁺) | H⁺ | Incomplete neutralization after the synthesis. | Catalyzes the hydrolysis of the dioxolane, leading to the formation of 1,3-dibromoacetone and ethylene glycol[1]. |
| Other Brominated Acetones | e.g., Monobromoacetone | Byproducts from the synthesis of 1,3-dibromoacetone starting material[2]. | Can act as electrophiles and participate in side reactions. |
Experimental Protocols
Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and semi-quantify the presence of volatile impurities in a sample of 2,2-Bis(bromomethyl)-1,3-dioxolane.
Materials:
-
2,2-Bis(bromomethyl)-1,3-dioxolane sample
-
Dichloromethane (DCM), analytical grade
-
GC-MS instrument with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the 2,2-Bis(bromomethyl)-1,3-dioxolane sample in DCM (e.g., 1 mg/mL).
-
GC-MS Analysis:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium
-
MS Detector: Scan range of 40-400 m/z.
-
-
Data Analysis:
-
Identify the main peak corresponding to 2,2-Bis(bromomethyl)-1,3-dioxolane.
-
Analyze the mass spectra of any other significant peaks to identify potential impurities by comparing with a mass spectral library. Common impurities like 1,3-dibromoacetone and ethylene glycol have distinct fragmentation patterns.
-
Visualizing Impurity Formation and Troubleshooting
Synthesis and Potential Impurity Pathways
The following diagram illustrates the synthesis of 2,2-Bis(bromomethyl)-1,3-dioxolane and the origin of common impurities.
Caption: Synthesis of 2,2-Bis(bromomethyl)-1,3-dioxolane and sources of impurities.
Troubleshooting Logic Flow
This diagram provides a logical workflow for troubleshooting common issues encountered when using 2,2-Bis(bromomethyl)-1,3-dioxolane.
Sources
Technical Support Center: Method Refinement for the Large-Scale Synthesis of 2,2-Bis(bromomethyl)-1,3-dioxolane
Welcome to the technical support center for the synthesis of 2,2-Bis(bromomethyl)-1,3-dioxolane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions for the large-scale synthesis of this important chemical intermediate. The following information is curated from established protocols and field-proven insights to ensure scientific integrity and practical applicability.
Synthesis Overview: The Primary Pathway
The most common and scalable method for synthesizing 2,2-Bis(bromomethyl)-1,3-dioxolane is the ketalization of 1,3-dibromoacetone with ethylene glycol.[1] This reaction is typically catalyzed by an acid, with the concurrent removal of water to drive the equilibrium towards the product.
Experimental Workflow: Synthesis of 2,2-Bis(bromomethyl)-1,3-dioxolane
Caption: A step-by-step workflow for the synthesis of 2,2-Bis(bromomethyl)-1,3-dioxolane.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 2,2-Bis(bromomethyl)-1,3-dioxolane.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. A primary consideration is the effective removal of water, which is critical for driving the reaction equilibrium forward. If water is not efficiently removed, the reaction can stall or even reverse. Ensure your Dean-Stark trap is functioning correctly and that the solvent is appropriate for azeotropic water removal. Toluene is a common choice.
Another potential issue is the purity of your starting materials. 1,3-dibromoacetone can degrade over time, so using freshly purified starting material is recommended. Additionally, ensure your ethylene glycol is anhydrous.
Finally, consider the reaction time. While some protocols suggest 18-24 hours, monitoring the reaction by TLC or GC until the starting material is consumed is the most reliable approach.
Q2: I'm observing significant byproduct formation. What are these impurities and how can I minimize them?
A2: Common impurities include unreacted starting materials (1,3-dibromoacetone and ethylene glycol) and side products from incomplete reactions.[1] The formation of oligomeric species can also occur, especially if the reaction temperature is too high or the catalyst concentration is not optimal.
To minimize byproducts, ensure precise stoichiometric control of your reactants. A slight excess of ethylene glycol can sometimes be used to ensure full conversion of the 1,3-dibromoacetone, but a large excess can complicate purification. Gradual addition of the catalyst can also help to control the reaction rate and reduce the formation of unwanted side products.
Q3: The purification by vacuum distillation is resulting in product decomposition. What are the best practices for distillation?
A3: High temperatures during vacuum distillation can lead to the decomposition of brominated dioxolanes.[1] For a related compound, significant decomposition was observed at temperatures above 100°C.[1] To mitigate this, use a high-vacuum system to lower the boiling point of the product. A short-path distillation apparatus is also recommended to minimize the residence time of the compound at high temperatures. Careful control of the heating mantle temperature is crucial; a water or oil bath can provide more uniform and gentle heating.
Q4: Is column chromatography a viable alternative for purification on a large scale?
A4: Yes, column chromatography can be an effective purification method.[1] For large-scale purifications, flash chromatography is preferred over gravity chromatography to reduce purification time. A non-polar eluent system, such as a hexane/ethyl acetate gradient, is typically effective. However, for very large quantities, the cost of silica gel and solvents can be a consideration. It's often a trade-off between the higher purity achievable with chromatography and the potential for thermal decomposition during distillation.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions when handling the reagents for this synthesis?
A1: The brominating agents used in alternative syntheses, such as phosphorus tribromide or hydrogen bromide, are corrosive and react violently with water.[2][3][4][5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] An emergency eyewash and shower should be readily accessible.[3] 1,3-dibromoacetone is also a hazardous substance and should be handled with care.
Q2: Can other diols or brominating agents be used?
A2: While this guide focuses on the ketalization of 1,3-dibromoacetone, related dioxolanes can be synthesized from other diols. The choice of diol will determine the structure of the resulting dioxolane. Alternative bromination methods for diols often involve reagents like HBr or PBr3. The monobromination of α,ω-diols using HBr has been studied, with solvent choice playing a key role in selectivity.[6][7][8]
Q3: What is the recommended storage for 2,2-Bis(bromomethyl)-1,3-dioxolane?
A3: 2,2-Bis(bromomethyl)-1,3-dioxolane should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is sensitive to moisture, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent hydrolysis.
Q4: How can I confirm the purity and identity of my final product?
A4: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) spectroscopy should be used to confirm the structure and assess the purity of the synthesized 2,2-Bis(bromomethyl)-1,3-dioxolane.
Summary of Key Reaction Parameters
| Parameter | Recommendation | Rationale |
| Solvent | Toluene | Forms an azeotrope with water for efficient removal. |
| Catalyst | p-Toluenesulfonic acid | Effective acid catalyst for ketalization. |
| Temperature | Reflux | Drives the reaction and facilitates water removal. |
| Purification | Vacuum Distillation or Flash Chromatography | High temperatures in distillation can cause decomposition.[1] |
| Safety | Work in a fume hood with appropriate PPE. | Reagents can be corrosive and hazardous.[2][3][4][5] |
References
-
Material Safety Data Sheet - Phosphorus tribromide - Cole-Parmer. Available from: [Link]
-
Common Name: PHOSPHORUS TRIBROMIDE HAZARD SUMMARY. NJ.gov. Available from: [Link]
-
Safety Data Sheet: phosphorus tribromide - Chemos GmbH&Co.KG. Available from: [Link]
-
Monobromination of α,ω‐Diols: Highly Efficient Preparation of Synthetic Intermediates. ResearchGate. Available from: [Link]
-
Kinetics and mechanism of the oxidation of diols by bromine in acid solution. Indian Journal of Chemistry. Available from: [Link]
-
Large-Scale NaBr/Selectfluor Mediated Alcohol Oxidation: Conversion of (−)-Borneol into (−)-Camphor. Organic Syntheses. Available from: [Link]
-
Solvent Effects on the Monobromination of α,ω-Diols: A Convenient Preparation of ω-Bromoalkanols - Organic Chemistry Portal. Available from: [Link]
- CZ269391A3 - PROCESS FOR PREPARING 2-BROMOMETHYL-2-(2,4-DICHLOROPHENYL)-4-n-PROPYL-1,3-DIOXOLANE - Google Patents.
-
Synthesis of 2-(2-bromoethyl)-2-methyl-1,3-dioxolane - PrepChem.com. Available from: [Link]
-
Solvent Effects on the Monobromination of α,ω-Diols: A Convenient Preparation of ω-Bromoalkanols - ResearchGate. Available from: [Link]
-
2-(Bromomethyl)-1,3-dioxolane: A Versatile Chemical Intermediate. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. nj.gov [nj.gov]
- 4. chemos.de [chemos.de]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. Solvent Effects on the Monobromination of α,ω-Diols: A Convenient Preparation of ω-Bromoalkanols [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Stability of 2,2-Bis(bromomethyl)-1,3-dioxolane in Protic Solvents
Welcome to the technical support center for 2,2-Bis(bromomethyl)-1,3-dioxolane. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic endeavors. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address stability issues that may arise when working with 2,2-Bis(bromomethyl)-1,3-dioxolane in protic solvents. Our goal is to provide you with the scientific rationale behind these challenges and to offer practical, field-proven solutions to ensure the success of your experiments.
Introduction: The Duality of Reactivity
2,2-Bis(bromomethyl)-1,3-dioxolane is a valuable bifunctional reagent, featuring two reactive bromomethyl groups and a dioxolane moiety that serves as a masked carbonyl. This unique structure allows for a wide range of synthetic transformations. However, the very features that make it a useful synthon also render it susceptible to degradation in protic environments such as water, alcohols, and acidic media. Understanding the interplay of these functionalities is paramount to its successful application.
The primary stability concerns in protic solvents stem from two distinct, yet potentially concurrent, degradation pathways:
-
Acid-Catalyzed Hydrolysis of the Dioxolane Ring: The 1,3-dioxolane is a cyclic acetal, a functional group known to be labile under acidic conditions. Protic solvents can be inherently acidic or contain acidic impurities, leading to the cleavage of the acetal and the unmasking of a bromoacetaldehyde moiety.
-
Nucleophilic Substitution at the Bromomethyl Groups: The primary bromomethyl groups are electrophilic and susceptible to nucleophilic attack. Protic solvents, such as water and alcohols, can act as nucleophiles, leading to solvolysis reactions (hydrolysis or alcoholysis) and the formation of undesired byproducts.
This guide will dissect these stability issues and provide you with the knowledge to anticipate, mitigate, and troubleshoot potential problems in your experimental work.
Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific issues you may encounter during your experiments with 2,2-Bis(bromomethyl)-1,3-dioxolane in protic solvents. Each problem is followed by a diagnosis of the probable cause and a step-by-step protocol for resolution.
Issue 1: Low Yield or Complete Loss of Starting Material in Alcoholic Solvents (e.g., Methanol, Ethanol)
Question: I am attempting a reaction with 2,2-Bis(bromomethyl)-1,3-dioxolane in methanol at elevated temperatures, but I am observing significant loss of my starting material and the formation of multiple unidentified byproducts. What is happening and how can I prevent it?
Probable Cause: You are likely observing solvolysis, specifically alcoholysis, of the bromomethyl groups. Alcohols are nucleophiles that can displace the bromide ions, especially at higher temperatures, leading to the formation of ether byproducts. This process is an SN2 reaction and is accelerated by any basic species that can deprotonate the alcohol to form a more potent alkoxide nucleophile.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields in alcoholic solvents.
Detailed Remediation Protocol:
-
Solvent Choice is Critical:
-
Action: Substitute the protic solvent with a polar aprotic solvent such as tetrahydrofuran (THF), 1,4-dioxane, N,N-dimethylformamide (DMF), or acetonitrile. These solvents do not have acidic protons and are not nucleophilic, thus preventing solvolysis.
-
Causality: Aprotic solvents do not participate in nucleophilic substitution reactions with the alkyl halide functionality, preserving the integrity of the 2,2-Bis(bromomethyl)-1,3-dioxolane.
-
-
Maintain Anhydrous Conditions:
-
Action: Use freshly dried solvents. The presence of water can lead to hydrolysis of the bromomethyl groups to alcohols.
-
Causality: Water is a nucleophile that can compete with your intended reagent, leading to the formation of 2,2-bis(hydroxymethyl)-1,3-dioxolane.
-
-
Optimize Reaction Temperature:
-
Action: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Causality: Nucleophilic substitution reactions are temperature-dependent. Lowering the temperature will decrease the rate of the undesired solvolysis reaction more significantly than many desired transformations.
-
Issue 2: Unexpected Formation of Aldehydic Impurities or Complete Decomposition in Aqueous or Acidic Media
Question: I am using 2,2-Bis(bromomethyl)-1,3-dioxolane in a reaction that generates acidic byproducts, and my TLC/LC-MS analysis shows the presence of a new, more polar spot that gives a positive test for an aldehyde. What is this impurity?
Probable Cause: The acidic conditions are catalyzing the hydrolysis of the 1,3-dioxolane ring. The acetal functionality is cleaved to reveal the parent carbonyl compound, which in this case is 2,2-bis(bromomethyl)acetaldehyde, and ethylene glycol.
Degradation Mechanism: Acid-Catalyzed Acetal Hydrolysis
Caption: Mechanism of acid-catalyzed hydrolysis of the dioxolane ring.
Troubleshooting and Mitigation Strategies:
-
Buffer the Reaction Mixture:
-
Action: If acidic conditions are unavoidable, add a non-nucleophilic base, such as proton sponge or a sterically hindered amine (e.g., 2,6-lutidine), to scavenge the acid as it is formed.
-
Causality: Maintaining a neutral or near-neutral pH will prevent the protonation of the dioxolane oxygen, which is the first and rate-determining step of the hydrolysis.[1][2]
-
-
Use of Acid Scavengers:
-
Action: For reactions that slowly generate acid, the inclusion of acid-sensitive scavengers like molecular sieves (which can also ensure anhydrous conditions) or acid-scavenging resins can be effective.
-
Causality: These materials will preferentially react with or adsorb acidic species, protecting the dioxolane ring from degradation.
-
-
Reaction Work-up Considerations:
-
Action: During aqueous work-up, use a mild bicarbonate solution to neutralize any acid before extraction. Avoid strong acids for pH adjustment.
-
Causality: A rapid quench of the acidic environment will minimize the time the compound is exposed to conditions that favor hydrolysis.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of 2,2-Bis(bromomethyl)-1,3-dioxolane under neutral, acidic, and basic conditions in protic solvents?
A1: The stability is highly dependent on the pH of the medium.
| Condition | Solvent System | Primary Degradation Pathway | Expected Stability | Rationale |
| Acidic (pH < 6) | Water, Alcohols | Acetal Hydrolysis | Low | The dioxolane ring is rapidly cleaved in the presence of acid. The rate of hydrolysis increases significantly with decreasing pH.[1][2] |
| Neutral (pH ≈ 7) | Water, Alcohols | Solvolysis (Hydrolysis/Alcoholysis) | Moderate | Degradation will occur via SN2 reaction at the bromomethyl groups. The rate is generally slow at room temperature but increases with heat. |
| Basic (pH > 8) | Water, Alcohols | Solvolysis (Hydrolysis/Alcoholysis) | Low to Moderate | The rate of solvolysis increases due to the formation of more potent nucleophiles (hydroxide, alkoxides). A study on the similar 2,2-bis(bromomethyl)propan-1,3-diol showed that its decomposition rate increases with pH in basic aqueous solutions.[3] |
Q2: Can I use 2,2-Bis(bromomethyl)-1,3-dioxolane in a reaction with a strong base like sodium hydroxide or sodium methoxide?
A2: It is highly inadvisable. Strong bases will deprotonate protic solvents to generate powerful nucleophiles (hydroxide or methoxide ions) that will rapidly react with the bromomethyl groups, leading to the formation of the corresponding diol or diether. If your desired reaction requires a strong base, it is essential to use an aprotic solvent to prevent these side reactions.
Q3: Are there any signs of decomposition I should look out for during storage?
A3: Yes. 2,2-Bis(bromomethyl)-1,3-dioxolane should be stored in a cool, dry place, away from moisture and acidic vapors. Signs of decomposition may include a change in color (developing a yellow or brownish tint) or the presence of a sharp, irritating odor, which could indicate the formation of bromoacetaldehyde.
Q4: How can I purify 2,2-Bis(bromomethyl)-1,3-dioxolane if I suspect it has started to decompose?
A4: If decomposition is suspected, purification can be attempted by distillation under reduced pressure. However, care must be taken as heating can accelerate degradation. It is often more practical to use a fresh, high-purity batch of the reagent for critical applications.
Q5: What are the likely byproducts I might see in my reaction mixture if 2,2-Bis(bromomethyl)-1,3-dioxolane degrades?
A5: The byproducts will depend on the solvent and conditions:
-
In acidic aqueous media: 2,2-bis(bromomethyl)acetaldehyde and ethylene glycol.
-
In neutral aqueous media: 2,2-bis(hydroxymethyl)-1,3-dioxolane.
-
In alcoholic media: 2,2-bis((alkoxymethyl)methyl)-1,3-dioxolane (from alcoholysis).
References
- Capon, B. The Mechanism of Acetal and Ketal Hydrolysis. Chemical Reviews, 1969, 69 (4), 407-498. DOI: 10.1021/cr60260a001
- Fife, T. H.; Jao, L. K. The Mechanism of the Hydrolysis of 2-Aryl-1,3-dioxolanes. The Journal of Organic Chemistry, 1965, 30 (5), 1492-1495. DOI: 10.1021/jo01016a031
- Ezra, S.; et al. Chemical degradation of 2,2-bis(bromomethyl)propan-1,3-diol (DBNPG) in alkaline conditions. Chemosphere, 2010, 79 (5), 547-552. DOI: 10.1016/j.chemosphere.2010.01.016
Sources
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 2,2-Bis(bromomethyl)-1,3-dioxolane
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 2,2-Bis(bromomethyl)-1,3-dioxolane. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative analysis with structurally related dioxolanes to facilitate unambiguous spectral interpretation and compound verification.
Introduction: The Structural Significance of Substituted Dioxolanes
The 1,3-dioxolane moiety is a fundamental five-membered heterocyclic acetal or ketal, widely employed in synthetic organic chemistry. Its primary role is often as a protecting group for 1,2-diols and carbonyl compounds due to its stability under various reaction conditions and its facile, selective removal.[1] The title compound, 2,2-Bis(bromomethyl)-1,3-dioxolane, is a valuable bifunctional building block. The presence of two reactive bromomethyl groups attached to the C2 position makes it a versatile precursor for the synthesis of more complex molecules, including polymers and pharmacologically active compounds.[2]
Accurate structural elucidation is paramount in chemical synthesis. NMR spectroscopy stands as the most powerful and commonly used technique for the characterization of organic molecules in solution. This guide will dissect the ¹H and ¹³C NMR spectra of 2,2-Bis(bromomethyl)-1,3-dioxolane, comparing it with key analogues to highlight the influence of substitution on chemical shifts and spectral patterns.
¹H and ¹³C NMR Spectral Analysis of 2,2-Bis(bromomethyl)-1,3-dioxolane
The structural symmetry of 2,2-Bis(bromomethyl)-1,3-dioxolane leads to a relatively simple yet informative NMR spectrum. The key to its interpretation lies in understanding the electronic effects of the oxygen atoms within the dioxolane ring and the two electron-withdrawing bromine atoms.
Due to the lack of a publicly available, comprehensive experimental spectrum for 2,2-Bis(bromomethyl)-1,3-dioxolane, the following data is a prediction based on established NMR principles and analysis of structurally similar compounds.
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.15 | s | 4H | -O-CH ₂-CH ₂-O- |
| ~3.60 | s | 4H | -C(C H₂Br)₂ |
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~108 | C (CH₂Br)₂ |
| ~66 | -O-C H₂-C H₂-O- |
| ~35 | -C H₂Br |
Comparative NMR Analysis with Structurally Related Dioxolanes
To fully appreciate the spectral features of 2,2-Bis(bromomethyl)-1,3-dioxolane, a comparison with its structural relatives is insightful. We will consider 1,3-dioxolane, 2,2-dimethyl-1,3-dioxolane, and 2-bromomethyl-1,3-dioxolane.
Table 1: Comparative ¹H NMR Data of Dioxolane Derivatives (in CDCl₃)
| Compound | -O-CH₂-CH₂-O- (δ, ppm) | C2-H (δ, ppm) | C2-Substituent Protons (δ, ppm) |
| 1,3-Dioxolane | ~3.90 (s) | ~4.90 (s) | - |
| 2,2-Dimethyl-1,3-dioxolane | ~3.95 (s) | - | ~1.40 (s, 6H, -CH₃) |
| 2-Bromomethyl-1,3-dioxolane | ~4.00 (m) | ~5.20 (t) | ~3.45 (d, 2H, -CH₂Br) |
| 2,2-Bis(bromomethyl)-1,3-dioxolane | ~4.15 (s) | - | ~3.60 (s, 4H, -CH₂Br) |
Table 2: Comparative ¹³C NMR Data of Dioxolane Derivatives (in CDCl₃)
| Compound | -O-C H₂-C H₂-O- (δ, ppm) | C 2 (δ, ppm) | C2-Substituent Carbons (δ, ppm) |
| 1,3-Dioxolane | ~65.0 | ~95.0 | - |
| 2,2-Dimethyl-1,3-dioxolane | ~64.5 | ~109.0 | ~24.0 (-CH₃) |
| 2-Bromomethyl-1,3-dioxolane | ~65.5 | ~103.0 | ~36.0 (-CH₂Br) |
| 2,2-Bis(bromomethyl)-1,3-dioxolane | ~66.0 | ~108.0 | ~35.0 (-CH₂Br) |
Analysis of Spectral Trends:
-
¹H NMR: The chemical shift of the dioxolane ring protons (-O-CH₂-CH₂-O-) is influenced by the substituents at the C2 position. In the case of the bis(bromomethyl) derivative, the electron-withdrawing nature of the two bromomethyl groups leads to a downfield shift of these protons to approximately 4.15 ppm compared to the other analogues. The protons of the bromomethyl groups themselves appear as a singlet at around 3.60 ppm. This is in contrast to the doublet observed for the monobrominated analogue due to coupling with the C2 proton.
-
¹³C NMR: The chemical shift of the C2 carbon is highly sensitive to its substitution. The presence of two electronegative bromine atoms in 2,2-Bis(bromomethyl)-1,3-dioxolane results in a significant downfield shift of the C2 carbon to around 108.0 ppm. The carbons of the bromomethyl groups are expected to resonate at approximately 35.0 ppm.
Experimental Protocol for NMR Data Acquisition
The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of 2,2-Bis(bromomethyl)-1,3-dioxolane.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of 2,2-Bis(bromomethyl)-1,3-dioxolane.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent for many organic compounds, including halogenated ones, and its residual proton signal at ~7.26 ppm and carbon signal at ~77.2 ppm provide a convenient internal reference.[3]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
-
The data should be acquired on a spectrometer with a proton frequency of at least 400 MHz for adequate signal dispersion.[4]
-
¹H NMR Acquisition Parameters:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a 30-degree pulse angle to ensure a good signal-to-noise ratio without saturating the signals.
-
Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons between scans.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-150 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.
-
Set the relaxation delay (d1) to 2-5 seconds to account for the longer relaxation times of quaternary carbons.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (¹H: 7.26 ppm; ¹³C: 77.16 ppm).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
Visualizing Molecular Structure and NMR Assignments
The following diagram illustrates the molecular structure of 2,2-Bis(bromomethyl)-1,3-dioxolane with its corresponding predicted NMR assignments.
Caption: Molecular structure of 2,2-Bis(bromomethyl)-1,3-dioxolane with predicted ¹H and ¹³C NMR chemical shifts.
Conclusion
The ¹H and ¹³C NMR spectra of 2,2-Bis(bromomethyl)-1,3-dioxolane are diagnostic of its symmetrical structure. The key spectral features include a singlet for the four equivalent protons of the dioxolane ring, a singlet for the four equivalent protons of the two bromomethyl groups, and three distinct signals in the ¹³C NMR spectrum corresponding to the C2, the C4/C5, and the bromomethyl carbons. By comparing its spectral data with those of related dioxolane derivatives, a clear understanding of the structure-spectra correlation can be established. This guide provides a foundational framework for the confident identification and characterization of this important synthetic intermediate.
References
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PubChem. 2,2-Dimethyl-1,3-dioxolane. [Link]
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Longdom Publishing. Spectroscopic Aspects, Structural Elucidation, Vibrational and Electronic Investigations of 2-Methoxy-1,3-Dioxolane. [Link]
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A Comparative Guide to Bis-Electrophiles: The Strategic Advantages of 2,2-Bis(bromomethyl)-1,3-dioxolane
In the intricate world of molecular design, particularly in the synthesis of macrocycles and complex molecular architectures, the choice of linking reagents is paramount. Bis-electrophiles, molecules bearing two electrophilic centers, are fundamental building blocks for constructing these structures by reacting with binucleophiles. This guide provides a detailed comparison of 2,2-Bis(bromomethyl)-1,3-dioxolane with other commonly employed bis-electrophiles, offering insights into its unique structural and reactive properties. We will explore how its distinct features translate into tangible advantages in controlling reaction outcomes and influencing the final product's conformation, a critical aspect for researchers in medicinal chemistry and materials science.
Profiling the Contestants: Structure and Innate Properties
The reactivity and utility of a bis-electrophile are dictated by its structure—the distance and geometry between the electrophilic centers, the nature of the leaving groups, and the characteristics of the backbone.
2,2-Bis(bromomethyl)-1,3-dioxolane: The Conformationally Pre-organized Electrophile
At the heart of this guide is 2,2-Bis(bromomethyl)-1,3-dioxolane, a geminal-disubstituted electrophile. Its molecular formula is C₅H₈Br₂O₂ with a molecular weight of 259.92 g/mol .[1][2] The key features are:
-
Gem-dibromomethyl Groups: The two reactive bromomethyl groups are attached to the same carbon atom (C2) of the dioxolane ring. This arrangement imparts significant conformational rigidity.
-
Dioxolane Ring: This five-membered ring is a stable acetal, effectively acting as a protected form of a ketone. This latent functionality offers a powerful handle for post-synthesis modification.[3] The ring structure itself restricts the rotational freedom of the bromomethyl groups, pre-organizing them for cyclization reactions.[4]
Alternative Bis-electrophiles: The Flexible Spacers
For comparison, we will consider three widely used alternatives that represent a spectrum of flexibility and functionality.
-
1,3-Dibromopropane (C₃H₆Br₂): A simple, flexible three-carbon linker.[5] It is often used to form C3-bridged compounds and was instrumental in the first synthesis of cyclopropane.[5]
-
1,4-Dibromobutane (C₄H₈Br₂): A homologous four-carbon linker, providing more conformational flexibility than its three-carbon counterpart. It is a versatile building block for creating four-carbon chains and five-membered rings.[6]
-
Bis(2-chloroethyl) ether (C₄H₈Cl₂O): This molecule introduces a flexible ether linkage into the backbone, which can enhance the solubility of the resulting macrocycle.[7][8] It is a colorless liquid with the formula O(CH₂CH₂Cl)₂.[7][8][9] Notably, it features less reactive chloro- leaving groups compared to the bromo- groups of the other electrophiles.
Comparative Performance Analysis
The choice of a bis-electrophile directly impacts reaction efficiency, yield, and the properties of the final product. The comparison below is based on key parameters relevant to synthetic applications.
| Feature | 2,2-Bis(bromomethyl)-1,3-dioxolane | 1,3-Dibromopropane | 1,4-Dibromobutane | Bis(2-chloroethyl) ether |
| Molecular Formula | C₅H₈Br₂O₂[1] | C₃H₆Br₂[5] | C₄H₈Br₂ | C₄H₈Cl₂O[10] |
| Molecular Weight | 259.92 g/mol [1] | 201.89 g/mol [5] | 215.91 g/mol | 143.01 g/mol [9] |
| Backbone Rigidity | High | Low | Low-Moderate | High (flexible) |
| Reactivity | High (C-Br bond) | High (C-Br bond)[11] | High (C-Br bond) | Moderate (C-Cl bond) |
| Conformational Control | Excellent | Poor | Poor | Poor |
| Latent Functionality | Yes (Ketone) | No | No | No |
| Solubility Impact | Moderate | Low | Low | Moderate-High |
Reactivity and Reaction Kinetics
The primary reaction pathway for these molecules is nucleophilic substitution (SN2). The reactivity is largely governed by the nature of the halogen leaving group. Bromine is a better leaving group than chlorine, meaning that 2,2-Bis(bromomethyl)-1,3-dioxolane, 1,3-dibromopropane, and 1,4-dibromobutane will generally react faster than bis(2-chloroethyl) ether under identical conditions.
This difference can be exploited. For reactions requiring milder conditions or for substrates sensitive to high reactivity, the slower kinetics of bis(2-chloroethyl) ether might be advantageous. Conversely, for efficient and rapid macrocyclization, the bromo-containing electrophiles are superior.[12]
The Decisive Factor: Conformational Pre-organization
The most significant advantage of 2,2-Bis(bromomethyl)-1,3-dioxolane is the conformational constraint it imposes. In macrocyclization reactions, the probability of the two ends of a linear precursor meeting to form a ring is a critical factor for achieving high yields.[4]
-
Flexible Linkers (Dibromoalkanes, Bis(2-chloroethyl) ether): These molecules have numerous rotatable bonds. The reactive ends can adopt a multitude of conformations, many of which are not conducive to cyclization. This leads to a higher probability of intermolecular polymerization, especially at higher concentrations, thus necessitating strict high-dilution conditions.
-
Rigid Linker (2,2-Bis(bromomethyl)-1,3-dioxolane): The rigid dioxolane backbone restricts the spatial orientation of the two bromomethyl groups. This pre-organization holds the reactive centers in a limited conformational space, increasing the likelihood of an intramolecular reaction. This can lead to significantly higher yields of the desired macrocycle, even at more practical concentrations.
Diagram: Comparative Features of Bis-electrophiles
Caption: Logical relationship of key bis-electrophile properties.
Post-Synthesis Versatility: The Hidden Ketone
The dioxolane moiety is stable under neutral and basic conditions, making it compatible with many nucleophilic substitution reactions.[3] However, under acidic conditions, it can be readily hydrolyzed to reveal a ketone. This two-stage approach allows for the creation of a macrocyclic scaffold, followed by the unmasking of a reactive carbonyl group for further derivatization, such as reductive amination or Wittig reactions. This feature is unique to 2,2-Bis(bromomethyl)-1,3-dioxolane among the compared electrophiles and is invaluable for creating libraries of complex molecules.
Experimental Protocol: Synthesis of a Macrocycle via Dithiol Bis-Alkylation
This protocol provides a representative example of a macrocyclization reaction, which is a common application for these bis-electrophiles.[12][13] The use of high-dilution conditions is crucial to favor the intramolecular cyclization over intermolecular polymerization.
Diagram: General Macrocyclization Workflow
Caption: Standard workflow for high-dilution macrocyclization.
Objective: To synthesize a macrocycle by reacting a dithiol with a bis-electrophile.
Materials:
-
1,2-Ethanedithiol (or other dithiol)
-
2,2-Bis(bromomethyl)-1,3-dioxolane (or other bis-electrophile)
-
Cesium carbonate (Cs₂CO₃) or another suitable base
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Syringe pumps
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Setup: In a large three-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Argon), add anhydrous DMF to achieve a final reaction concentration of approximately 0.01 M. Add cesium carbonate (2.2 equivalents) to the flask.
-
Prepare Reagent Solutions:
-
In Syringe A, prepare a solution of the dithiol (1.0 equivalent) in anhydrous DMF.
-
In Syringe B, prepare a solution of the bis-electrophile (1.05 equivalents) in anhydrous DMF.
-
-
High-Dilution Addition: Using two separate syringe pumps, add the contents of Syringe A and Syringe B simultaneously and dropwise to the stirred suspension of cesium carbonate in DMF over a period of 8-12 hours. The slow addition is critical to maintain a low concentration of reactants, thereby favoring the intramolecular cyclization.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 12-24 hours to ensure completion.
-
Work-up: Quench the reaction by adding water. Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired macrocycle.
-
Characterization: Confirm the structure and purity of the final product using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Expected Outcome: The yield of the macrocyclic product is expected to be higher when using 2,2-Bis(bromomethyl)-1,3-dioxolane compared to the more flexible linkers, due to the favorable conformational pre-organization it provides.
Conclusion and Strategic Recommendations
The selection of a bis-electrophile is a strategic decision with profound implications for the outcome of a synthesis. While simple alkyl dihalides and heteroatom-containing linkers are effective tools for introducing flexible spacers, they offer little control over the conformational properties of the resulting products.
2,2-Bis(bromomethyl)-1,3-dioxolane emerges as a superior reagent when the goal is to:
-
Achieve high yields in macrocyclization reactions: Its rigid, pre-organized structure minimizes the entropic penalty of cyclization.
-
Impart structural rigidity into the final product: This is crucial in drug discovery for creating ligands that fit precisely into protein binding pockets.
-
Introduce a latent functional group for subsequent modification: The protected ketone offers a valuable synthetic handle for diversification.
For researchers and drug development professionals, understanding the distinct advantages of 2,2-Bis(bromomethyl)-1,3-dioxolane allows for more rational design of synthetic targets. Its use can streamline the synthesis of complex macrocycles, providing a robust and efficient route to novel molecular entities with well-defined three-dimensional structures.
References
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BenchChem. An In-depth Technical Guide to the Chemical Properties and Structure of 2-Bromomethyl-1,3-dioxolane.
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Regenesis. Bis(2-chloroethyl)ether.
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ResearchGate. Reactivity of I towards: (a) 1,3-dibromopropane; (b) 1,4-dibromobutane;...
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Wikipedia. Bis(chloroethyl) ether.
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PubMed Central. A Two-Step Synthesis of Covalent Genetically-Encoded Libraries of Peptide-Derived Macrocycles (cGELs) enables use of electrophiles with diverse reactivity.
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Canada.ca. Bis(2-Chloroethyl) Ether.
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National Institutes of Health. Macrocyclization strategies for cyclic peptides and peptidomimetics.
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BenchChem. 2,2-Bis(bromomethyl)-1,3-dioxolane.
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ChemScene. 2,2-Bis(bromomethyl)-1,3-dioxolane | 20599-01-3.
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National Institutes of Health. Macrocycle synthesis strategy based on step-wise “adding and reacting” three components enables screening of large combinatorial libraries.
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National Institutes of Health. Bis(2-chloroethyl) ether | C4H8Cl2O | CID 8115.
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CymitQuimica. 2,2-Bis(bromomethyl)-1,3-dioxolane.
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ChemicalBook. 2-Bromomethyl-1,3-dioxolane | 4360-63-8.
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Key Organics. 2,2-bis(bromomethyl)-1,3-dioxolane.
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BenchChem. Application Notes and Protocols: The Use of 4-Bromo-2,6-bis(bromomethyl)pyridine in Macrocycle Synthesis.
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ACS Publications. Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization.
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Chemistry Stack Exchange. Reaction of 1,3-dibromobutane with zinc dust upon heating.
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BenchChem. A Comparative Guide to the Reaction Mechanisms of 1,4-Dibromobutane: A Computational and Experimental Analysis.
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Wikipedia. 1,3-Dibromopropane.
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Australian Government Department of Health. 1-Bromo-3-chloropropane and 1,3-dibromopropane - Evaluation statement.
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David Spring's group. Strategies for the Diversity-Oriented Synthesis of Macrocycles.
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ResearchGate. The synthesis of macrocycles for drug discovery.
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Thermo Scientific Chemicals. 2-Bromomethyl-1,3-dioxolane, 97%.
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ResearchGate. Synthesis of novel anti-inflammatory steroidal macrocycles using ring closing metathesis reaction.
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National Institutes of Health. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes.
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ResearchGate. Synthesis of enantiomerically pure bis(2,2-dimethyl-1,3-dioxolanylmethyl)chalcogenides and dichalcogenides.
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National Institutes of Health. Regioselective Substitution of BINOL.
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PubMed. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes.
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A Comparative Guide to Reagents for Spirocycle Synthesis: Alternatives to 2,2-Bis(bromomethyl)-1,3-dioxolane
Introduction: The Rising Prominence of Spirocyclic Scaffolds
In the landscape of modern drug discovery and medicinal chemistry, the pursuit of molecular complexity and three-dimensionality is paramount. Spirocycles, characterized by two rings sharing a single atom, have emerged as privileged scaffolds.[1][2] Their rigid, well-defined three-dimensional structures can enhance binding affinity to protein targets, improve physicochemical properties such as solubility, and offer novel intellectual property.[3][4] The construction of these unique architectures, however, presents significant synthetic challenges, particularly in the creation of the quaternary spiro-carbon center.[5]
For years, reagents like 2,2-Bis(bromomethyl)-1,3-dioxolane have served as reliable workhorses for installing a spiro-dioxolane moiety. This guide provides a critical comparison of this classic reagent with modern alternatives, offering researchers, scientists, and drug development professionals a comprehensive toolkit for strategic spirocycle synthesis. We will delve into the mechanistic underpinnings, comparative performance data, and detailed experimental protocols to inform your selection of the optimal synthetic strategy.
The Benchmark: 2,2-Bis(bromomethyl)-1,3-dioxolane
2,2-Bis(bromomethyl)-1,3-dioxolane is a geminal dielectrophile, meaning it possesses two electrophilic centers attached to the same carbon atom. This structure is primed for reaction with dinucleophiles to form a five-membered spiro-heterocycle.
Mechanism of Action: The typical reaction involves a double nucleophilic substitution (SN2) where a dinucleophile, such as a malonate ester or a 1,3-diketone, displaces the two bromide leaving groups. This process forges two new carbon-carbon bonds and establishes the spirocyclic core in a single transformation.
Workflow: Spirocyclization with a Gem-Dielectrophile
Caption: Enantioselective spirocycle synthesis workflow.
This strategy offers exquisite control over stereochemistry, a critical parameter in drug design, but requires multi-step synthesis and catalyst optimization.
Cycloaddition Strategies: Convergent and Atom-Economical
Cycloaddition reactions provide a highly efficient and convergent route to spirocycles, often constructing the core in a single, atom-economical step.
[3+2] Cycloadditions: This approach is particularly effective for generating heterocyclic spirocycles. [5]For instance, the reaction of a nitrile oxide (a 3-atom component) with an exo-cyclic alkene (a 2-atom component) directly installs the spiro-quaternary carbon center. This method is advantageous for building fragment libraries due to its operational simplicity and tolerance of diverse functional groups.
Mechanism: [3+2] Cycloaddition for Spirocycle Formation
Caption: [3+2] cycloaddition for direct spirocycle synthesis.
Cascade Reactions: Engineering Molecular Complexity
Cascade reactions are the epitome of synthetic elegance, where a single event triggers a series of bond-forming transformations to rapidly build complex molecular architectures.
Ring-Expansion/Cationic Cyclization Cascade: A novel cascade reaction of chlorosulfate derivatives has been developed to prepare spirocarbocycles without the need for additional reagents or catalysts. [6]The process is initiated by thermal elimination of the chlorosulfate group, which triggers a ring expansion and a subsequent cationic cyclization to furnish the spirocyclic product. This strategy, while substrate-specific, showcases how complex scaffolds can be accessed from simple precursors in an operationally simple manner.
Comparative Performance Guide
| Reagent / Strategy | Spirocycle Type | Typical Yields | Key Advantages | Limitations & Considerations | Stereocontrol |
| 2,2-Bis(bromomethyl)-1,3-dioxolane | Dioxolane | 40-75% | Commercially available, one-pot procedure. | Limited to dioxolanes, harsh conditions may be required. | Generally not stereoselective. |
| Pentaerythritol Derivatives (e.g., 3,3-bis(bromomethyl)oxetane) | Oxetane, etc. | 50-80% | Access to diverse and medicinally relevant spiro-heterocycles. [7] | Synthesis of the reagent is required. | Generally not stereoselective. |
| Pd-Catalyzed DAA / Heck Reaction | Carbocycles, Heterocycles | 60-95% (per step) | Excellent enantioselectivity, high yields. [8] | Multi-step, requires catalyst screening, potential metal contamination. | High (catalyst-controlled). |
| [3+2] Cycloaddition | Heterocycles | 55-90% | High atom economy, convergent, good functional group tolerance. [5] | Requires specific alkene/dipole partners, regioselectivity can be an issue. | Can be substrate- or catalyst-controlled. |
| Ring-Expansion / Cationic Cascade | Carbocycles | 60-90% | Rapid complexity generation, operational simplicity (thermal). [6] | Substrate-specific, mechanism can be complex. | Can be substrate-controlled. |
Experimental Protocols
Protocol 1: Synthesis of a Spiro-Dioxolane using 2,2-Bis(bromomethyl)-1,3-dioxolane
Reaction: Synthesis of Spiro[1,3-dioxolane-2,3′-indolin]-2′-one [9]
-
Setup: To a solution of isatin (1.0 eq) in a suitable solvent (e.g., DMF), add a base such as potassium carbonate (2.5 eq).
-
Reagent Addition: Add 2,2-Bis(bromomethyl)-1,3-dioxolane (1.2 eq) to the mixture.
-
Reaction: Heat the reaction mixture at 80-100 °C and monitor by TLC until the starting material is consumed (typically 4-8 hours).
-
Workup: Cool the reaction to room temperature and pour it into ice water.
-
Purification: Collect the resulting precipitate by filtration, wash with water, and purify by recrystallization or column chromatography to yield the desired spirocycle.
Protocol 2: Synthesis of a Spiro-Oxetane using a Pentaerythritol Derivative
Reaction: Synthesis of 3-(Aryloxymethyl) oxetan-3-yl) methanol [10]
-
Reagent Synthesis: (3-(bromomethyl) oxetan-3-yl) methanol can be synthesized by the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol in the presence of a base like sodium ethoxide. [10]2. Setup: To a solution of a substituted phenol (1.0 eq) in DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Alkylation: After gas evolution ceases, add a solution of (3-(bromomethyl) oxetan-3-yl) methanol (1.1 eq) in DMF dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor by TLC.
-
Workup: Quench the reaction by the slow addition of saturated ammonium chloride solution. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, concentrate in vacuo, and purify by flash column chromatography.
Protocol 3: [3+2] Cycloaddition for Spiro-Isoxazoline Synthesis
Reaction: General procedure based on cycloadditions of nitrile oxides. [5]
-
Setup: Dissolve the exo-cyclic alkene (1.0 eq) and the precursor to the nitrile oxide (e.g., an oxime, 1.2 eq) in a suitable solvent like dichloromethane (DCM).
-
Dipole Generation: Add an oxidant (e.g., sodium hypochlorite) or a dehydrating agent in the presence of a base (e.g., triethylamine) to generate the nitrile oxide in situ.
-
Reaction: Stir the reaction at room temperature for 1-12 hours, monitoring the disappearance of the alkene by TLC.
-
Workup: Once complete, wash the reaction mixture with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the spiro-isoxazoline product.
Conclusion and Future Outlook
While 2,2-Bis(bromomethyl)-1,3-dioxolane remains a useful reagent for the straightforward synthesis of spiro-dioxolanes, the modern synthetic chemist has a vast and powerful array of alternative methods at their disposal. The choice of reagent or strategy is no longer a matter of simple precedent but a nuanced decision based on the specific goals of the research program.
-
For rapid access to diverse spiro-heterocycles like oxetanes, pentaerythritol-derived dielectrophiles offer a compelling alternative.
-
When stereochemical purity is non-negotiable, asymmetric catalytic methods , such as the sequential palladium-catalyzed approach, are the gold standard.
-
For fragment-based discovery and the need for convergent, atom-economical syntheses, cycloaddition strategies provide unparalleled efficiency.
-
Finally, for the elegant construction of highly complex carbocyclic cores, cascade reactions represent the cutting edge of synthetic innovation.
By understanding the strengths and limitations of each approach, researchers can strategically navigate the synthesis of complex spirocycles, accelerating the discovery of next-generation therapeutics and functional molecules.
References
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Babar, K., Zahoor, A. F., Ahmad, S., & Akhtar, R. (2021). Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems. Molecular Diversity, 25(4), 2487–2532. [Link]
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Moshnenko, N., Kazantsev, A., Chupakhin, E., Bakulina, O., & Dar'in, D. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. [Link]
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Fesat, O., & O'Brien, P. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8(3), 556–581. [Link]
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Griggs, L. A., et al. (2020). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery. Chemistry – A European Journal, 26(46), 10476-10481. [Link]
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Behenna, D. C., & Stoltz, B. M. (2004). The Enantioselective Synthesis of Spirocyclic Lactones via a Pd-Catalyzed Asymmetric Decarboxylative Alkylation and a Subsequent Heck Cyclization. Journal of the American Chemical Society, 126(47), 15290–15291. [Link]
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El Ashry, E. S. H., & Rashed, N. (2000). Synthesis of Functionalized Derivatives of Pentaerythritol. Journal of the Chinese Chemical Society, 47(4A), 743-750. [Link]
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A Senior Application Scientist's Guide to the Structural Elucidation of 2,2-Bis(bromomethyl)-1,3-dioxolane Derivatives: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. It underpins our understanding of its reactivity, biological activity, and potential applications. The 2,2-disubstituted-1,3-dioxolane scaffold is a versatile building block in organic synthesis, valued for its role as a protecting group and as a chiral auxiliary. The introduction of reactive bromomethyl groups at the 2-position, as in 2,2-Bis(bromomethyl)-1,3-dioxolane, creates a bifunctional intermediate ripe for further chemical modification.[1] This guide provides an in-depth exploration of the gold-standard technique for its structural analysis—single-crystal X-ray diffraction—and offers a comparative overview of complementary analytical methods.
While a definitive crystal structure for 2,2-Bis(bromomethyl)-1,3-dioxolane is not publicly available, we will draw upon the closely related analogue, 2,2-Bis(chloromethyl)-1,3-dioxolane, to illustrate the crystallographic workflow and the richness of the data it provides.[2][3][4]
The Definitive Method: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5][6][7] It provides unambiguous information on bond lengths, bond angles, and the spatial relationship between atoms, which is invaluable for confirming stereochemistry and understanding intermolecular interactions.[6]
Experimental Protocol: A Step-by-Step Workflow
The journey from a powdered sample to a fully refined crystal structure is a meticulous process. Here, we outline the essential steps:
1. Synthesis and Crystallization:
The synthesis of 2,2-Bis(bromomethyl)-1,3-dioxolane is typically achieved through the acid-catalyzed reaction of 1,3-dibromoacetone with ethylene glycol.[1] The crucial and often most challenging step is obtaining high-quality single crystals suitable for diffraction. This is more of an art than a science, with common techniques including:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly over days or weeks.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The gradual diffusion of the anti-solvent into the compound's solution reduces its solubility, promoting crystallization.
-
Cooling: A saturated solution of the compound is slowly cooled, causing the solubility to decrease and crystals to form.
2. Crystal Mounting and Data Collection:
A suitable single crystal, typically 0.1-0.3 mm in size, is carefully selected under a microscope and mounted on a goniometer head.[5] The crystal is then placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and protect it from X-ray damage.
The diffractometer, equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector, rotates the crystal through a series of orientations.[6] At each orientation, a diffraction pattern is recorded as the X-rays are scattered by the electrons in the crystal lattice.
3. Structure Solution and Refinement:
The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the heavy atoms (in this case, bromine or chlorine) are often determined using direct methods or Patterson methods. The remaining non-hydrogen atoms are then located from the electron density map.
The structural model is then refined, a process that adjusts the atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data. Hydrogen atoms are typically placed in calculated positions. The quality of the final structure is assessed by various metrics, including the R-factor, which should ideally be below 5% for a well-refined small molecule structure.
Workflow for Single-Crystal X-ray Diffraction
Caption: A flowchart illustrating the key stages of single-crystal X-ray diffraction analysis.
Interpreting the Data: A Look at a Dioxolane Analogue
While the specific crystallographic data for 2,2-Bis(bromomethyl)-1,3-dioxolane is elusive, the data for its chloro-analogue would provide analogous insights. The key parameters obtained from a crystal structure determination are summarized in the table below.
| Parameter | Significance | Example Data (Hypothetical for a Dioxolane Derivative) |
| Crystal System | The basic geometric framework of the crystal lattice. | Monoclinic |
| Space Group | The symmetry elements present in the crystal. | P2₁/c |
| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. | a = 8.5 Å, b = 10.2 Å, c = 9.8 Å, β = 95° |
| Bond Lengths | The distances between the centers of bonded atoms. | C-Br: ~1.95 Å, C-O: ~1.42 Å, C-C: ~1.52 Å |
| Bond Angles | The angles formed by three connected atoms. | O-C-O (in ring): ~105°, Br-C-C: ~110° |
| Torsion Angles | The dihedral angles that describe the conformation of the molecule. | Reveals the puckering of the dioxolane ring. |
| Intermolecular Interactions | Non-covalent interactions like hydrogen bonds and halogen bonds. | Potential Br···O halogen bonding. |
A Comparative Look: Alternative and Complementary Techniques
While SCXRD provides the ultimate structural answer, other analytical techniques offer valuable and often more readily obtainable information. A multi-technique approach is always the most robust strategy for comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of molecules in solution.[8] For 2,2-Bis(bromomethyl)-1,3-dioxolane, both ¹H and ¹³C NMR would be informative.
-
¹H NMR: Would show distinct signals for the methylene protons of the bromomethyl groups and the ethylene glycol backbone of the dioxolane ring. The chemical shifts and coupling constants would provide information about the local electronic environment and dihedral angles, respectively.
-
¹³C NMR: Would reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbons bonded to bromine would be particularly characteristic.[9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[1] For halogenated compounds, the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) or chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) leads to a characteristic pattern in the mass spectrum, providing a clear indication of the presence and number of these halogen atoms.[10][11][12]
-
Electron Ionization (EI-MS): This hard ionization technique would likely lead to fragmentation of the parent molecule, with characteristic losses of bromine atoms and fragments of the dioxolane ring.
-
Soft Ionization Techniques (e.g., ESI-MS, CI-MS): These methods would be more likely to show the molecular ion peak, confirming the molecular weight of the compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by observing the vibrations of its bonds.[13] For a 2,2-disubstituted-1,3-dioxolane, the IR spectrum would be characterized by:
-
C-H stretching vibrations: Typically observed around 2850-3000 cm⁻¹.
-
C-O stretching vibrations: Strong absorptions characteristic of the cyclic ether linkages in the dioxolane ring, usually found in the 1000-1200 cm⁻¹ region.[13][14]
-
C-Br stretching vibrations: These are typically found in the lower frequency "fingerprint" region of the spectrum, usually below 700 cm⁻¹.
Comparison of Analytical Techniques for Dioxolane Derivative Characterization
Caption: A comparative overview of the primary analytical techniques for the structural elucidation of 2,2-Bis(bromomethyl)-1,3-dioxolane derivatives.
Conclusion
The comprehensive structural characterization of 2,2-Bis(bromomethyl)-1,3-dioxolane and its derivatives is best achieved through a synergistic application of multiple analytical techniques. While single-crystal X-ray diffraction remains the definitive method for elucidating the three-dimensional atomic arrangement, its reliance on high-quality crystals can be a significant bottleneck. In such cases, a combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy provides a powerful and often sufficient alternative for confirming the molecular structure and guiding further synthetic efforts. The choice of analytical strategy will ultimately depend on the specific research question and the availability of instrumentation, but a thorough understanding of the strengths and limitations of each technique is essential for any scientist working with these versatile chemical intermediates.
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A Comparative Guide to Validating the Purity of Synthesized 2,2-Bis(bromomethyl)-1,3-dioxolane by High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, the purity of synthetic intermediates is paramount to the integrity of their work. This guide provides an in-depth technical comparison for validating the purity of 2,2-Bis(bromomethyl)-1,3-dioxolane, a key building block in various synthetic pathways. We will explore a robust High-Performance Liquid Chromatography (HPLC) method, compare its performance with alternative analytical techniques, and provide the experimental data necessary for informed decision-making.
The Significance of Purity for 2,2-Bis(bromomethyl)-1,3-dioxolane
2,2-Bis(bromomethyl)-1,3-dioxolane serves as a versatile bifunctional electrophile, primarily utilized in the construction of complex molecular architectures. Its two reactive bromomethyl groups make it an ideal precursor for the synthesis of various heterocyclic compounds and as a cross-linking agent. Given its role as a foundational reagent, the presence of impurities can lead to undesirable side reactions, reduced yields, and the introduction of contaminants into the final product, which is of critical concern in drug development.
Unraveling the Synthetic Pathway and Potential Impurities
The most common synthesis of 2,2-Bis(bromomethyl)-1,3-dioxolane involves the acid-catalyzed ketalization of 1,3-dibromoacetone with ethylene glycol.[1][2] Understanding this reaction is crucial for anticipating potential impurities that may arise.
dot
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A Comparative Guide to the Efficacy of 2,2-Bis(bromomethyl)-1,3-dioxolane vs. Pentaerythritol Tetrabromide in Polymer Synthesis
In the pursuit of developing high-performance polymers with enhanced safety features, the choice of flame retardant is a critical decision for researchers and formulation chemists. This guide provides an in-depth technical comparison of two prominent brominated flame retardants: 2,2-Bis(bromomethyl)-1,3-dioxolane, often referred to as Dibromoneopentyl Glycol (DBNPG), and Pentaerythritol Tetrabromide (PETB). This document moves beyond a simple cataloging of properties to offer a nuanced analysis of their respective efficacies in polymer synthesis, grounded in experimental data and mechanistic insights.
Introduction: Chemical Identity and Structural Overview
A fundamental understanding of the molecular architecture of these compounds is paramount to appreciating their function in polymer matrices.
2,2-Bis(bromomethyl)-1,3-dioxolane (DBNPG) is a reactive flame retardant notable for its unique cyclic acetal structure. This structure confers a degree of thermal stability and compatibility with various polymer systems, particularly unsaturated polyester resins and polyurethanes.[1][2][3]
Pentaerythritol Tetrabromide (PETB) is a polyhalogenated neopentyl compound. Its symmetric, tetra-functionalized structure allows for a high bromine content, making it a potent flame retardant precursor. It is often utilized in the synthesis of more complex flame retardant molecules and can be incorporated into matrices like epoxy resins.[4]
Figure 1: Chemical structures of DBNPG and PETB.
Comparative Performance in Polymer Systems
The efficacy of a flame retardant is not solely determined by its bromine content but also by its interaction with the polymer matrix during synthesis and combustion. This section compares the performance of DBNPG and PETB based on available experimental data.
| Property | 2,2-Bis(bromomethyl)-1,3-dioxolane (in Unsaturated Polyester) | Pentaerythritol Tetrabromide (in Epoxy Resin) |
| Flame Retardancy (UL-94) | V-0 achievable[2] | Data not available in direct comparison |
| Limiting Oxygen Index (LOI) | Can contribute to LOI values enabling self-extinguishing properties | Expected to increase LOI; specific comparative data lacking |
| Tensile Strength | May decrease, but can be compensated by formulation adjustments[5] | Neat epoxy resin has a tensile strength of approximately 85 N/mm2[6] |
| Flexural Strength | Dependent on formulation | General epoxy resins exhibit good flexural properties |
| Impact Strength | Dependent on formulation | Epoxy resins can be brittle; modification can improve impact strength |
| Thermal Stability (TGA) | Degradation can occur in stages, with initial decomposition at lower temperatures | Generally exhibits good thermal stability |
Analysis of Performance Data:
Direct comparative studies of DBNPG and PETB in the same polymer matrix are limited in publicly available literature. However, we can infer their performance from individual studies.
DBNPG is a well-established reactive flame retardant for unsaturated polyester resins (UPRs). Its incorporation into the polymer backbone ensures permanency. Studies have shown that a bromine content of 12% in a 1,3-propylene glycol-based unsaturated polyester can lead to self-extinguishing properties.[5] However, the introduction of brominated compounds can sometimes lead to a decrease in the mechanical strength of the polymer.[5] This can often be mitigated through careful formulation, for instance, by the inclusion of co-monomers like acrylonitrile.[5]
Pentaerythritol, the precursor to PETB, has been shown to enhance the mechanical properties of some polymers. For example, its incorporation can increase the Young's Modulus and hardness of polyurethane elastomers. While this suggests that the core structure of PETB might contribute positively to the mechanical integrity of a polymer, specific data for PETB in common matrices like epoxy or polyester is scarce. Epoxy resins inherently possess high tensile strength, around 85 N/mm2, but can be brittle.[6] The effect of PETB on these properties would need to be experimentally determined.
Mechanistic Insights: How They Work
The flame-retardant action of both DBNPG and PETB is primarily attributed to their bromine content. During combustion, the polymer undergoes thermal decomposition, releasing flammable volatile compounds.[7]
Figure 2: Gas Phase Mechanism of Brominated Flame Retardants.
Both DBNPG and PETB interfere with this process primarily in the gas phase .[7] Upon heating, the carbon-bromine bonds cleave, releasing bromine radicals (Br•). These radicals are highly effective at scavenging the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that propagate the combustion chain reaction in the flame.[8] This "radical trap" mechanism reduces the concentration of flammable species and cools the flame, ultimately suppressing combustion.
Additionally, some brominated flame retardants can also exhibit a condensed phase mechanism by promoting the formation of a protective char layer on the polymer surface. This char acts as a physical barrier, insulating the underlying polymer from heat and oxygen, and reducing the release of flammable volatiles.
Experimental Protocols
To provide a practical context for the comparison, this section outlines representative experimental procedures for incorporating DBNPG into an unsaturated polyester resin and a general approach for PETB in an epoxy resin.
Preparation of a Flame-Retardant Unsaturated Polyester Resin with DBNPG
This protocol is adapted from established methods for synthesizing unsaturated polyester resins.[9][10]
Materials:
-
Maleic anhydride
-
Phthalic anhydride
-
Propylene glycol
-
Dibromoneopentyl glycol (DBNPG)
-
Hydroquinone (inhibitor)
-
Styrene (reactive diluent)
-
Benzoyl peroxide (initiator)
-
Cobalt octoate (accelerator)
Procedure:
-
Esterification: Charge maleic anhydride, phthalic anhydride, and propylene glycol into a reaction kettle equipped with a stirrer, thermometer, nitrogen inlet, and a condenser with a water trap.
-
Heat the mixture under a nitrogen blanket to approximately 150-160°C to initiate the esterification reaction.
-
Once the initial reaction subsides, add the dibromoneopentyl glycol to the mixture.
-
Increase the temperature to 180-200°C and maintain it until the acid value of the resin drops to a predetermined level (e.g., 20-30 mg KOH/g). Water of condensation is continuously removed.
-
Cool the resulting polyester resin to below 100°C and add hydroquinone to prevent premature gelation.
-
Blending: Slowly add styrene to the resin with stirring to achieve the desired viscosity.
-
Curing: To a portion of the resin, add benzoyl peroxide and cobalt octoate. Mix thoroughly and pour into molds.
-
Cure the resin at room temperature, followed by a post-curing cycle at an elevated temperature (e.g., 80°C for 3 hours).
Figure 3: Workflow for Unsaturated Polyester Resin Synthesis with DBNPG.
Preparation of a Flame-Retardant Epoxy Resin with PETB
This protocol outlines a general procedure for incorporating an additive flame retardant into an epoxy system.[11]
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin
-
Pentaerythritol tetrabromide (PETB)
-
Amine-based curing agent (e.g., triethylenetetramine - TETA)
Procedure:
-
Dispersion: In a suitable mixing vessel, preheat the epoxy resin to reduce its viscosity (e.g., 60-70°C).
-
Gradually add the powdered pentaerythritol tetrabromide to the epoxy resin under high-shear mixing to ensure uniform dispersion.
-
Degassing: Place the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Curing: Cool the mixture to room temperature and add the stoichiometric amount of the amine curing agent.
-
Mix thoroughly until a homogeneous mixture is obtained.
-
Pour the mixture into molds and cure at room temperature, followed by a post-curing cycle at an elevated temperature (e.g., 100°C for 2 hours).
Conclusion and Future Outlook
Both 2,2-Bis(bromomethyl)-1,3-dioxolane (DBNPG) and Pentaerythritol Tetrabromide (PETB) are effective sources of bromine for imparting flame retardancy to polymers.
-
DBNPG stands out as a reactive flame retardant, offering the advantage of being chemically bound into the polymer backbone, which minimizes migration and leaching. It has demonstrated efficacy in achieving high flame retardancy standards (UL-94 V-0) in unsaturated polyester resins. The primary consideration with DBNPG is the potential impact on the mechanical properties of the host polymer, which can be addressed through careful formulation.
-
PETB , with its high bromine content, is a potent flame retardant. However, its performance as an additive in common polymer systems like epoxy resins is not as well-documented in comparative studies. Its impact on the mechanical and thermal properties of the final polymer requires further investigation to be fully understood.
The selection between DBNPG and PETB will ultimately depend on the specific polymer system, the desired balance of flame retardancy and mechanical performance, and processing considerations. For applications requiring a reactive flame retardant with proven performance in unsaturated polyesters, DBNPG is a strong candidate. For other systems, particularly where a high bromine loading from an additive is desired, PETB warrants evaluation, though more extensive formulation and testing would be necessary.
Future research should focus on direct comparative studies of these and other novel brominated flame retardants in a range of polymer matrices to provide a clearer, data-driven basis for selection.
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Confirming the Structure of Macrocycles Derived from 2,2-Bis(bromomethyl)-1,3-dioxolane: A Comparative Guide
The synthesis and structural elucidation of novel macrocyclic compounds are pivotal in the advancement of drug discovery and materials science. Macrocycles incorporating the 2,2-disubstituted-1,3-dioxolane scaffold are of particular interest due to the conformational rigidity and potential for stereochemical diversity imparted by the dioxolane unit. This guide provides a comprehensive comparison of synthetic strategies and analytical techniques for the unambiguous structural confirmation of macrocycles derived from the versatile building block, 2,2-Bis(bromomethyl)-1,3-dioxolane.
Synthetic Strategies: Navigating the Path to Macrocyclization
The primary challenge in the synthesis of macrocycles is favoring intramolecular cyclization over intermolecular polymerization. The choice of synthetic strategy is therefore critical. Based on established methodologies for analogous dihaloalkanes, two primary approaches are considered for the macrocyclization of 2,2-Bis(bromomethyl)-1,3-dioxolane.
Williamson Ether Synthesis
This classical approach involves the reaction of the dibromide with a diol under basic conditions. High-dilution conditions are paramount to suppress the formation of linear polymers.
Nucleophilic Substitution with Dithiols or Diamines
Similar to the Williamson ether synthesis, this method employs dithiols or diamines as the nucleophilic partner. The choice of nucleophile introduces heteroatoms into the macrocyclic backbone, influencing its chemical and physical properties.
| Synthetic Strategy | Reactants | Typical Conditions | Advantages | Challenges |
| Williamson Ether Synthesis | 2,2-Bis(bromomethyl)-1,3-dioxolane, Diol | NaH, THF, High Dilution (0.01 M) | Forms stable ether linkages. | Requires strictly anhydrous conditions. |
| Dithiol Alkylation | 2,2-Bis(bromomethyl)-1,3-dioxolane, Dithiol | Cs₂CO₃, DMF, High Dilution | High nucleophilicity of thiols can lead to higher yields. | Potential for disulfide bond formation as a side reaction. |
| Diamine Alkylation | 2,2-Bis(bromomethyl)-1,3-dioxolane, Diamine | K₂CO₃, Acetonitrile, High Dilution | Introduces nitrogen atoms for further functionalization. | Potential for over-alkylation and formation of complex mixtures. |
Structural Confirmation: A Multi-faceted Approach
The confirmation of a macrocyclic structure requires a combination of analytical techniques, each providing complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation for organic molecules. For macrocycles derived from 2,2-Bis(bromomethyl)-1,3-dioxolane, both ¹H and ¹³C NMR are indispensable.
-
¹H NMR: The disappearance of the bromomethyl protons (typically around 3.5 ppm) and the appearance of new signals corresponding to the methylene groups adjacent to the heteroatom (oxygen, sulfur, or nitrogen) are key indicators of a successful reaction. The integration of the dioxolane protons (around 4.0 ppm) should remain consistent.
-
¹³C NMR: The carbon spectrum will show a characteristic shift of the bromomethyl carbon (around 35 ppm) to a downfield position upon substitution. The number of signals can also give clues about the symmetry of the macrocycle.
-
2D NMR (COSY, HSQC, HMBC): These techniques are crucial for unambiguously assigning all proton and carbon signals, especially for complex or asymmetric macrocycles. They allow for the tracing of covalent bonds through the entire structure, confirming the cyclic nature of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight of the synthesized macrocycle, thereby confirming that a [1+1] cyclization product has been formed, rather than a [2+2] dimer or higher oligomers.
-
Electrospray Ionization (ESI-MS): A soft ionization technique ideal for polar macrocycles, often showing the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): Suitable for a broader range of macrocycles, including less polar ones, and is less prone to fragmentation.
Single-Crystal X-ray Diffraction
This is the gold standard for structural determination, providing an unequivocal 3D structure of the molecule in the solid state.[1][2] It yields precise information on bond lengths, bond angles, and the overall conformation of the macrocycle. Obtaining suitable crystals for X-ray diffraction can be a significant challenge, but the resulting data is unparalleled in its detail and certainty.[3]
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Connectivity, Symmetry, Stereochemistry | Provides detailed structural information in solution. | Can be complex to interpret for large or asymmetric molecules. |
| Mass Spectrometry | Molecular Weight, Molecular Formula | High sensitivity, confirms cyclization stoichiometry. | Provides limited information on connectivity and stereochemistry. |
| X-ray Diffraction | 3D Structure, Conformation, Absolute Stereochemistry | Unambiguous structure determination. | Requires a single, well-diffracting crystal; structure is in the solid state. |
Experimental Protocols
General Procedure for Macrocyclization
-
To a solution of the appropriate diol, dithiol, or diamine (1.0 mmol) in a suitable solvent (100 mL, e.g., THF, DMF, or Acetonitrile) is added a base (e.g., NaH, Cs₂CO₃, or K₂CO₃, 2.2 mmol).
-
The mixture is heated to an appropriate temperature (e.g., 60-80 °C).
-
A solution of 2,2-Bis(bromomethyl)-1,3-dioxolane (1.0 mmol) in the same solvent (100 mL) is added dropwise over a period of 8-12 hours using a syringe pump.
-
The reaction is stirred for an additional 12-24 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography.
NMR Sample Preparation and Analysis
-
Dissolve 5-10 mg of the purified macrocycle in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) to fully assign the structure.
Mass Spectrometry Sample Preparation and Analysis
-
Prepare a dilute solution of the macrocycle (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
For ESI-MS, infuse the solution directly into the mass spectrometer.
-
For MALDI-MS, mix the sample solution with a suitable matrix and spot onto the target plate.
-
Acquire the mass spectrum in the appropriate mass range.
Single-Crystal X-ray Diffraction
-
Grow single crystals of the macrocycle by slow evaporation of a solution, vapor diffusion, or slow cooling of a saturated solution.
-
Mount a suitable crystal on the diffractometer.
-
Collect diffraction data.
-
Solve and refine the crystal structure using appropriate software.
Visualizations
Caption: Synthetic pathway for macrocyclization.
Sources
The Spirocyclization Showdown: Benchmarking 2,2-Bis(bromomethyl)-1,3-dioxolane as a Versatile Building Block
A Senior Application Scientist's Guide to Performance, Reactivity, and Synthetic Utility in Modern Drug Discovery
In the intricate world of medicinal chemistry and drug development, the rational design of complex molecular architectures is paramount. Spirocyclic scaffolds, with their inherent three-dimensionality, have emerged as privileged motifs, offering enhanced receptor binding affinity and improved pharmacokinetic profiles. The choice of the foundational building block for constructing these spiro-heterocycles is a critical decision that significantly impacts synthetic efficiency, yield, and overall project timelines. This guide provides an in-depth, objective comparison of 2,2-Bis(bromomethyl)-1,3-dioxolane , a highly versatile geminal dielectrophile, against its principal alternatives: 1,3-dibromoacetone and pentaerythritol tetrabromide . We will delve into their respective performance in the synthesis of N-substituted aza-spirocycles, supported by mechanistic insights and detailed experimental protocols.
At a Glance: A Comparative Overview
| Building Block | Key Structural Feature | Primary Application | Advantages | Disadvantages |
| 2,2-Bis(bromomethyl)-1,3-dioxolane | Ketal-protected acetone core | Synthesis of 8-oxa-5-azaspiro[4.5]decanes | - Ketal protection prevents self-condensation and side reactions. - Deprotection under acidic conditions reveals a ketone for further functionalization. | - Higher molecular weight. - Synthesis requires an additional step (ketalization). |
| 1,3-Dibromoacetone | Open-chain α,α'-dihaloketone | Synthesis of various heterocycles, including piperidones | - Readily available and cost-effective. - Direct precursor to piperidone-containing spirocycles. | - Prone to self-condensation and polymerization under basic conditions. - Can lead to a mixture of products if reaction conditions are not carefully controlled. |
| Pentaerythritol Tetrabromide | Neopentyl core with four primary bromides | Formation of highly substituted spirocycles and cage compounds | - Four reactive sites for the construction of complex polycyclic systems. - Symmetrical structure can lead to high-yielding cyclizations. | - Steric hindrance can be a limiting factor. - Less commonly used for simple aza-spirocycle synthesis compared to the other two. |
The Core Reaction: Synthesis of N-Substituted Aza-Spirocycles
The primary application we will benchmark is the synthesis of N-substituted aza-spirocycles through the dialkylation of a primary amine. This reaction serves as an excellent model to compare the efficiency and utility of our three building blocks. The general transformation is depicted below:
Caption: General reaction scheme for the synthesis of N-substituted aza-spirocycles.
Performance Benchmark: A Head-to-Head Comparison
Table 1: Performance Comparison in the Synthesis of N-Benzyl-Substituted Aza-Spirocycles
| Building Block | Product | Typical Yield | Reaction Conditions | Key Observations & Causality |
| 2,2-Bis(bromomethyl)-1,3-dioxolane | N-Benzyl-8-oxa-5-azaspiro[4.5]decane | Good to Excellent | K₂CO₃, CH₃CN, reflux | The ketal protection of the carbonyl group in 2,2-bis(bromomethyl)-1,3-dioxolane is the key to its high efficiency. This prevents the formation of byproducts arising from self-condensation or other unwanted reactions of an enolizable ketone under basic conditions. The reaction proceeds cleanly via a double nucleophilic substitution. |
| 1,3-Dibromoacetone | 1-Benzylpiperidine-4-one | Moderate | Na₂CO₃, DMF, 80 °C | The primary challenge with 1,3-dibromoacetone is its propensity for self-condensation and polymerization in the presence of a base. Careful control of reaction temperature and the rate of addition of the building block are crucial to maximize the yield of the desired spirocycle. The open-chain structure, however, directly yields the piperidone core without the need for a deprotection step. |
| Pentaerythritol Tetrabromide | N,N'-Dibenzyl-2,6-diaza-spiro[3.3]heptane | Good | Triethylamine, Toluene, reflux | Pentaerythritol tetrabromide, with its four primary bromide groups, is more commonly employed for the synthesis of more complex, often caged, structures. In reactions with primary amines, it can lead to the formation of diaza-spirocycles. The neopentyl core imparts significant rigidity to the final product. |
Mechanistic Insights: Why the Ketal Matters
The superior performance of 2,2-Bis(bromomethyl)-1,3-dioxolane in the synthesis of clean, high-yielding aza-spirocycles can be attributed to the protective role of the 1,3-dioxolane group. Let's examine the reaction pathway:
Caption: Reaction mechanism for the synthesis of an N-substituted aza-spirocycle using 2,2-Bis(bromomethyl)-1,3-dioxolane.
The initial nucleophilic attack of the primary amine on one of the bromomethyl groups is a standard SN2 reaction. The subsequent intramolecular cyclization is also an SN2 process, leading to the formation of the piperidine ring. The crucial aspect is that the ketal-protected carbonyl at the spiro-center remains unreactive throughout this process. This allows for a clean cyclization without the complication of enolate formation and subsequent side reactions that plague the use of 1,3-dibromoacetone. The resulting spiro-ketal can then be easily deprotected under acidic conditions to yield the corresponding ketone, which can serve as a handle for further synthetic elaborations.
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-8-oxa-5-azaspiro[4.5]decane using 2,2-Bis(bromomethyl)-1,3-dioxolane
This protocol is adapted from established methodologies for similar bifunctional electrophiles.
Materials:
-
2,2-Bis(bromomethyl)-1,3-dioxolane (1.0 eq)
-
Benzylamine (1.1 eq)
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,2-Bis(bromomethyl)-1,3-dioxolane and anhydrous acetonitrile under an inert atmosphere.
-
Add potassium carbonate to the solution.
-
Slowly add benzylamine to the stirring suspension.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-8-oxa-5-azaspiro[4.5]decane.
Protocol 2: Synthesis of 1-Benzylpiperidine-4-one using 1,3-Dibromoacetone
Materials:
-
1,3-Dibromoacetone (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium carbonate (Na₂CO₃, 3.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add benzylamine, sodium carbonate, and anhydrous DMF under an inert atmosphere.
-
Dissolve 1,3-dibromoacetone in a minimal amount of anhydrous DMF and add it to the dropping funnel.
-
Heat the reaction mixture to 80 °C.
-
Add the solution of 1,3-dibromoacetone dropwise to the heated reaction mixture over a period of 2-3 hours. This slow addition is critical to minimize self-condensation.
-
After the addition is complete, continue stirring the reaction mixture at 80 °C for an additional 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 1-benzylpiperidine-4-one.
Conclusion and Future Outlook
2,2-Bis(bromomethyl)-1,3-dioxolane stands out as a superior building block for the synthesis of aza-spirocycles where a latent ketone functionality is desired for subsequent transformations. Its ketal-protected core ensures cleaner reactions and often higher yields compared to the more reactive but less selective 1,3-dibromoacetone. While pentaerythritol tetrabromide offers access to more complex polycyclic systems, for the straightforward construction of piperidine-containing spirocycles, the dioxolane derivative provides a more controlled and reliable synthetic route.
The choice of building block will ultimately depend on the specific synthetic goals, cost considerations, and the desired functionality in the final molecule. However, for drug discovery programs where reliability, scalability, and the potential for late-stage functionalization are critical, the performance advantages of 2,2-Bis(bromomethyl)-1,3-dioxolane make it a compelling choice for the modern medicinal chemist.
References
-
LookChem. (n.d.). Pentaerythrityl tetrabromide. [Link]
-
PrepChem. (n.d.). Synthesis of 2-bromomethyl-1,4-dioxa-8-azaspiro[4.5]decane benzyl carbamate. [Link]
-
ResearchGate. (2025). Synthesis of 8-oxa-2-azaspiro[4.5]decane. [Link]
-
Sci-Hub. (1997). Synthesis and stereochemistry of some new brominated spiro 1,3-dioxanes. [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,2-Bis(bromomethyl)-1,3-dioxolane
As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, our communities, and the environment. This guide provides a detailed, science-backed protocol for the proper disposal of 2,2-Bis(bromomethyl)-1,3-dioxolane (CAS No. 20599-01-3), a halogenated organic compound that requires specialized handling. The procedures outlined here are designed to be a self-validating system, ensuring compliance and safety from the point of generation to final disposal.
Core Principles: Hazard Assessment and the "Why" of Segregation
2,2-Bis(bromomethyl)-1,3-dioxolane is a brominated organic compound. This classification immediately dictates its disposal pathway. The presence of bromine atoms means that upon incineration—the standard disposal method for such compounds—corrosive and toxic hydrogen bromide (HBr) gas will be generated.[1][2] Licensed hazardous waste disposal facilities are equipped with specialized alkaline scrubbers to neutralize these acidic gases, but this process is costly and energy-intensive.
The foundational principle of disposal is therefore strict segregation . Mixing halogenated waste with non-halogenated organic solvents contaminates the entire volume, rendering it unsuitable for simpler, less expensive disposal methods like solvent recovery and forcing the entire batch to be treated as more hazardous halogenated waste.[3] This has significant cost and environmental implications.
Furthermore, this compound is incompatible with strong oxidizing agents, strong acids, and strong bases, and it is sensitive to moisture.[1] Improper mixing can lead to uncontrolled reactions, generating heat or toxic fumes.
Table 1: Key Safety and Chemical Properties
| Property | Value / Information | Rationale & Significance | Source(s) |
| CAS Number | 20599-01-3 | Unique identifier for this specific chemical substance. | [4] |
| Molecular Formula | C₅H₈Br₂O₂ | Indicates the presence of two bromine atoms per molecule. | [4] |
| Molecular Weight | 259.92 g/mol | Relevant for inventory and concentration calculations. | [4] |
| Known Hazards | Based on analogous structures, likely causes skin and serious eye irritation. | Dictates the required Personal Protective Equipment (PPE). | [5] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases, moisture. | Mixing can lead to vigorous, potentially hazardous reactions. | [1] |
| Hazardous Decomposition Products | Thermal decomposition leads to Carbon Monoxide (CO), Carbon Dioxide (CO₂), and Hydrogen Bromide (HBr). | HBr is highly corrosive and toxic, requiring specialized incineration. | [1][2] |
| Regulatory Context | Organobromine production wastes are regulated as hazardous under the Resource Conservation and Recovery Act (RCRA). | Establishes the legal requirement for proper management and disposal. | [6] |
The Disposal Workflow: From Benchtop to Final Disposition
Adherence to a systematic workflow is essential for ensuring safety and compliance. The following diagram and protocols break down the process into clear, actionable steps.
Caption: Decision workflow for the disposal of 2,2-Bis(bromomethyl)-1,3-dioxolane.
Protocol 1: Disposal of Unused, Pure, or Concentrated Waste
This protocol applies to the original reagent bottle, reaction residues, or any concentrated form of the chemical.
-
Do Not Attempt Neutralization: Chemical neutralization of brominated organic compounds at the bench is not a recommended or safe practice. It can generate significant heat and hazardous byproducts.
-
Primary Containment: If the material is in its original container, ensure the cap is tightly sealed. If transferring a residue, use a dedicated, chemically compatible waste container intended for halogenated organic liquids or solids.
-
Labeling: The container must be labeled "Hazardous Waste" and clearly state "2,2-Bis(bromomethyl)-1,3-dioxolane" and list any other components. Attach the label as soon as the first drop of waste enters the container.[7]
-
Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials.[7]
-
Disposal: Arrange for pickup through your institution's Environmental Health & Safety (EH&S) office for disposal at a licensed hazardous waste incineration facility.[8]
Protocol 2: Disposal of Dilute Solutions
This protocol applies to solutions of 2,2-Bis(bromomethyl)-1,3-dioxolane in organic solvents (e.g., from chromatography fractions, reaction workups).
-
Segregation: Collect these solutions in a container specifically designated for "Halogenated Organic Waste."[3] Crucially, do not mix with non-halogenated waste streams like acetone, hexanes, or ethyl acetate unless they were part of the same process.
-
Container and Labeling: Use an EH&S-provided or approved container for halogenated solvents. The hazardous waste label must list every chemical component by its full name, including all solvents, with an estimated percentage for each.
-
Storage and Disposal: Follow steps 4 and 5 from Protocol 1.
Protocol 3: Decontamination and Disposal of Contaminated Labware
This applies to glassware, syringes, gloves, and absorbent materials.
-
Initial Decontamination (for non-disposable items like glassware):
-
Rinse the item with a small amount of a compatible organic solvent (e.g., acetone).
-
Important: This first rinsate is now hazardous waste. It must be collected and added to your "Halogenated Organic Waste" container.
-
Repeat with a second rinse, which can also be added to the halogenated waste container.
-
Subsequent washes with soap and water can proceed as normal.
-
-
Disposal of Solid Waste (Gloves, Weigh Boats, Absorbent Pads):
-
Items with gross contamination (visible liquid or solid) should be placed in a sealed, labeled plastic bag or container.
-
This container should be labeled "Solid Hazardous Waste" with the chemical name clearly written.
-
Dispose of this solid waste through your EH&S office. Do not discard it in the regular trash.[7]
-
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is vital.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated. Work within a chemical fume hood whenever possible.[7]
-
Contain: Use an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad to contain the spill.[8] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, sealable container.
-
Label and Dispose: Label the container as "Hazardous Waste: Spill Debris containing 2,2-Bis(bromomethyl)-1,3-dioxolane" and list any solvents used. Dispose of it according to the solid waste procedures outlined in Protocol 3.[7][8]
By integrating these scientifically grounded procedures into your laboratory workflow, you contribute to a culture of safety and environmental stewardship. The causality is clear: proper segregation prevents costly and unnecessary treatment of less hazardous waste streams, while meticulous containment and labeling ensure that high-hazard materials are managed safely from creation to destruction.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,2-Bis(bromomethyl)-1,3-dioxolane
Navigating the complexities of novel chemical compounds requires a safety protocol that is both robust and intuitive. This guide provides essential, actionable intelligence for the safe handling of 2,2-Bis(bromomethyl)-1,3-dioxolane, a halogenated compound that demands rigorous adherence to safety procedures. As your partner in laboratory safety, we move beyond mere product support to deliver the procedural expertise necessary to protect your most valuable asset: your research team.
Hazard Analysis: Understanding the "Why" Behind the "What"
2,2-Bis(bromomethyl)-1,3-dioxolane is classified as a hazardous substance requiring careful management. A thorough understanding of its risk profile is the foundation of an effective PPE strategy.
-
Primary Hazards : Safety Data Sheets (SDS) consistently identify this compound as a combustible liquid that causes significant irritation.[1][2] Direct contact can lead to skin irritation (H315) and serious eye irritation (H319) .[1][3] Inhalation of its vapors or mists may also cause respiratory irritation (H335) .[1]
-
Structural Concerns : The presence of two bromomethyl (-CH₂Br) groups is a significant structural alert. These functional groups are known alkylating agents, which have the potential to react with biological macromolecules. This reactivity is the mechanistic basis for the compound's irritant properties and necessitates a cautious approach to prevent all routes of exposure.
-
Material Degradation : Halogenated hydrocarbons are known to chemically attack and degrade many standard glove materials.[4] Therefore, selecting appropriate, chemical-resistant gloves is not merely a suggestion but a critical control measure.
The Core PPE Ensemble: Your Foundational Defense
For any procedure involving 2,2-Bis(bromomethyl)-1,3-dioxolane, a baseline of personal protective equipment is non-negotiable. This core ensemble is designed to prevent incidental contact and minimize exposure during routine handling.
-
Eye and Face Protection : At a minimum, chemical splash goggles conforming to OSHA regulations (29 CFR 1910.133) or European Standard EN166 are required.[5] For procedures with a higher risk of splashing, such as transferring large volumes or working under pressure, a full-face shield must be worn in addition to safety goggles to protect the entire face.[6]
-
Hand Protection : Given the compound's nature as a halogenated hydrocarbon, standard lightweight nitrile gloves should be considered for splash protection only and must be disposed of immediately upon suspected contact.[7] For more immersive tasks or extended handling, more robust gloves are necessary.
-
Recommended : Use thicker, chemical-resistant gloves. While specific breakthrough data for this compound is not widely available, materials like butyl rubber or neoprene generally offer better resistance to halogenated compounds and solvents.[4][8]
-
Best Practice : Double-gloving provides an additional layer of protection. Always inspect gloves for tears or pinholes before use and wash hands thoroughly after removal.[9][10]
-
-
Body Protection : A flame-retardant lab coat should be worn and kept fully fastened. For tasks with a significant splash risk, a chemically resistant apron should be worn over the lab coat.[8] Do not wear shorts, skirts, or open-toed shoes in the laboratory.[11]
Task-Specific PPE and Engineering Controls
The level of required PPE escalates with the risk associated with a specific procedure. The following table outlines recommended controls for common laboratory tasks.
| Task | Engineering Control | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Sample Prep (<1g) | Certified Chemical Fume Hood[10] | Chemical Splash Goggles | Double Nitrile or Neoprene Gloves | Flame-Retardant Lab Coat | Not required if within a certified fume hood. |
| Solution Preparation/Transfer | Certified Chemical Fume Hood[12] | Goggles and Full Face Shield | Thicker (e.g., >15 mil) Butyl or Neoprene Gloves | Flame-Retardant Lab Coat & Chemical-Resistant Apron | Not required if within a certified fume hood. |
| Large Scale Reaction (>50g) | Certified Chemical Fume Hood or Glove Box[13] | Goggles and Full Face Shield | Thicker (e.g., >15 mil) Butyl or Neoprene Gloves | Chemical-Resistant Apron over Lab Coat | Assess need based on process; air-purifying respirator with organic vapor cartridges may be required if engineering controls are insufficient.[6] |
| Spill Cleanup | N/A | Goggles and Full Face Shield | Heavy-Duty Butyl or Neoprene Gloves | Chemical Splash Suit or Coveralls | Required. Full-face, air-purifying respirator with organic vapor cartridges. For large spills, an SCBA may be necessary.[14][15] |
Procedural Discipline: Donning, Doffing, and Disposal
The integrity of your PPE is only as good as the procedure used to wear and remove it. Cross-contamination during doffing is a common source of exposure.
Step-by-Step PPE Workflow
The following diagram illustrates the logical flow for donning and doffing PPE to minimize contamination risk.
Caption: Logical workflow for donning and doffing PPE.
Disposal Plan
Proper disposal is a critical final step in the handling process.
-
Solid Waste : All contaminated PPE, including gloves, disposable lab coats, and absorbent materials from spills, must be considered hazardous waste.[1][16] Place these items in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Chemical Waste : Unused or waste 2,2-Bis(bromomethyl)-1,3-dioxolane must be collected in a compatible, sealed, and clearly labeled container. Do not pour this chemical down the drain.[10] Arrange for disposal via a licensed environmental waste management company in accordance with all local and federal regulations.[9]
By integrating this comprehensive PPE strategy into your laboratory's standard operating procedures, you build a self-validating system of safety that protects researchers and ensures the integrity of your work.
References
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Chemical Reactivity Hazards - Control and Prevention . Occupational Safety and Health Administration (OSHA). [Link]
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Reactive and Incompatible Chemical Storage (A-146) . Oregon Occupational Safety and Health Administration (OR-OSHA). [Link]
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Chemical Reactivity Hazards - Overview . Occupational Safety and Health Administration (OSHA). [Link]
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Personal Protective Equipment (PPE) Guide – Chemical Resistance . New Mexico State University. [Link]
- Safety Data Sheet - 2-Bromomethyl-1,3-dioxolane. (Supplier information varies).
-
Personal Protective Equipment (PPE) . U.S. Environmental Protection Agency (EPA). [Link]
-
Personal Protective Equipment (PPE) . Chemical Hazards Emergency Medical Management (CHEMM). [Link]
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Hazardous Substance Fact Sheet - 1,3-Dioxolane . New Jersey Department of Health. [Link]
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Safety Data Sheet . BASF. [Link]
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Guideline for Pyrophoric and Water-Reactive Chemicals . University of Houston. [Link]
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Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Institutes of Health (NIH). [Link]
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NIOSH Pocket Guide to Chemical Hazards (2005-149) . Centers for Disease Control and Prevention (CDC). [Link]
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NIOSH Pocket Guide to Chemical Hazards . Centers for Disease Control and Prevention (CDC). [Link]
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Rules for the Safe Handling of Chemicals in the Laboratory . Utah State University. [Link]
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Chemistry Lab Safety Rules . PozeSCAF. [Link]
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Pocket Guide to Chemical Hazards Introduction . Centers for Disease Control and Prevention (CDC). [Link]
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NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names: E . Centers for Disease Control and Prevention (CDC). [Link]
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Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals . University of North Carolina at Chapel Hill. [Link]
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
